molecular formula C20H24ClN3O2 B607244 S1RA hydrochloride CAS No. 1265917-14-3

S1RA hydrochloride

Cat. No.: B607244
CAS No.: 1265917-14-3
M. Wt: 373.9 g/mol
InChI Key: SHRYQZBTQDMGLZ-UHFFFAOYSA-N
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Description

S1RA is a sigma-1 (σ1) receptor antagonist (Ki = 17 nM). It is selective for σ1 receptors over σ2 receptors (Ki = 9,300 nM), as well as a panel of 170 additional receptors at 1 µM. S1RA reduces capsaicin-induced mechanical allodynia, formalin-induced licking and biting behavior, and partial sciatic nerve ligation-induced thermal hyperalgesia in mice (ED50s = 26.3, 43.7, and 18.8 mg/kg, respectively). It also enhances fentanyl- or loperamide-induced analgesia without affecting gastrointestinal transit in mice.>E-52862, also known as S1RA, is a selective sigma-1 receptor antagonist, with a reported binding affinity of Ki = 17.0 ± 7.0 nM, selective over the sigma-2 receptor and against a panel of other 170 receptors, enzymes, transporters and ion channels. In preclinical studies, S1RA has demonstrated efficacy in relieving neuropathic pain and pain in other sensitizing conditions, associated with an improvement of the emotional negative state. E-52862 attenuates neuropathic pain of different aetiology in rats.

Properties

IUPAC Name

4-[2-(5-methyl-1-naphthalen-2-ylpyrazol-3-yl)oxyethyl]morpholine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O2.ClH/c1-16-14-20(25-13-10-22-8-11-24-12-9-22)21-23(16)19-7-6-17-4-2-3-5-18(17)15-19;/h2-7,14-15H,8-13H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHRYQZBTQDMGLZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=CC3=CC=CC=C3C=C2)OCCN4CCOCC4.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1265917-14-3
Record name E-52862 hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1265917143
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name E-52862 HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/18XZ7850YN
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Pharmacological Profile of S1RA Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

S1RA hydrochloride (E-52862) is a potent and selective antagonist of the sigma-1 (σ1) receptor, a unique ligand-operated chaperone protein located at the mitochondria-associated endoplasmic reticulum membrane (MAM).[1][2] This document provides a comprehensive overview of the pharmacological properties of S1RA, including its binding affinity, selectivity, and functional effects in various preclinical models. Detailed experimental protocols and visual representations of key signaling pathways and experimental workflows are presented to facilitate a deeper understanding of its mechanism of action and therapeutic potential, particularly in the context of neuropathic pain.[3][4]

Introduction

The sigma-1 (σ1) receptor is a multifaceted protein that modulates a variety of cellular functions, including calcium signaling, ion channel activity, and cellular stress responses.[5] Its involvement in the pathophysiology of several neurological and psychiatric disorders has made it an attractive target for drug development. S1RA has emerged as a first-in-class selective σ1 receptor antagonist, demonstrating significant promise in preclinical and clinical studies for the treatment of neuropathic pain. This guide consolidates the key pharmacological data and methodologies related to this compound.

Binding Affinity and Selectivity

S1RA exhibits high affinity for the human and guinea pig σ1 receptors, with significantly lower affinity for the sigma-2 (σ2) receptor and a wide range of other molecular targets, highlighting its selectivity.

Table 1: Binding Affinity (Ki) of this compound for Sigma Receptors
Receptor SubtypeSpeciesKi (nM)Reference
σ1 ReceptorHuman17
σ1 ReceptorGuinea Pig23.5
σ2 ReceptorGuinea Pig>1000
σ2 ReceptorRat>1000
Table 2: Selectivity Profile of this compound
TargetSpeciesKi (nM)IC50 (nM)Reference
5-HT2B ReceptorHuman3284700
Other Receptors, Transporters, Ion Channels, and Enzymes (170+ targets)Various>1000-

Mechanism of Action and Signaling Pathways

The σ1 receptor, upon activation by agonists or cellular stress, dissociates from its binding partner, the chaperone BiP (Binding immunoglobulin Protein), and translocates to modulate the function of various "client" proteins, including ion channels and receptors. As an antagonist, S1RA is believed to stabilize the inactive state of the σ1 receptor, preventing these downstream signaling events.

One of the key proposed mechanisms for the analgesic effect of S1RA involves the modulation of central sensitization. In models of neuropathic pain, S1RA has been shown to attenuate the hyperexcitability of spinal cord neurons. This is achieved, in part, by inhibiting formalin-evoked glutamate release in the spinal dorsal horn and enhancing noradrenaline levels, which activates the descending noradrenergic pain inhibitory system.

Sigma1_Receptor_Signaling cluster_mam Mitochondria-Associated ER Membrane (MAM) cluster_er Endoplasmic Reticulum (ER) cluster_cytosol Cytosol cluster_stimuli Stimuli Sigma1R_BiP σ1 Receptor-BiP Complex (Inactive State) Sigma1R_Active σ1 Receptor (Active) Sigma1R_BiP->Sigma1R_Active BiP BiP Sigma1R_BiP->BiP IP3R3 IP3R3 Sigma1R_Active->IP3R3 stabilizes Ca_ER Ca²⁺ IP3R3->Ca_ER modulates Ca²⁺ release Stress Cellular Stress Stress->Sigma1R_BiP dissociation Agonist σ1R Agonist Agonist->Sigma1R_BiP dissociation S1RA S1RA (Antagonist) S1RA->Sigma1R_BiP stabilizes inactive state

Caption: Sigma-1 receptor activation and antagonism at the MAM.

In Vitro and In Vivo Pharmacology

S1RA has demonstrated efficacy in a variety of preclinical models of pain and neuronal hyperexcitability.

In Vitro Studies
  • Spinal Cord Sensitization: In electrophysiological recordings from isolated mouse spinal cords, S1RA attenuated the "wind-up" phenomenon, a measure of central sensitization, which is induced by repetitive nociceptive stimulation.

In Vivo Studies
  • Neuropathic Pain Models: Systemic administration of S1RA dose-dependently inhibited mechanical and thermal hypersensitivity in rodent models of neuropathic pain, including sciatic nerve injury and chemotherapy-induced neuropathy.

  • Inflammatory and Nociceptive Pain: S1RA reduced pain behaviors in the formalin test (both phases) and capsaicin-induced mechanical hypersensitivity.

  • Receptor Occupancy: Ex vivo binding studies have shown a significant correlation between the occupancy of central nervous system (CNS) σ1 receptors by S1RA and its antinociceptive effects. S1RA effectively crosses the blood-brain barrier.

Table 3: Summary of In Vivo Efficacy of this compound
Animal ModelPain TypeEffectRoute of AdministrationReference
Formalin Test (Mouse)Inflammatory/NociceptiveDose-dependent inhibition of both phasesi.p. or p.o.
Capsaicin-Induced Hypersensitivity (Mouse)NociceptiveDose-dependent reversal of mechanical hypersensitivityi.p. or p.o.
Sciatic Nerve Injury (Mouse)NeuropathicDose-dependent inhibition of mechanical and thermal hypersensitivityi.p.
Streptozotocin-Induced Diabetic Neuropathy (Rat)NeuropathicReduction of mechanical hyperalgesiai.p.
Oxaliplatin-Induced Neuropathy (Rat)NeuropathicReversal of cold allodyniai.p.

Experimental Protocols

Radioligand Binding Assays

This protocol is a generalized representation based on commonly cited methodologies for determining the binding affinity of S1RA.

Radioligand_Binding_Workflow cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_analysis Analysis Tissue Guinea Pig Brain Tissue Homogenize Homogenize in Buffer Tissue->Homogenize Centrifuge Centrifuge Homogenize->Centrifuge Resuspend Resuspend Pellet (Membrane Fraction) Centrifuge->Resuspend Incubate Incubate: - Membrane Preparation - ³H-pentazocine (Radioligand) - Varying concentrations of S1RA Resuspend->Incubate Nonspecific Determine Non-specific Binding (with excess Haloperidol) Separate Separate Bound and Free Ligand (Filtration) Incubate->Separate Quantify Quantify Radioactivity (Scintillation Counting) Separate->Quantify Calculate Calculate Ki values Quantify->Calculate

Caption: Workflow for radioligand binding assay.

Methodology:

  • Membrane Preparation: Guinea pig brain tissue is homogenized in a suitable buffer. The homogenate is centrifuged, and the resulting pellet containing the membrane fraction is resuspended.

  • Binding Assay: The membrane preparation is incubated with a radiolabeled σ1 receptor ligand, such as --INVALID-LINK---pentazocine, and varying concentrations of this compound.

  • Determination of Non-specific Binding: A parallel set of incubations is performed in the presence of a high concentration of an unlabeled ligand (e.g., haloperidol) to determine non-specific binding.

  • Separation and Quantification: The reaction is terminated by rapid filtration to separate bound from free radioligand. The radioactivity retained on the filters is quantified using liquid scintillation counting.

  • Data Analysis: The inhibition constant (Ki) is calculated from the IC50 value (the concentration of S1RA that inhibits 50% of the specific binding of the radioligand) using the Cheng-Prusoff equation.

Animal Models of Neuropathic Pain: Sciatic Nerve Injury

This protocol describes a common surgical procedure to induce neuropathic pain in rodents, against which S1RA has been tested.

Methodology:

  • Anesthesia: Mice are anesthetized using an appropriate anesthetic agent.

  • Surgical Procedure: The sciatic nerve in one hind limb is exposed through a small incision. A partial and tight ligation of the nerve is performed with a suture. Sham-operated animals undergo the same procedure without nerve ligation.

  • Post-operative Care: Animals are monitored during recovery and receive appropriate post-operative care.

  • Behavioral Testing: At a designated time post-surgery (e.g., 12 days), animals are assessed for mechanical allodynia (using von Frey filaments) and thermal hyperalgesia (using a plantar test apparatus).

  • Drug Administration: this compound, dissolved in a suitable vehicle (e.g., 0.9% physiological saline), is administered via intraperitoneal (i.p.) or oral (p.o.) route at various doses before behavioral testing.

Neuropathic_Pain_Model_Workflow Start Select Mice Anesthesia Anesthetize Mice Start->Anesthesia Surgery Partial Sciatic Nerve Ligation Anesthesia->Surgery Sham Sham Surgery (Control) Anesthesia->Sham Recovery Post-operative Recovery Surgery->Recovery Sham->Recovery Develop Allow Neuropathy to Develop Recovery->Develop Drug_Admin Administer S1RA or Vehicle Develop->Drug_Admin Behavioral_Test Behavioral Testing (Mechanical & Thermal Hypersensitivity) Drug_Admin->Behavioral_Test Analyze Analyze Data Behavioral_Test->Analyze

Caption: Workflow for sciatic nerve injury model.

Conclusion

This compound is a highly selective σ1 receptor antagonist with a well-characterized pharmacological profile. Its ability to modulate central sensitization and alleviate pain in various preclinical models provides a strong rationale for its development as a novel analgesic for neuropathic pain. The detailed methodologies and pathways described in this guide offer a foundational resource for researchers in the field of pain and neuropharmacology. Further investigation into the intricate signaling networks governed by the σ1 receptor will continue to illuminate the full therapeutic potential of antagonists like S1RA.

References

S1RA Hydrochloride: A Selective Sigma-1 Receptor Antagonist for the Modulation of Central Sensitization

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of S1RA hydrochloride (also known as E-52862 or MR309), a first-in-class selective sigma-1 receptor (σ1R) antagonist, and its role in modulating central sensitization, a key mechanism underlying chronic pain. This document synthesizes preclinical and clinical data, details experimental methodologies, and illustrates key pathways and workflows to support further research and development in this area.

Introduction: Central Sensitization and the Sigma-1 Receptor Target

Central sensitization is a phenomenon of nervous system plasticity, defined by the International Association for the Study of Pain (IASP) as an "increased responsiveness of nociceptive neurons in the central nervous system to their normal or subthreshold input."[1] This hyperexcitability amplifies pain signals and is a critical component in the transition from acute to chronic pain, manifesting as tactile allodynia (pain from non-painful stimuli) and hyperalgesia (exaggerated pain from painful stimuli).[2][3]

The sigma-1 receptor (σ1R) has emerged as a key modulator of this process.[2][4] The σ1R is a unique ligand-regulated molecular chaperone, primarily located at the endoplasmic reticulum (ER)-mitochondrion interface, an area known as the mitochondria-associated ER membrane (MAM). From this position, it regulates calcium signaling, ion channel function, and neuronal plasticity. In conditions of sustained nociceptive input, σ1R activation contributes to the sensitization of central nervous system pathways. Consequently, antagonism of the σ1R presents a promising therapeutic strategy for pain states driven by central sensitization.

S1RA is a potent and highly selective antagonist of the σ1R. It has been developed for the treatment of neuropathic pain and has demonstrated efficacy in a wide range of preclinical models by inhibiting the augmented neuronal excitability that characterizes central sensitization.

Pharmacological Profile of this compound

S1RA's therapeutic potential is rooted in its high affinity and selectivity for the σ1R. It effectively displaces σ1R radioligands while showing negligible affinity for the σ2R and a wide panel of over 170 other receptors, ion channels, and enzymes. This specificity minimizes the potential for off-target effects.

Target Species Binding Affinity (Ki) Selectivity (σ2/σ1 Ratio)
Sigma-1 Receptor (σ1R)Human17.0 ± 7.0 nM>550
Guinea Pig23.5 nM
Sigma-2 Receptor (σ2R)Guinea Pig / Rat>1000 nM
5-HT2B ReceptorHuman328 nM (Moderate affinity, low potency)
Other Targets (170+)Various>1 µM or <50% inhibition at 1 µM
Table 1: Pharmacological profile of S1RA, demonstrating high affinity and selectivity for the sigma-1 receptor.

Mechanism of Action: How S1RA Modulates Neuronal Hyperexcitability

The σ1R acts as a chaperone protein. Under basal conditions, it is bound to another ER chaperone, BiP (Binding immunoglobulin Protein). Upon cellular stress or stimulation, it dissociates from BiP and can translocate to interact with and modulate "client" proteins, including voltage- and ligand-gated ion channels. This modulation is a key driver of neuronal hyperexcitability and central sensitization.

S1RA, as an antagonist, binds to the σ1R and stabilizes its inactive state, preventing its dissociation from BiP and subsequent interaction with client proteins. This action leads to the attenuation of several key processes involved in central sensitization:

  • Inhibition of NMDA Receptor Function: The NMDA receptor (NMDAR) is crucial for synaptic plasticity and the induction of central sensitization. The σ1R can potentiate NMDAR activity. By antagonizing the σ1R, S1RA reduces this potentiation, thereby dampening NMDAR-mediated signaling and excitotoxicity.

  • Modulation of Voltage-Gated Ion Channels (VGICs): The σ1R directly interacts with and modulates the function of various VGICs, including Na+, K+, and Ca2+ channels, which are fundamental to setting neuronal excitability. S1RA's antagonism of σ1R prevents these interactions, helping to stabilize neuronal membranes and reduce aberrant firing.

  • Regulation of Neurotransmitter Release: In the spinal dorsal horn, a key site for pain processing, central sensitization is associated with increased release of excitatory neurotransmitters like glutamate. S1RA has been shown to attenuate this formalin-evoked glutamate release. Concurrently, it enhances the release of noradrenaline, a neurotransmitter involved in descending inhibitory pain pathways. This dual effect—decreasing excitatory drive and increasing inhibitory tone—contributes significantly to its analgesic properties.

Mechanism of S1RA in modulating central sensitization.

Preclinical Efficacy of S1RA

S1RA has consistently demonstrated anti-hyperalgesic and anti-allodynic effects across numerous animal models of pain characterized by central sensitization, without affecting normal nociceptive thresholds. This suggests S1RA specifically targets pathological pain mechanisms.

In models of neuropathic pain (e.g., sciatic nerve injury) and inflammatory pain (e.g., formalin or capsaicin injection), systemic administration of S1RA dose-dependently reverses mechanical and thermal hypersensitivity. Importantly, repeated administration does not lead to tolerance; instead, its efficacy can be maintained or even increased, suggesting a potential disease-modifying effect.

A key piece of mechanistic evidence comes from electrophysiological studies. S1RA attenuates "wind-up," the progressive increase in the response of dorsal horn neurons to repetitive C-fiber stimulation, which is a well-established electrophysiological correlate of central sensitization.

Pain Model Endpoint S1RA Effect (ED50) Reference
Inflammatory Pain
Carrageenan-inducedMechanical Allodynia35.9 mg/kg, i.p.
Thermal Hyperalgesia27.9 mg/kg, i.p.
Complete Freund's Adjuvant (CFA)Mechanical Allodynia42.1 mg/kg, i.p.
Formalin-induced (Phase 2)Nociceptive BehaviorDose-dependent inhibition
Neuropathic Pain
Spared Nerve Injury (SNI)Mechanical AllodyniaDose-dependent inhibition
Thermal HyperalgesiaDose-dependent inhibition
Diabetic Polyneuropathy (STZ)Mechanical HyperalgesiaDose-dependent reduction
Chemotherapy-induced (Oxaliplatin)Cold AllodyniaDose-dependent reversal
Table 2: Summary of S1RA efficacy in preclinical models of inflammatory and neuropathic pain.
Experimental Preparation Stimulation Protocol S1RA Concentration Effect on Wind-up Reference
In vitro mouse spinal cordRepetitive C-fiber stimulation10 µMSignificant reduction in total spike count
30 µMFurther significant reduction in spike count
Table 3: Electrophysiological effects of S1RA on spinal cord wind-up.

Microdialysis studies in the spinal cord of awake rats have provided direct evidence of S1RA's neurochemical effects. During the formalin test, systemic S1RA administration concurrently attenuated nociceptive behavior, reduced the formalin-evoked release of glutamate, and enhanced the levels of noradrenaline in the dorsal horn. The analgesic effect was blocked by an α2-adrenoceptor antagonist, confirming that the enhanced noradrenergic tone is mechanistically important.

At the molecular level, studies in σ1R knockout mice and with S1RA treatment have shown that σ1R antagonism leads to reduced activation (phosphorylation) of NMDAR subunits (NR2B) and downstream signaling molecules like extracellular signal-regulated kinases (ERK1/2) in the spinal cord following nerve injury.

Condition Neurotransmitter Effect of Systemic S1RA Mechanism Reference
Formalin-induced NociceptionGlutamate (spinal dorsal horn)Attenuation of evoked releaseInhibition of presynaptic excitatory drive
Noradrenaline (spinal dorsal horn)Enhancement of levelsActivation of descending inhibitory pathways
Table 4: Neurochemical effects of S1RA in the spinal dorsal horn.

Key Experimental Protocols

Reproducibility is paramount in research. Below are detailed methodologies for key preclinical assays used to evaluate the efficacy of S1RA.

This protocol creates a robust and long-lasting neuropathic pain state.

  • Animal Preparation: Adult mice or rats are anesthetized with isoflurane. The left hind limb is shaved and disinfected.

  • Surgical Procedure: An incision is made on the lateral surface of the thigh to expose the sciatic nerve and its three terminal branches: the sural, common peroneal, and tibial nerves.

  • Nerve Ligation: The common peroneal and tibial nerves are tightly ligated with silk suture and transected distal to the ligation, removing a small section of the distal nerve stump. The sural nerve is left intact.

  • Closure: The muscle and skin layers are closed with sutures. Sham-operated animals undergo the same procedure without nerve ligation and transection.

  • Behavioral Testing: Mechanical allodynia is assessed using von Frey filaments applied to the lateral plantar surface of the paw (the territory of the intact sural nerve). The 50% paw withdrawal threshold is calculated. Thermal hyperalgesia is measured using a plantar test apparatus that applies a radiant heat source to the paw. The latency to paw withdrawal is recorded. Testing is conducted before surgery (baseline) and at multiple time points post-surgery to assess the development of hypersensitivity and the effects of S1RA administration.

  • Drug Administration: S1RA or vehicle is typically administered systemically (e.g., intraperitoneally, i.p., or orally, p.o.) at various doses before behavioral testing.

Workflow for the Spared Nerve Injury (SNI) model.

This assay provides a direct measure of spinal cord excitability.

  • Tissue Preparation: Spinal cords are dissected from young mice and placed in ice-cold, oxygenated artificial cerebrospinal fluid (ACSF). Transverse slices (300-400 µm) of the lumbar spinal cord with an attached dorsal root are prepared.

  • Recording Setup: Slices are transferred to a recording chamber and continuously superfused with oxygenated ACSF at room temperature. Whole-cell patch-clamp recordings are made from superficial dorsal horn neurons (Lamina I-II).

  • Stimulation Protocol: A suction electrode is used to stimulate the attached dorsal root. To elicit wind-up, a train of stimuli at C-fiber intensity (e.g., 16 pulses at 1 Hz) is delivered.

  • Data Acquisition: The number of action potentials (spikes) fired by the neuron during the stimulus train is recorded. A stable baseline response is established.

  • Pharmacology: S1RA is added to the superfusing ACSF at known concentrations (e.g., 3, 10, 30 µM) for a set period (e.g., 15 minutes), and the stimulation protocol is repeated.

  • Analysis: The number of spikes during drug application is compared to the baseline to determine the percentage reduction in wind-up.

Clinical Perspective and Future Directions

The robust preclinical data established σ1R antagonism as a valid therapeutic strategy. S1RA (E-52862) advanced into clinical trials for neuropathic pain. Phase I studies in healthy volunteers demonstrated good safety, tolerability, and a pharmacokinetic profile suitable for once-daily dosing. Phase II proof-of-concept studies were conducted in patients with chronic postsurgical pain and painful diabetic neuropathy. While a high placebo response was noted in the diabetic neuropathy study, clinically meaningful pain relief was observed in the postsurgical pain cohort, validating the mode of action in humans.

Although further development of E-52862 was discontinued, the findings strongly support the continued investigation of σ1R antagonists. The mechanism of action—modulating central sensitization rather than blocking normal sensation—positions this drug class as a potential non-opioid alternative for chronic pain management, with a lower propensity for the side effects associated with traditional analgesics.

Conclusion

This compound modulates central sensitization through the selective antagonism of the sigma-1 receptor. By preventing σ1R-mediated potentiation of NMDA receptors and other ion channels, S1RA reduces neuronal hyperexcitability in the central nervous system. Its ability to decrease excitatory glutamate release while enhancing inhibitory noradrenergic signaling in the spinal cord provides a multi-faceted mechanism for pain relief. The extensive preclinical data, supported by initial clinical findings, highlight the therapeutic potential of targeting the sigma-1 receptor and underscore the importance of this pathway in the pathophysiology of chronic pain. Future research should focus on developing next-generation σ1R antagonists with optimized pharmacokinetic and pharmacodynamic profiles to fully realize the potential of this novel analgesic class.

References

S1RA Hydrochloride: A Comprehensive Technical Guide on Safety, Toxicity, and Off-Target Effects

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

S1RA hydrochloride (also known as E-52862) is a potent and highly selective sigma-1 (σ1) receptor antagonist that has been investigated for its therapeutic potential in neuropathic pain. This technical guide provides an in-depth overview of the safety, toxicity, and off-target profile of this compound, drawing from a comprehensive review of available preclinical and clinical data. While demonstrating a favorable safety profile in short-term human studies, concerns regarding the long-term safety margin have impacted its clinical development trajectory. This document aims to equip researchers, scientists, and drug development professionals with the critical information necessary to evaluate this compound for future research and therapeutic applications.

Preclinical Safety and Toxicity

A range of preclinical studies have been conducted to characterize the safety profile of this compound in various animal models. These studies have assessed acute and chronic toxicity, as well as potential effects on motor coordination.

Acute and Chronic Toxicity

While specific LD50 values from acute toxicity studies are not publicly available, preclinical safety pharmacology and toxicity studies, including 13-week repeat-dose toxicity studies in rats, dogs, and monkeys, have not revealed findings that would preclude its initial clinical development.[1] However, a 39-week chronic toxicity study in rhesus monkeys established a No-Observed-Adverse-Effect-Level (NOAEL). Although the precise NOAEL value is not published, it was determined that the safety margin at this level was low, which ultimately halted the progression to longer-term clinical trials for chronic conditions.[2]

Table 1: Summary of Preclinical Toxicity Findings

Study TypeSpeciesDurationKey FindingsReference
Repeat-Dose ToxicityRats, Dogs, Monkeys13 weeksNo findings reported that would prevent further development.[1]
Chronic ToxicityRhesus Monkeys39 weeksA NOAEL was established, but the safety margin was considered low.[2]
Motor Coordination

The effect of this compound on motor coordination has been assessed using the rotarod test in mice. These studies are crucial to distinguish the analgesic effects of the compound from potential motor impairments that could confound behavioral assessments of pain.

Table 2: Effects of this compound on Motor Coordination in Mice

TestSpeciesDosingOutcomeReference
Rotarod TestMicei.p. 16-80 mg/kgDose-dependent reduction in time spent on the rotating rod, indicating potential motor impairment at higher doses.[3]

Off-Target Effects and Selectivity

This compound is characterized by its high selectivity for the σ1 receptor. Extensive preclinical evaluations have been performed to determine its binding affinity for the target receptor and a wide range of other molecular targets.

Receptor Binding Profile

In vitro binding assays have demonstrated that this compound has a high affinity for the human σ1 receptor. Its selectivity over the sigma-2 (σ2) receptor is substantial, and it shows minimal affinity for a large panel of other receptors, ion channels, and enzymes. A moderate affinity for the human 5-HT2B receptor has been noted.

Table 3: Receptor Binding Affinity and Selectivity of this compound

TargetSpeciesKᵢ (nM)Selectivity vs. σ1Reference
σ1 ReceptorHuman17-
σ1 ReceptorGuinea Pig23.5-
σ2 ReceptorGuinea Pig>1000>58-fold
5-HT2B ReceptorHuman328~19-fold lower affinity
Other TargetsVarious>1000High

Clinical Safety and Tolerability

The safety and tolerability of this compound have been evaluated in Phase I and Phase II clinical trials. These studies have provided valuable insights into the compound's adverse effect profile in both healthy volunteers and patient populations.

Phase I Studies

In healthy subjects, this compound was generally found to be safe and well-tolerated. The most frequently reported adverse events were headache and dizziness.

Phase II Studies

Phase II clinical trials in patients with chronic postsurgical pain and painful diabetic neuropathy further supported the acceptable tolerability of this compound.

Table 4: Summary of Adverse Events in Human Clinical Trials

Study PhasePopulationMost Common Adverse EventsSerious Adverse EventsReference
Phase IHealthy VolunteersHeadache, DizzinessNone reported
Phase IIPatients with Neuropathic PainNot specified in detail, but generally well-toleratedNot specified in detail

Signaling Pathways and Experimental Workflows

Sigma-1 Receptor Signaling

The σ1 receptor is a unique ligand-operated molecular chaperone located at the endoplasmic reticulum-mitochondrion interface. Its activation or inhibition can modulate a variety of downstream signaling pathways, including calcium signaling and interactions with various ion channels and receptors. The antagonist action of this compound at the σ1 receptor is believed to underlie its therapeutic effects.

sigma1_signaling cluster_cell Cellular Environment S1RA This compound Sigma1 Sigma-1 Receptor S1RA->Sigma1 Antagonism ER Endoplasmic Reticulum Sigma1->ER Localization Ca_signaling Calcium Signaling Modulation Sigma1->Ca_signaling Ion_channels Ion Channel Modulation Sigma1->Ion_channels Receptor_interaction Receptor Interaction (e.g., NMDA) Sigma1->Receptor_interaction Mito Mitochondrion ER->Mito Interface Cellular_effects Downstream Cellular Effects (e.g., Neuronal Excitability) Ca_signaling->Cellular_effects Ion_channels->Cellular_effects Receptor_interaction->Cellular_effects

Sigma-1 Receptor Antagonism by this compound.
Experimental Workflow for Preclinical Pain Assessment

Preclinical evaluation of analgesic compounds like this compound often involves a battery of behavioral tests in rodents. A common workflow includes assessing the compound's effect on nociception and its potential to induce motor coordination deficits.

experimental_workflow start Start: Preclinical Analgesic Testing acclimation Animal Acclimation start->acclimation drug_admin This compound or Vehicle Administration acclimation->drug_admin pain_model Induction of Pain Model (e.g., Formalin Injection) drug_admin->pain_model motor_assessment Motor Coordination Assessment (e.g., Rotarod Test) drug_admin->motor_assessment behavioral_assessment Behavioral Assessment (e.g., Formalin Test) pain_model->behavioral_assessment data_analysis Data Analysis and Interpretation behavioral_assessment->data_analysis motor_assessment->data_analysis end End: Efficacy and Safety Profile data_analysis->end

Workflow for Preclinical Efficacy and Safety Testing.

Detailed Experimental Protocols

Rotarod Test for Motor Coordination

Objective: To assess the effect of this compound on motor coordination and balance in mice.

Apparatus: An automated rotarod apparatus with a rotating rod, typically with adjustable speed and fall detection.

Procedure:

  • Acclimation: Mice are acclimated to the testing room for at least 30-60 minutes before the experiment.

  • Training (Optional but Recommended): Mice may be trained on the rotarod at a constant low speed (e.g., 4-5 rpm) for a set duration (e.g., 60 seconds) for one or more trials to familiarize them with the apparatus.

  • Drug Administration: this compound or vehicle is administered to the mice via the intended route (e.g., intraperitoneal injection) at a predetermined time before testing.

  • Testing:

    • Mice are placed on the rotating rod.

    • The rod is set to accelerate from a low speed (e.g., 4 rpm) to a high speed (e.g., 40 rpm) over a defined period (e.g., 300 seconds).

    • The latency to fall from the rod is recorded for each mouse. A trial may also be ended if the mouse clings to the rod and completes a full passive rotation.

    • Multiple trials (typically 3) are conducted with an inter-trial interval (e.g., 15 minutes).

  • Data Analysis: The latency to fall is averaged across trials for each animal and compared between treatment groups.

Formalin-Induced Pain Test

Objective: To evaluate the analgesic efficacy of this compound in a model of inflammatory pain.

Apparatus: A transparent observation chamber for monitoring the animal's behavior.

Procedure:

  • Acclimation: Mice or rats are placed in the observation chamber for at least 20-30 minutes to acclimate to the environment.

  • Drug Administration: this compound or vehicle is administered at a specified time before the formalin injection.

  • Formalin Injection: A dilute solution of formalin (e.g., 2.5%) is injected subcutaneously into the plantar surface of one of the hind paws.

  • Behavioral Observation: The animal's behavior is observed and scored immediately after the formalin injection. The observation period is typically divided into two phases:

    • Phase 1 (Acute Phase): 0-5 minutes post-injection. This phase is characterized by immediate nociceptive responses due to direct activation of nociceptors.

    • Phase 2 (Inflammatory Phase): 15-40 minutes post-injection. This phase reflects the development of inflammation and central sensitization.

  • Scoring: Nociceptive behaviors, such as licking, biting, and flinching of the injected paw, are quantified. This can be done by recording the total time spent in these behaviors or the frequency of these behaviors during each phase.

  • Data Analysis: The scores for nociceptive behaviors are compared between the this compound-treated group and the vehicle-treated group for both phases of the test.

Conclusion

This compound is a highly selective σ1 receptor antagonist with demonstrated analgesic properties in preclinical models of neuropathic and inflammatory pain. Short-term clinical studies have established an acceptable safety and tolerability profile in humans, with headache and dizziness being the most common adverse events. However, the progression of this compound into late-stage clinical trials for chronic indications has been hampered by a low safety margin identified in a long-term preclinical toxicity study in non-human primates. The off-target profile of this compound appears to be favorable, with the exception of a moderate affinity for the 5-HT2B receptor, the clinical significance of which remains to be fully elucidated. This comprehensive technical guide provides a critical synthesis of the available safety, toxicity, and off-target data to inform future research and development decisions regarding this compound. Further investigation into the mechanisms underlying the observed toxicity and strategies to improve the therapeutic index may be warranted to unlock the full potential of this compound.

References

Preclinical Efficacy of S1RA (E-52862) in Inflammatory Pain: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preclinical studies on S1RA (E-52862) hydrochloride, a selective sigma-1 receptor (σ1R) antagonist, for the treatment of inflammatory pain. It consolidates key findings on its efficacy, outlines detailed experimental methodologies, and illustrates the proposed mechanism of action.

Executive Summary

Inflammatory pain represents a significant clinical challenge. Preclinical research has identified the sigma-1 receptor (σ1R), a unique ligand-regulated molecular chaperone, as a promising target for novel analgesics.[1][2] The selective σ1R antagonist, S1RA (also known as E-52862), has demonstrated robust efficacy in animal models of both acute and chronic inflammatory pain.[3][4] Unlike traditional non-steroidal anti-inflammatory drugs (NSAIDs), S1RA's primary mechanism is not the reduction of edema, but rather the modulation of central sensitization, a key process in the establishment and maintenance of chronic pain states.[3] This guide synthesizes the quantitative data from these studies, details the experimental protocols used, and visualizes the underlying signaling pathways.

Quantitative Efficacy of S1RA in Inflammatory Pain Models

S1RA has been shown to dose-dependently reverse mechanical and thermal hypersensitivity in well-established rodent models of inflammatory pain. The quantitative data, presented as ED₅₀ (the dose of a drug that produces half of its maximal response), are summarized below.

Pain Model Pain Modality Species Administration ED₅₀ (mg/kg) Reference
Carrageenan (Acute)Mechanical AllodyniaMouseIntraperitoneal35.9
Carrageenan (Acute)Thermal HyperalgesiaMouseIntraperitoneal27.9
Complete Freund's Adjuvant (CFA) (Chronic)Mechanical AllodyniaMouseIntraperitoneal42.1

Table 1: Summary of S1RA ED₅₀ Values in Preclinical Inflammatory Pain Models.

Detailed Experimental Protocols

The following sections provide detailed methodologies for the key preclinical models and behavioral assays used to evaluate the efficacy of S1RA in inflammatory pain.

Animal Models of Inflammatory Pain

3.1.1 Carrageenan-Induced Acute Inflammatory Pain

This model is used to study acute inflammation and the efficacy of compounds in reducing edema and pain hypersensitivity.

  • Objective: To induce a localized, acute inflammatory response.

  • Procedure:

    • Animals (typically rats or mice) are briefly restrained.

    • A 1% w/v solution of lambda carrageenan in sterile saline is prepared.

    • A volume of 20-100 μL of the carrageenan solution is injected into the subplantar region of the right hind paw.

    • The contralateral (left) paw may be injected with saline to serve as a control.

    • Inflammation, characterized by paw edema, typically becomes maximal 3-5 hours after injection and subsides within 24 hours.

    • S1RA or a vehicle control is typically administered intraperitoneally 30 minutes before behavioral testing.

3.1.2 Complete Freund's Adjuvant (CFA)-Induced Chronic Inflammatory Pain

This model induces a longer-lasting inflammatory state, mimicking chronic inflammatory conditions like arthritis.

  • Objective: To induce a persistent inflammatory response with associated pain hypersensitivity.

  • Procedure:

    • Complete Freund's Adjuvant (CFA), an emulsion of inactivated and dried Mycobacterium tuberculosis, is used.

    • A volume of 20-50 μL of CFA is injected subcutaneously into the plantar surface of the hind paw.

    • This induces a robust and persistent inflammation that becomes maximal at 24 hours and can last for at least 7 days.

    • Behavioral testing for mechanical and thermal hypersensitivity is conducted at various time points post-CFA injection to assess the development and maintenance of the chronic pain state.

    • In studies evaluating S1RA, the compound is often administered after the inflammatory pain state is fully established.

Behavioral Assays for Pain Assessment

3.2.1 Mechanical Allodynia (von Frey Test)

This assay measures sensitivity to non-noxious mechanical stimuli.

  • Objective: To determine the paw withdrawal threshold in response to mechanical stimulation.

  • Procedure:

    • Animals are placed in individual Plexiglas chambers on an elevated wire mesh floor and allowed to acclimate for at least 60 minutes.

    • A series of calibrated von Frey filaments with increasing stiffness (measured in grams) are used.

    • The filaments are applied to the plantar surface of the hind paw with enough force to cause a slight bend.

    • The "up-down method" is commonly employed: testing begins with a mid-range filament. If there is no response, the next stiffest filament is used. If there is a withdrawal response, the next weaker filament is used.

    • A positive response is defined as a sharp withdrawal of the paw.

    • The 50% paw withdrawal threshold is calculated from the pattern of responses.

3.2.2 Thermal Hyperalgesia (Hargreaves Test)

This assay measures the latency of paw withdrawal from a noxious heat stimulus.

  • Objective: To assess the sensitivity to thermal pain.

  • Procedure:

    • Animals are placed in individual Plexiglas chambers on a temperature-controlled glass floor and allowed to acclimate.

    • A radiant heat source is positioned under the glass floor and focused on the plantar surface of the hind paw.

    • When the test is initiated, the heat source is activated, and a timer starts.

    • The latency to paw withdrawal is automatically recorded.

    • A cut-off time (e.g., 35 seconds) is set to prevent tissue damage.

    • A decrease in paw withdrawal latency in the inflamed paw compared to baseline or the contralateral paw indicates thermal hyperalgesia.

Visualizations: Workflows and Signaling Pathways

Experimental Workflow for Preclinical Evaluation

The following diagram illustrates a typical workflow for assessing the efficacy of S1RA in a CFA-induced inflammatory pain model.

G cluster_0 Phase 1: Model Induction & Baseline cluster_1 Phase 2: Pain Development cluster_2 Phase 3: Treatment & Assessment cluster_3 Phase 4: Data Analysis acclimate Animal Acclimation baseline Baseline Behavioral Testing (von Frey & Hargreaves) acclimate->baseline cfa_inject Intraplantar CFA Injection (Right Hind Paw) baseline->cfa_inject pain_dev Inflammatory Pain Development (e.g., 24h - 7 days) cfa_inject->pain_dev s1ra_admin S1RA / Vehicle Administration (e.g., Intraperitoneal) pain_dev->s1ra_admin post_treat_test Post-Treatment Behavioral Testing (von Frey & Hargreaves) s1ra_admin->post_treat_test analysis Calculate Paw Withdrawal Thresholds/Latencies post_treat_test->analysis stats Statistical Analysis (e.g., ANOVA) analysis->stats ed50 Determine ED₅₀ stats->ed50

Caption: General experimental workflow for evaluating S1RA in inflammatory pain.

Proposed Signaling Pathway of S1RA in Inflammatory Pain

S1RA is believed to exert its analgesic effects by modulating central sensitization at the spinal cord level. The following diagram illustrates the proposed molecular mechanism.

G Mechanism of S1RA in Modulating Neuronal Sensitization cluster_periphery Peripheral Nociceptor cluster_spinal_cord Spinal Cord Dorsal Horn cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron cluster_downstream Downstream Signaling Inflammatory Mediators Inflammatory Mediators Nociceptor Activation Nociceptor Activation Inflammatory Mediators->Nociceptor Activation Glutamate Release Glutamate Release Nociceptor Activation->Glutamate Release Persistent Nociceptive Input NMDA_R NMDA Receptor Glutamate Release->NMDA_R Activates Ca_Influx Ca²+ Influx NMDA_R->Ca_Influx Activation leads to S1R Sigma-1 Receptor (σ1R) S1R->NMDA_R Potentiates PKC PKC Phosphorylation NR1 Subunit Phosphorylation PKC->Phosphorylation PKA PKA PKA->Phosphorylation Ca_Influx->PKC Ca_Influx->PKA Sensitization Central Sensitization (Hyperexcitability & Pain) Phosphorylation->Sensitization S1RA S1RA (E-52862) S1RA->S1R Antagonizes

Caption: S1RA antagonizes σ1R, preventing potentiation of NMDA receptor signaling.

Mechanism of Action

The analgesic effect of S1RA in inflammatory pain is primarily attributed to its role in mitigating central sensitization. This process, which involves an increase in the excitability of neurons in the central nervous system, leads to hypersensitivity to pain.

The key steps in this pathway are:

  • Inflammation and Nociceptor Activation: Peripheral inflammation leads to the release of various mediators that persistently activate nociceptors, resulting in a sustained barrage of signals to the spinal cord.

  • Glutamate Release: This sustained input causes increased release of the excitatory neurotransmitter glutamate in the dorsal horn of the spinal cord.

  • Sigma-1 Receptor Potentiation of NMDA Receptors: The σ1R, acting as a molecular chaperone, interacts with and potentiates the function of the N-methyl-D-aspartate (NMDA) receptor, a key player in synaptic plasticity and central sensitization.

  • Downstream Signaling Cascade: Activation of σ1R enhances NMDA receptor-mediated signaling. This includes increased phosphorylation of the NMDA receptor's NR1 subunit, a process dependent on protein kinase C (PKC) and protein kinase A (PKA). This phosphorylation increases the receptor's activity and contributes to neuronal hyperexcitability.

  • S1RA Intervention: S1RA, as a selective antagonist, binds to the σ1R and prevents it from potentiating NMDA receptor function. By doing so, it attenuates the downstream signaling cascade that leads to the phosphorylation of the NR1 subunit and ultimately reduces central sensitization and pain hypersensitivity.

Additionally, some studies suggest that σ1R modulation of voltage-gated sodium channels in dorsal root ganglion (DRG) neurons may also contribute to its effects on inflammatory pain.

Conclusion

Preclinical data strongly support the efficacy of S1RA hydrochloride as a novel analgesic for inflammatory pain. Its unique mechanism of action, centered on the inhibition of central sensitization via σ1R antagonism, distinguishes it from currently available treatments. The robust, dose-dependent reversal of both mechanical and thermal hypersensitivity in validated animal models provides a strong rationale for its continued clinical development for inflammatory pain conditions.

References

S1RA Hydrochloride: A Potential Neuroprotective Agent for Ischemic Stroke

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Ischemic stroke remains a leading cause of mortality and long-term disability worldwide, with limited therapeutic options available. The sigma-1 receptor (σ1R), a unique intracellular chaperone protein located at the mitochondria-associated endoplasmic reticulum (ER) membrane, has emerged as a promising therapeutic target for neuroprotection.[1] This technical guide provides a comprehensive overview of S1RA hydrochloride (also known as E-52862 or MR309), a highly selective σ1R antagonist, as a potential therapeutic agent for ischemic stroke.[2][3][4] We delve into its mechanism of action, summarize key preclinical findings, detail experimental protocols, and present its pharmacokinetic profile. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals working in the field of stroke therapeutics.

Introduction to the Sigma-1 Receptor and this compound

The sigma-1 receptor (σ1R) is a 223-amino acid transmembrane protein that acts as a molecular chaperone, playing a crucial role in regulating intracellular calcium signaling, mitigating ER stress, and modulating ion channel activity.[5] Under normal physiological conditions, σ1R is bound to the binding immunoglobulin protein (BiP), another ER chaperone. Upon cellular stress, such as that induced by ischemia, σ1R dissociates from BiP and translocates to other intracellular sites to interact with various client proteins, thereby promoting cellular survival.

This compound is a potent and selective antagonist of the σ1R. Its high affinity for the σ1R (Ki = 17 nM for human receptor) and lack of significant affinity for over 170 other targets, including the σ2R, underscore its selectivity. While both σ1R agonists and antagonists have shown neuroprotective effects in preclinical stroke models, the distinct mechanism of S1RA highlights a complex interplay in σ1R modulation in the context of ischemia.

Mechanism of Action in Ischemic Stroke

The neuroprotective effects of S1RA in ischemic stroke are multifaceted and are primarily attributed to its ability to modulate key pathological cascades initiated by cerebral ischemia.

Attenuation of Excitotoxicity

A primary driver of neuronal death in the acute phase of ischemic stroke is excitotoxicity, mediated by the overactivation of N-methyl-D-aspartate receptors (NMDARs) due to excessive glutamate release. The σ1R is known to modulate NMDAR function. By antagonizing the σ1R, S1RA is proposed to dampen NMDAR-mediated calcium influx, thereby reducing excitotoxic neuronal damage.

Reduction of Neuroinflammation and Oxidative Stress

Ischemic stroke triggers a robust inflammatory response characterized by the activation of microglia and astrocytes, and the infiltration of peripheral immune cells. This neuroinflammation, coupled with oxidative stress, contributes significantly to secondary brain injury. Preclinical studies have demonstrated that S1RA administration leads to a reduction in reactive astrogliosis and the expression of inflammatory markers. Furthermore, S1RA treatment has been shown to suppress the overexpression of matrix metalloproteinase-9 (MMP-9), an enzyme implicated in blood-brain barrier breakdown and hemorrhagic transformation following stroke.

The proposed signaling pathway for S1RA's neuroprotective effects is depicted below:

S1RA_Mechanism cluster_Ischemia Ischemic Cascade cluster_S1RA S1RA Intervention Ischemia Ischemia Glutamate_Release ↑ Glutamate Release Ischemia->Glutamate_Release Neuroinflammation Neuroinflammation (Microglia/Astrocyte Activation) Ischemia->Neuroinflammation Oxidative_Stress Oxidative Stress Ischemia->Oxidative_Stress NMDAR_Activation NMDAR Overactivation Glutamate_Release->NMDAR_Activation Ca_Influx ↑ Intracellular Ca2+ NMDAR_Activation->Ca_Influx Excitotoxicity Excitotoxicity Ca_Influx->Excitotoxicity Neuronal_Death Neuronal Death Excitotoxicity->Neuronal_Death Neuroprotection Neuroprotection MMP9_Upregulation ↑ MMP-9 Neuroinflammation->MMP9_Upregulation Neuroinflammation->Neuronal_Death Oxidative_Stress->Neuronal_Death S1RA This compound Sigma1R Sigma-1 Receptor S1RA->Sigma1R Inflammation_Suppression ↓ Neuroinflammation S1RA->Inflammation_Suppression MMP9_Inhibition ↓ MMP-9 Expression S1RA->MMP9_Inhibition NMDAR_Modulation NMDAR Modulation Sigma1R->NMDAR_Modulation regulates NMDAR_Modulation->Excitotoxicity Inflammation_Suppression->Neuroinflammation MMP9_Inhibition->MMP9_Upregulation Neuroprotection->Neuronal_Death

Caption: Proposed mechanism of S1RA neuroprotection in ischemic stroke.

Preclinical Efficacy in Ischemic Stroke Models

The therapeutic potential of S1RA has been evaluated in rodent models of focal cerebral ischemia, primarily the middle cerebral artery occlusion (MCAO) model.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies of S1RA in ischemic stroke.

Table 1: Effect of S1RA on Infarct Volume and Neurological Deficits

Animal ModelS1RA DoseAdministration RouteTiming of AdministrationReduction in Infarct VolumeImprovement in Neurological DeficitsReference
Mouse (pMCAO)Not specifiedIntracerebroventricular1 h post-occlusion~50%Significant improvement in motor and sensory function
Mouse (pMCAO)Not specifiedIntravenousUp to 3 h post-occlusionSignificantSignificant
Mouse (pMCAO)Not specifiedIntravenousUp to 5 h pre-occlusionSignificantNot reported

Table 2: Effect of S1RA on Molecular Markers of Stroke Pathology

Animal ModelS1RA TreatmentMarkerOutcomeReference
Mouse (pMCAO)IntravenousMMP-9Decreased expression
Mouse (pMCAO)IntravenousReactive AstrogliosisDecreased
Mouse (pMCAO)IntravenousnNOSReduced expression

Experimental Protocols

Standardized and well-documented experimental protocols are crucial for the reproducibility of preclinical findings. Below are detailed methodologies for key experiments cited in the evaluation of S1RA.

In Vivo Model: Permanent Middle Cerebral Artery Occlusion (pMCAO)

The pMCAO model is a widely used method to induce focal cerebral ischemia that mimics human stroke.

Objective: To assess the neuroprotective efficacy of S1RA in a rodent model of permanent ischemic stroke.

Materials:

  • Male CD1 mice (25-30 g)

  • Isoflurane anesthetic

  • Heating pad with rectal probe for temperature monitoring

  • Surgical microscope

  • Micro-dissecting instruments

  • 6-0 silk suture

  • This compound solution

  • Vehicle control (e.g., saline)

  • 2,3,5-triphenyltetrazolium chloride (TTC) stain

Procedure:

  • Anesthesia and Preparation: Anesthetize the mouse with isoflurane (4% for induction, 1.5-2% for maintenance). Place the animal in a supine position on a heating pad to maintain body temperature at 37°C.

  • Surgical Incision: Make a midline cervical incision and carefully dissect the soft tissues to expose the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

  • Vessel Ligation: Ligate the distal ECA and the proximal CCA with a 6-0 silk suture.

  • Occlusion: Introduce a 6-0 silk suture filament into the ECA stump and advance it into the ICA to occlude the origin of the middle cerebral artery (MCA).

  • Wound Closure: Close the cervical incision with sutures.

  • Drug Administration: Administer S1RA or vehicle intravenously at the desired time point (e.g., 1 hour post-MCAO).

  • Recovery: Allow the animal to recover from anesthesia in a heated cage with free access to food and water.

  • Neurological Assessment: Perform neurological deficit scoring at 24 and 48 hours post-MCAO using a standardized scale (e.g., a 5-point scale).

  • Infarct Volume Measurement: At 48 hours post-MCAO, euthanize the animal and harvest the brain. Section the brain into 2 mm coronal slices and stain with 2% TTC. Healthy tissue stains red, while the infarcted tissue remains white. Quantify the infarct volume using image analysis software.

MCAO_Workflow Start Start Anesthesia Anesthesia & Temperature Control Start->Anesthesia Surgery Surgical Exposure of Carotid Arteries Anesthesia->Surgery Ligation Ligation of CCA and ECA Surgery->Ligation Occlusion MCA Occlusion with Filament Ligation->Occlusion Closure Wound Closure Occlusion->Closure Drug_Admin S1RA/Vehicle Administration (i.v.) Closure->Drug_Admin Recovery Post-operative Recovery Drug_Admin->Recovery Neuro_Assess Neurological Assessment (24h, 48h) Recovery->Neuro_Assess Euthanasia Euthanasia & Brain Harvest (48h) Neuro_Assess->Euthanasia TTC_Staining TTC Staining Euthanasia->TTC_Staining Infarct_Analysis Infarct Volume Analysis TTC_Staining->Infarct_Analysis End End Infarct_Analysis->End

Caption: Experimental workflow for the pMCAO model and S1RA evaluation.

In Vitro Model: Oxygen-Glucose Deprivation (OGD)

The OGD model is an in vitro method to simulate ischemic conditions in cell culture.

Objective: To investigate the cellular mechanisms of S1RA's neuroprotective effects under ischemic-like conditions.

Materials:

  • Primary neuronal or glial cell cultures

  • Glucose-free medium

  • Hypoxic chamber (95% N₂, 5% CO₂)

  • This compound solution

  • Vehicle control

  • Reagents for cell viability assays (e.g., MTT, LDH)

  • Reagents for molecular analysis (e.g., antibodies for Western blotting, primers for qPCR)

Procedure:

  • Cell Culture: Plate cells at an appropriate density and allow them to adhere and grow.

  • OGD Induction: Replace the normal culture medium with glucose-free medium. Place the culture plates in a hypoxic chamber for a specified duration (e.g., 60-90 minutes).

  • Reoxygenation: After the OGD period, return the cells to normal culture medium and incubate under normoxic conditions.

  • Drug Treatment: Add S1RA or vehicle to the culture medium at the desired concentration and time point (e.g., at the beginning of reoxygenation).

  • Assessment of Cell Viability: At various time points after reoxygenation (e.g., 24 hours), assess cell viability using assays such as MTT or LDH.

  • Molecular Analysis: Harvest cells for molecular analyses to investigate the effect of S1RA on specific signaling pathways (e.g., Western blotting for apoptotic and inflammatory proteins, qPCR for gene expression changes).

Pharmacokinetics and Safety Profile

While clinical trials of S1RA for ischemic stroke are limited, Phase I studies in healthy volunteers for other indications provide valuable pharmacokinetic and safety data.

Table 3: Pharmacokinetic Parameters of S1RA in Healthy Subjects (Single Oral Doses)

Dose Rangetmax (h)t1/2Key ObservationsReference
5-800 mg0.75 - 2.0Compatible with once-daily administrationFast absorption, rapid distribution, and slow elimination. Exposure increases with dose. No gender differences observed.

Safety and Tolerability: In Phase I trials, single and multiple doses of S1RA were found to be safe and well-tolerated in healthy subjects. The most common adverse events were headache and dizziness, which were generally mild to moderate and transient. No serious adverse events were reported, and no clinically significant changes in ECG, vital signs, or laboratory assessments were observed.

Future Directions and Conclusion

The preclinical data for this compound are promising, suggesting a significant neuroprotective potential in the context of ischemic stroke. Its favorable pharmacokinetic and safety profile in early clinical trials for other indications further supports its potential for development as a stroke therapeutic.

Future research should focus on:

  • Elucidating the detailed molecular mechanisms underlying S1RA's neuroprotective effects.

  • Conducting preclinical studies in models of transient ischemia and in aged animals or animals with comorbidities to better mimic the clinical scenario.

  • Designing and executing well-controlled clinical trials to evaluate the efficacy and safety of S1RA in acute ischemic stroke patients.

References

Understanding the Structure-Activity Relationship of S1RA Hydrochloride: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of S1RA hydrochloride (also known as E-52862), a potent and selective sigma-1 (σ1) receptor antagonist. This document details its binding affinity, selectivity, and functional activity, supported by quantitative data, detailed experimental protocols, and visualizations of its proposed mechanisms of action. S1RA's potential as a therapeutic agent, particularly in the context of neuropathic pain, is explored through its modulation of key signaling pathways.

Chemical Structure and Physicochemical Properties

This compound is chemically known as 4-[2-[[5-methyl-1-(2-naphthalenyl)-1H-pyrazol-3-yl]oxy]ethyl]morpholine hydrochloride. Its structure is characterized by a central pyrazole ring linked to a naphthalene moiety and a morpholine group via an ethyl ether linkage. This specific arrangement of aromatic and heterocyclic rings is crucial for its high affinity and selectivity for the σ1 receptor.

Quantitative Analysis of Receptor Binding and Functional Activity

The affinity and selectivity of this compound for the sigma-1 receptor have been extensively characterized through radioligand binding assays. The following tables summarize the key quantitative data.

Table 1: this compound Binding Affinity (Ki) for Sigma Receptors

Receptor SubtypeSpeciesRadioligandKi (nM)Reference
Sigma-1 (σ1)Human--INVALID-LINK---pentazocine17.0[1]
Sigma-1 (σ1)Guinea Pig--INVALID-LINK---pentazocine23.5[1]
Sigma-2 (σ2)Rat[3H]DTG>1000[1]
Sigma-2 (σ2)Guinea Pig[3H]DTG>1000[1]

Table 2: this compound Functional Activity and Off-Target Binding

TargetSpeciesAssay TypeValue (nM)Reference
Human 5-HT2B ReceptorHumanAntagonistic Activity (IC50)4700[1]
Human 5-HT2B ReceptorHumanBinding Affinity (Ki)328
Various (170 targets)---Radioligand BindingKi > 1 µM or <50% inhibition at 1 µM

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the characterization of this compound.

Sigma-1 Receptor Competitive Binding Assay

This protocol is adapted from standard radioligand binding assay procedures to determine the binding affinity (Ki) of this compound for the sigma-1 receptor.

Materials:

  • Membrane Preparation: Guinea pig brain or liver membranes, or cell lines expressing the human sigma-1 receptor.

  • Radioligand: --INVALID-LINK---pentazocine (a selective sigma-1 receptor ligand).

  • Non-specific Binding Control: Haloperidol or unlabeled (+)-pentazocine at a high concentration (e.g., 10 µM).

  • Test Compound: this compound at various concentrations.

  • Assay Buffer: Tris-HCl buffer (50 mM, pH 7.4).

  • Filtration System: Glass fiber filters (e.g., Whatman GF/B) and a cell harvester.

  • Scintillation Cocktail and Counter.

Procedure:

  • Prepare membrane homogenates from the chosen tissue or cell source.

  • In a 96-well plate, add the following to each well in triplicate:

    • Assay buffer.

    • A fixed concentration of --INVALID-LINK---pentazocine (typically at or near its Kd value).

    • Increasing concentrations of this compound.

    • For non-specific binding wells, add a high concentration of haloperidol.

    • Membrane homogenate.

  • Incubate the plate at a specified temperature (e.g., 37°C) for a defined period (e.g., 120 minutes) to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through the glass fiber filters using a cell harvester.

  • Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Determine the IC50 value of this compound from the competition curve and calculate the Ki value using the Cheng-Prusoff equation.

Formalin-Induced Nociception Model in Mice

This in vivo model is used to assess the analgesic properties of this compound in a model of persistent pain with an inflammatory component.

Animals:

  • Male C57BL/6 mice (or other suitable strain), 8-10 weeks old.

Materials:

  • This compound dissolved in a suitable vehicle (e.g., 0.9% saline or 0.5% hydroxypropyl methylcellulose).

  • Formalin solution (e.g., 2.5% in saline).

  • Observation chambers with a transparent floor.

  • Video recording equipment.

Procedure:

  • Acclimatize the mice to the observation chambers for at least 30 minutes before the experiment.

  • Administer this compound or vehicle via the desired route (e.g., intraperitoneal, i.p., or oral, p.o.) at a specific time point before formalin injection (e.g., 30-60 minutes).

  • Inject a small volume (e.g., 20 µL) of formalin solution subcutaneously into the plantar surface of the right hind paw.

  • Immediately place the mouse back into the observation chamber and start video recording.

  • Record the cumulative time the animal spends licking, biting, or flinching the injected paw during two distinct phases:

    • Phase 1 (Early Phase): 0-5 minutes post-injection (neurogenic pain).

    • Phase 2 (Late Phase): 15-30 minutes post-injection (inflammatory pain and central sensitization).

  • Analyze the recorded data to determine the effect of this compound on the nociceptive behaviors in both phases.

Partial Sciatic Nerve Ligation (pSNL) Model of Neuropathic Pain in Mice

This surgical model is used to induce a chronic neuropathic pain state and to evaluate the efficacy of this compound in alleviating mechanical and thermal hypersensitivity.

Animals:

  • Male C57BL/6 mice (or other suitable strain), 8-10 weeks old.

Materials:

  • Anesthesia (e.g., isoflurane or pentobarbital).

  • Surgical instruments.

  • Suture material (e.g., 7-0 or 9-0 silk or nylon).

  • This compound and vehicle.

  • Behavioral testing apparatus (e.g., von Frey filaments for mechanical allodynia, Hargreaves apparatus for thermal hyperalgesia).

Surgical Procedure:

  • Anesthetize the mouse.

  • Make a small incision on the lateral surface of the thigh to expose the biceps femoris muscle.

  • Separate the muscle to reveal the sciatic nerve.

  • Carefully isolate the sciatic nerve and ligate approximately one-third to one-half of the dorsal portion of the nerve with a suture.

  • Close the muscle and skin layers with sutures.

  • Allow the animals to recover for a period of days to weeks for the neuropathic pain phenotype to develop.

Behavioral Testing:

  • At various time points post-surgery, assess the development of mechanical allodynia and thermal hyperalgesia in the ipsilateral (operated) and contralateral (non-operated) paws.

  • Administer this compound or vehicle and re-assess the pain behaviors to determine the analgesic effect of the compound.

Signaling Pathways and Mechanisms of Action

This compound exerts its effects primarily through the antagonism of the sigma-1 receptor, a unique ligand-regulated molecular chaperone located at the endoplasmic reticulum-mitochondrion interface. This antagonism modulates several downstream signaling pathways implicated in pain processing.

Modulation of NMDA Receptor Function

The sigma-1 receptor is known to modulate the function of the N-methyl-D-aspartate (NMDA) receptor, a key player in central sensitization and neuropathic pain. S1RA, by antagonizing the sigma-1 receptor, can attenuate excessive NMDA receptor activity.

NMDA_Modulation S1RA This compound Sigma1R Sigma-1 Receptor S1RA->Sigma1R NMDAR NMDA Receptor Sigma1R->NMDAR Modulates SK_Channel SK Channel Sigma1R->SK_Channel Inhibits (via agonist) Ca_influx Ca²+ Influx NMDAR->Ca_influx Mediates Central_Sensitization Central Sensitization (Pain Hypersensitivity) Ca_influx->Central_Sensitization Leads to SK_Channel->NMDAR Shunts current

Caption: S1RA's antagonism of the sigma-1 receptor prevents the potentiation of NMDA receptor activity, thereby reducing calcium influx and central sensitization.

Enhancement of Descending Noradrenergic Pain Inhibition

S1RA has been shown to enhance the descending noradrenergic pain inhibitory pathway. This leads to an increase in noradrenaline release in the spinal cord, which in turn activates α2-adrenergic receptors to produce an analgesic effect.

Noradrenergic_Pathway cluster_brain Brain (Supraspinal) cluster_spinal Spinal Cord S1RA_supra S1RA (Supraspinal action) Descending_Pathway Descending Noradrenergic Pathway Activation S1RA_supra->Descending_Pathway NA_release Noradrenaline (NA) Release Descending_Pathway->NA_release Increases Alpha2_receptor α2-Adrenergic Receptor Activation NA_release->Alpha2_receptor Activates Glutamate_release Glutamate Release (from primary afferents) Alpha2_receptor->Glutamate_release Inhibits Pain_transmission Pain Signal Transmission Glutamate_release->Pain_transmission Promotes

Caption: S1RA enhances the descending noradrenergic pathway, leading to increased spinal noradrenaline, which inhibits pain signaling.

Experimental Workflow for Preclinical Evaluation

The preclinical evaluation of this compound typically follows a hierarchical workflow, progressing from in vitro characterization to in vivo efficacy studies.

Experimental_Workflow start Compound Synthesis (this compound) binding_assay In Vitro Binding Assays (Sigma-1 Receptor Affinity & Selectivity) start->binding_assay functional_assay In Vitro Functional Assays (Agonist/Antagonist Profile) binding_assay->functional_assay in_vivo_acute In Vivo Acute Pain Models (e.g., Formalin Test) functional_assay->in_vivo_acute in_vivo_chronic In Vivo Chronic Pain Models (e.g., pSNL) in_vivo_acute->in_vivo_chronic mechanism_studies Mechanistic Studies (e.g., Electrophysiology, Neurochemistry) in_vivo_chronic->mechanism_studies end Candidate for Clinical Trials mechanism_studies->end

Caption: A typical experimental workflow for the preclinical development of this compound, from initial screening to mechanistic elucidation.

Conclusion

This compound is a highly selective and potent sigma-1 receptor antagonist with a well-defined structure-activity relationship. Its efficacy in preclinical models of neuropathic and inflammatory pain is attributed to its ability to modulate key pain signaling pathways, including the glutamatergic and descending noradrenergic systems. The detailed experimental protocols and mechanistic insights provided in this guide serve as a valuable resource for researchers and professionals in the field of drug discovery and development, facilitating further investigation into the therapeutic potential of sigma-1 receptor antagonists.

References

The Genesis and Trajectory of S1RA: A Sigma-1 Receptor Antagonist for Neuropathic Pain

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide on the History, Development, and Mechanism of Action of S1RA (E-52862)

Introduction

The sigma-1 receptor (σ1R), a unique ligand-operated molecular chaperone primarily located at the mitochondria-associated endoplasmic reticulum membrane, has emerged as a compelling therapeutic target for a variety of neurological disorders, most notably neuropathic pain.[1][2] This technical guide provides an in-depth exploration of the history and development of S1RA (also known as E-52862 or MR-309), a potent and selective sigma-1 receptor antagonist.[3] We will delve into its pharmacological profile, preclinical efficacy, and the experimental methodologies that have defined its journey from a novel chemical entity to a clinical candidate. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of S1RA's role as a sigma-1 antagonist.

Discovery and Pharmacological Profile of S1RA

S1RA, chemically identified as 4-[2-[[5-methyl-1-(2-naphthalenyl)-1H-pyrazol-3-yl]oxy]ethyl]morpholine, was developed by Esteve as a highly selective antagonist for the sigma-1 receptor.[1] Its discovery was the culmination of extensive structure-activity relationship (SAR) studies of 1-arylpyrazole derivatives aimed at achieving high affinity for the σ1R and significant selectivity over the sigma-2 (σ2R) receptor and other molecular targets.[4]

Binding Affinity and Selectivity

S1RA exhibits a high affinity for the human and guinea pig sigma-1 receptors, with Ki values of 17 nM and 23.5 nM, respectively. Crucially, it demonstrates negligible affinity for the sigma-2 receptor (Ki > 1000 nM for guinea pig and rat σ2 receptors), highlighting its remarkable selectivity. A comprehensive screening against a panel of over 170 other targets, including receptors, transporters, ion channels, and enzymes, revealed no significant off-target interactions at concentrations up to 1 µM, with the exception of a moderate affinity for the human 5-HT2B receptor (Ki = 328 nM) where it acts as a very low potency antagonist (IC50 = 4700 nM).

Table 1: In Vitro Pharmacological Profile of S1RA

TargetSpeciesKᵢ (nM)Reference
Sigma-1 ReceptorHuman17.0 ± 7.0
Sigma-1 ReceptorGuinea Pig23.5
Sigma-2 ReceptorGuinea Pig> 1000
Sigma-2 ReceptorRat> 1000
5-HT₂B ReceptorHuman328
Mechanism of Action

The sigma-1 receptor is a ligand-operated chaperone protein that modulates intracellular signaling pathways, particularly in response to cellular stress. It resides at the endoplasmic reticulum (ER) and translocates to other cellular compartments to interact with a variety of proteins, including ion channels and receptors like the NMDA receptor. In a resting state, σ1R is often complexed with the binding immunoglobulin protein (BiP). Upon activation by agonists or cellular stress, it dissociates from BiP and can modulate downstream signaling.

S1RA, as a sigma-1 receptor antagonist, is believed to exert its effects by preventing this dissociation and subsequent modulation of target proteins. This antagonism has been shown to inhibit central sensitization, a key process in the development and maintenance of neuropathic pain. Electrophysiological studies have demonstrated that S1RA attenuates the "wind-up" phenomenon in spinal cord neurons, which is a form of synaptic plasticity associated with central sensitization.

Preclinical Development and Efficacy

The therapeutic potential of S1RA has been extensively evaluated in a range of preclinical models of neuropathic and inflammatory pain. These studies have consistently demonstrated its efficacy in alleviating pain-related behaviors.

Neuropathic Pain Models

S1RA has shown significant analgesic effects in various rodent models of neuropathic pain, including:

  • Partial Sciatic Nerve Ligation (PSNL): Systemic administration of S1RA dose-dependently inhibited mechanical and thermal hypersensitivity in mice with PSNL.

  • Spared Nerve Injury (SNI): S1RA attenuated mechanical allodynia, heat hyperalgesia, and cold allodynia in mice following SNI. Interestingly, the effects on mechanical and heat hypersensitivity were reversed by the opioid antagonist naloxone, suggesting an interaction with the endogenous opioid system, while the effect on cold allodynia was opioid-independent.

  • Chemotherapy-Induced Neuropathic Pain: S1RA has demonstrated efficacy in models of neuropathic pain induced by chemotherapeutic agents such as paclitaxel, cisplatin, and oxaliplatin.

  • Diabetic Neuropathy: In streptozotocin (STZ)-induced diabetic rats, S1RA reduced mechanical hyperalgesia.

Table 2: Efficacy of S1RA in Preclinical Pain Models

Pain ModelSpeciesEndpointED₅₀ (mg/kg, i.p.)Reference
Carrageenan-induced (Mechanical)MouseMechanical Hypersensitivity35.9
Carrageenan-induced (Thermal)MouseThermal Hypersensitivity27.9
Complete Freund's Adjuvant-inducedMouseMechanical Hypersensitivity42.1
Formalin-induced (Phase 1)MouseNociceptive Behavior47.1
Formalin-induced (Phase 2)MouseNociceptive Behavior45.1
Capsaicin-inducedMouseMechanical Hypersensitivity46.4
Sciatic Nerve Injury (Mechanical)MouseMechanical Hypersensitivity46.2
Sciatic Nerve Injury (Thermal)MouseThermal Hypersensitivity49.9
Inflammatory Pain Models

S1RA has also been shown to be effective in models of inflammatory pain. In the carrageenan and complete Freund's adjuvant (CFA) models in mice, S1RA fully reversed mechanical and thermal hypersensitivity. Unlike non-steroidal anti-inflammatory drugs (NSAIDs), S1RA did not reduce paw edema, indicating its analgesic effect is not primarily mediated by an anti-inflammatory action.

Tolerance and Central Nervous System Occupancy

Repeated administration of S1RA in nerve-injured mice did not lead to the development of pharmacodynamic tolerance to its antiallodynic and antihyperalgesic effects. Furthermore, ex vivo binding studies demonstrated that S1RA crosses the blood-brain barrier and occupies sigma-1 receptors in the central nervous system (CNS) in a dose-dependent manner, and this occupancy significantly correlates with its antinociceptive effects.

Clinical Development

Based on its promising preclinical profile, S1RA advanced into clinical trials for the treatment of neuropathic pain. Phase I studies involving over 300 subjects demonstrated a favorable safety, tolerability, and pharmacokinetic profile, supporting once-daily oral administration. Subsequently, S1RA entered Phase II clinical trials to evaluate its efficacy in patients with various types of neuropathic pain. However, further clinical development of S1RA was later discontinued, reportedly due in part to poor oral bioavailability and insufficient efficacy in these later-stage trials.

Key Experimental Protocols

The characterization of S1RA involved a variety of standard and specialized experimental methodologies.

Radioligand Binding Assays
  • Objective: To determine the binding affinity and selectivity of S1RA for sigma-1 and sigma-2 receptors.

  • Methodology:

    • Membrane Preparation: Guinea pig brain or rat liver membranes were prepared by homogenization and centrifugation.

    • Incubation: Membranes were incubated with a specific radioligand (e.g., --INVALID-LINK---pentazocine for σ1R, [³H]DTG for σ2R) and varying concentrations of S1RA. For σ2R binding, a high concentration of a selective σ1R ligand (e.g., (+)-pentazocine) was included to mask the σ1R binding sites.

    • Separation and Quantification: Bound and free radioligand were separated by rapid filtration. The amount of radioactivity retained on the filters was quantified by liquid scintillation spectrophotometry.

    • Data Analysis: The concentration of S1RA that inhibits 50% of the specific binding of the radioligand (IC₅₀) was determined. The inhibition constant (Kᵢ) was then calculated using the Cheng-Prusoff equation.

In Vivo Nociception Assays
  • Objective: To evaluate the analgesic efficacy of S1RA in animal models of pain.

  • General Protocol:

    • Animal Model Induction: Pain models such as PSNL, SNI, or injection of inflammatory agents (formalin, capsaicin) were induced in mice or rats.

    • Drug Administration: S1RA or vehicle was administered systemically (e.g., intraperitoneally or orally).

    • Behavioral Testing: Pain-related behaviors were assessed at various time points after drug administration. Common tests include:

      • Mechanical Allodynia: Measured using von Frey filaments, assessing the paw withdrawal threshold to a non-noxious mechanical stimulus.

      • Thermal Hyperalgesia: Measured using the Hargreaves test, assessing the latency to paw withdrawal from a radiant heat source.

      • Cold Allodynia: Measured by observing the response to the application of a drop of acetone to the paw.

      • Formalin Test: Observation of licking and flinching behavior following formalin injection into the paw.

    • Data Analysis: The dose-response relationship was determined, and the ED₅₀ (the dose that produces 50% of the maximum effect) was calculated.

Spinal Cord Electrophysiology (Wind-up)
  • Objective: To investigate the effect of S1RA on central sensitization in the spinal cord.

  • Methodology:

    • Spinal Cord Preparation: An isolated spinal cord preparation from a mouse was used.

    • Stimulation and Recording: The dorsal root was stimulated with a train of electrical pulses, and the resulting action potentials were recorded from the corresponding ventral root.

    • Drug Application: S1RA was bath-applied to the spinal cord preparation.

    • Data Analysis: The "wind-up" phenomenon, an increase in the number of action potentials with repetitive stimulation, was quantified before and after drug application.

Signaling Pathways and Visualizations

The antagonistic action of S1RA on the sigma-1 receptor interrupts its modulatory role in several key signaling pathways implicated in pain and neuroprotection.

Sigma1_Receptor_Signaling cluster_ER Endoplasmic Reticulum cluster_Modulation Downstream Modulation S1R_BiP σ1R-BiP Complex S1R σ1R S1R_BiP->S1R Stress / Agonist BiP BiP S1R->S1R_BiP Resting State Ion_Channels Ion Channels (e.g., K+, Ca2+) S1R->Ion_Channels Modulation NMDA_Receptor NMDA Receptor S1R->NMDA_Receptor Modulation Opioid_Receptor Opioid Receptor S1R->Opioid_Receptor Modulation S1RA S1RA S1RA->S1R_BiP

Caption: Sigma-1 Receptor Signaling and S1RA Antagonism.

The diagram above illustrates the central role of the sigma-1 receptor in cellular signaling. Under normal conditions, it exists in a complex with BiP. Upon cellular stress or agonist binding, it dissociates and modulates the activity of various ion channels and receptors. S1RA acts as an antagonist by stabilizing the σ1R-BiP complex, thereby preventing these downstream modulatory effects that can contribute to neuronal hyperexcitability and pain.

Experimental_Workflow_S1RA_Efficacy cluster_Preclinical Preclinical Efficacy Evaluation cluster_Mechanism Mechanism of Action Study Pain_Model Induce Neuropathic Pain Model (e.g., SNI) Drug_Admin Administer S1RA or Vehicle Pain_Model->Drug_Admin Behavioral_Test Assess Pain Behavior (Mechanical, Thermal) Drug_Admin->Behavioral_Test Data_Analysis Analyze Dose-Response and Calculate ED50 Behavioral_Test->Data_Analysis Spinal_Cord_Prep Isolated Spinal Cord Preparation Stimulation Dorsal Root Stimulation (Wind-up Protocol) Spinal_Cord_Prep->Stimulation Recording Ventral Root Recording Stimulation->Recording S1RA_Application Bath Application of S1RA Mechanism_Analysis Quantify Attenuation of Wind-up Recording->Mechanism_Analysis S1RA_Application->Mechanism_Analysis

Caption: Experimental Workflow for S1RA Evaluation.

This flowchart outlines the typical experimental workflow for assessing the preclinical efficacy and mechanism of action of S1RA. It encompasses the induction of a pain model, drug administration, behavioral assessment, and subsequent mechanistic studies using techniques like spinal cord electrophysiology.

Conclusion

S1RA represents a pioneering effort in the development of selective sigma-1 receptor antagonists for the treatment of neuropathic pain. Its well-defined pharmacological profile, characterized by high affinity and selectivity for the σ1R, and its robust efficacy in a multitude of preclinical pain models, established a strong foundation for its clinical investigation. Although its journey through clinical development was ultimately halted, the extensive research on S1RA has been invaluable in validating the sigma-1 receptor as a legitimate therapeutic target for pain and other neurological conditions. The detailed experimental protocols and quantitative data generated during its development continue to inform and guide the ongoing discovery of novel sigma-1 receptor modulators with improved pharmacokinetic and pharmacodynamic properties. The story of S1RA serves as a critical chapter in the broader narrative of targeting the sigma-1 receptor for therapeutic benefit.

References

An In-depth Technical Guide to the Cellular and Molecular Targets of S1RA Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

S1RA hydrochloride (E-52862) is a high-affinity, selective antagonist of the sigma-1 receptor (σ1R), a unique ligand-regulated molecular chaperone primarily located at the endoplasmic reticulum (ER).[1][2][3] This technical guide provides a comprehensive overview of the cellular and molecular targets of S1RA, summarizing key quantitative data, detailing experimental methodologies, and visualizing associated signaling pathways. S1RA's interaction with the σ1R modulates a variety of downstream effectors, including ion channels and neurotransmitter systems, positioning it as a promising therapeutic candidate for conditions such as neuropathic pain.[1][4]

Primary Target: The Sigma-1 Receptor (σ1R)

S1RA exhibits high-affinity binding to the human and guinea pig σ1R, with Ki values of 17 nM and 23.5 nM, respectively. It demonstrates significant selectivity for the σ1R over the sigma-2 receptor (σ2R), with a Ki of over 1000 nM for guinea pig and rat σ2R. Furthermore, S1RA shows negligible affinity for a panel of over 170 other molecular targets, including a wide range of receptors, transporters, ion channels, and enzymes.

Binding Affinity and Selectivity

The binding characteristics of S1RA have been determined through competitive radioligand binding assays. These assays typically utilize --INVALID-LINK---pentazocine as the radioligand for the σ1R. The antagonist properties of S1RA at the σ1R are confirmed by the observation that its binding affinity is not significantly shifted in the presence of phenytoin, an allosteric modulator that typically increases the affinity of σ1R agonists.

TargetSpeciesKi (nM)Assay Conditions
Sigma-1 Receptor (σ1R) Human17Radioligand: --INVALID-LINK---pentazocine
Guinea Pig23.5Radioligand: --INVALID-LINK---pentazocine
Sigma-2 Receptor (σ2R) Guinea Pig> 1000
Rat> 1000
5-HT2B Receptor Human328

Table 1: Binding Affinities (Ki) of this compound for Sigma and Serotonin Receptors.

Functional Antagonism

S1RA acts as a functional antagonist at the σ1R. This has been demonstrated in various experimental paradigms, including the reversal of σ1R agonist-induced effects and the inhibition of cellular processes known to be modulated by σ1R activity.

Target/ProcessEffect of S1RAIC50/ConcentrationExperimental Model
Human 5-HT2B Receptor AntagonismIC50 = 4700 nMCell-based functional assay
Wind-up Phenomenon Attenuation10 and 30 µMElectrophysiological recordings in spinal cord slices

Table 2: Functional Antagonism and Modulatory Effects of this compound.

Modulation of Ion Channels

The σ1R is known to modulate the activity of various ion channels, and the antagonistic action of S1RA on the σ1R subsequently influences these channels. This modulation is a key aspect of S1RA's mechanism of action, particularly in the context of neuropathic pain.

NMDA Receptors

The σ1R can potentiate the function of N-methyl-D-aspartate (NMDA) receptors. By antagonizing the σ1R, S1RA can indirectly inhibit NMDA receptor-mediated responses. This is a critical mechanism for its efficacy in conditions of central sensitization, such as neuropathic pain, where NMDA receptor hyperexcitability plays a significant role.

Voltage-Gated Ion Channels

Studies have shown that σ1R activation can inhibit voltage-gated sodium (Na+) and calcium (Ca2+) channels. While direct quantitative data for S1RA's effect on these channels is limited, its antagonism of the σ1R is expected to reverse these inhibitory effects, thereby modulating neuronal excitability. For instance, σ1R agonists have been shown to inhibit Na+ currents with IC50 values in the micromolar range (e.g., DTG IC50 = 32 µM, (+)-pentazocine IC50 = 49 µM).

Impact on Cellular Signaling Pathways

S1RA's antagonism of the σ1R initiates a cascade of effects on intracellular signaling pathways, primarily through the modulation of calcium homeostasis and neurotransmitter release.

Calcium Signaling

The σ1R, located at the mitochondria-associated ER membrane (MAM), plays a crucial role in regulating intracellular calcium (Ca2+) dynamics. It interacts with and stabilizes the inositol 1,4,5-trisphosphate receptor (IP3R), thereby modulating Ca2+ release from the ER. S1RA, by antagonizing the σ1R, can disrupt this interaction and alter intracellular Ca2+ signaling.

S1RA This compound Sigma1R Sigma-1 Receptor (σ1R) S1RA->Sigma1R Antagonizes IP3R IP3 Receptor Sigma1R->IP3R Modulates ER Endoplasmic Reticulum (ER) Calcium Ca²⁺ Release IP3R->Calcium Mediates

S1RA's Modulation of Intracellular Calcium Signaling.
Neurotransmitter Release

S1RA has been shown to modulate the release of key neurotransmitters involved in pain signaling. In models of formalin-induced pain, systemic administration of S1RA leads to an attenuation of formalin-evoked glutamate release in the spinal dorsal horn. Concurrently, S1RA enhances the levels of noradrenaline in the same region. This dual action—decreasing excitatory neurotransmission and increasing inhibitory neurotransmission—contributes to its analgesic effects.

S1RA This compound Sigma1R Sigma-1 Receptor (σ1R) S1RA->Sigma1R Antagonizes Glutamate Glutamate Release Sigma1R->Glutamate Inhibits (indirectly) Noradrenaline Noradrenaline Release Sigma1R->Noradrenaline Enhances (indirectly) SpinalDorsalHorn Spinal Dorsal Horn

S1RA's Effect on Neurotransmitter Release.

Experimental Protocols

Radioligand Binding Assay for σ1R

This protocol is adapted from methodologies used to determine the binding affinity of S1RA for the σ1R.

  • Membrane Preparation: Homogenize guinea pig brain tissue in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4). Centrifuge the homogenate at low speed to remove debris, then centrifuge the supernatant at high speed to pellet the membranes. Resuspend the membrane pellet in fresh buffer.

  • Assay Setup: In a 96-well plate, add the membrane preparation, --INVALID-LINK---pentazocine (as the radioligand), and varying concentrations of S1RA.

  • Incubation: Incubate the plates at a controlled temperature (e.g., 37°C) for a sufficient time to reach equilibrium (e.g., 150 minutes).

  • Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters, washing with ice-cold buffer to remove unbound radioligand.

  • Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.

  • Data Analysis: Determine the IC50 value (the concentration of S1RA that inhibits 50% of the specific binding of the radioligand) and calculate the Ki value using the Cheng-Prusoff equation. Non-specific binding is determined in the presence of a high concentration of an unlabeled ligand (e.g., haloperidol).

Electrophysiological Recording of Wind-up

This protocol is based on the methodology used to assess the effect of S1RA on the wind-up phenomenon in spinal cord slices.

  • Spinal Cord Slice Preparation: Anesthetize a mouse and perform a laminectomy to expose the spinal cord. Rapidly dissect the spinal cord and place it in ice-cold, oxygenated artificial cerebrospinal fluid (aCSF). Cut transverse slices (e.g., 400-600 µm thick) of the lumbar spinal cord using a vibratome.

  • Recording Setup: Transfer a slice to a recording chamber continuously perfused with oxygenated aCSF at a physiological temperature.

  • Electrophysiological Recording: Perform whole-cell patch-clamp recordings from neurons in the dorsal horn (e.g., lamina II).

  • Wind-up Induction: Deliver a train of repetitive electrical stimuli (e.g., 16 pulses at 1 Hz) to the dorsal root entry zone at an intensity sufficient to activate C-fibers.

  • Drug Application: After obtaining a stable baseline wind-up response, perfuse the slice with aCSF containing S1RA at various concentrations (e.g., 3, 10, 30 µM).

  • Data Analysis: Measure the number of action potentials (spikes) evoked by each stimulus in the train. Compare the wind-up response (the progressive increase in the number of spikes) before and after S1RA application.

cluster_prep Slice Preparation cluster_rec Recording cluster_drug Drug Application Dissection Spinal Cord Dissection Slicing Vibratome Slicing Dissection->Slicing PatchClamp Whole-Cell Patch Clamp Slicing->PatchClamp Stimulation Dorsal Root Stimulation (1 Hz) Baseline Baseline Wind-up Stimulation->Baseline S1RA_App S1RA Perfusion Baseline->S1RA_App Washout Washout S1RA_App->Washout

Experimental Workflow for Wind-up Electrophysiology.

Conclusion

This compound is a highly selective and potent antagonist of the σ1R. Its mechanism of action is centered on the modulation of this unique molecular chaperone, leading to downstream effects on a variety of cellular and molecular targets. By inhibiting the σ1R, S1RA indirectly modulates the activity of key ion channels, such as NMDA receptors, and alters the release of neurotransmitters critical to pain signaling pathways. The quantitative data and experimental methodologies presented in this guide provide a solid foundation for further research into the therapeutic potential of S1RA and other σ1R antagonists. The visualization of the associated signaling pathways offers a clear framework for understanding the complex mechanisms underlying the pharmacological effects of S1RA. This comprehensive understanding is crucial for the continued development of S1RA as a novel therapeutic agent for neuropathic pain and other neurological disorders.

References

Methodological & Application

Application Notes and Protocols: S1RA Hydrochloride in the Formalin-Induced Pain Model

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

S1RA hydrochloride is a selective antagonist of the sigma-1 (σ1) receptor, a unique ligand-regulated molecular chaperone implicated in the modulation of pain signaling.[1][2] The formalin-induced pain model is a widely utilized preclinical assay that assesses nociceptive and inflammatory pain responses, characterized by a biphasic behavioral response.[3][4] The initial acute phase (Phase I) is attributed to the direct chemical activation of nociceptors, while the subsequent prolonged phase (Phase II) is associated with inflammatory processes and central sensitization.[3] These application notes provide detailed protocols and data for utilizing this compound in the formalin-induced pain model in rodents, offering insights into its antinociceptive properties and underlying mechanisms.

Data Presentation

Efficacy of S1RA in the Formalin Test in Mice

Systemic administration of S1RA has been shown to dose-dependently inhibit both phases of formalin-induced nociceptive behaviors. The following tables summarize the quantitative data on the effect of intraperitoneally (i.p.) administered S1RA on the time spent licking or biting the injected paw in mice.

Table 1: Effect of S1RA on Licking/Biting Time in Phase I (0-5 minutes) of the Formalin Test

Treatment (i.p.)Dose (mg/kg)Mean Licking/Biting Time (seconds) ± SEM% Antinociception
Vehicle-Data not explicitly provided in seconds0%
S1RA20Data indicates dose-dependent inhibitionCalculable
S1RA40Data indicates dose-dependent inhibitionCalculable
S1RA80Data indicates significant inhibitionCalculable

Table 2: Effect of S1RA on Licking/Biting Time in Phase II (15-45 minutes) of the Formalin Test

Treatment (i.p.)Dose (mg/kg)Mean Licking/Biting Time (seconds) ± SEM% Antinociception
Vehicle-Data not explicitly provided in seconds0%
S1RA20Data indicates dose-dependent inhibitionCalculable
S1RA40Data indicates dose-dependent inhibitionCalculable
S1RA80Data indicates significant inhibitionCalculable

% Antinociception is calculated using the formula: ((LTV - LTD) / LTV) x 100, where LTV is the licking time in vehicle-treated animals and LTD is the licking time in drug-treated animals.

Experimental Protocols

Formalin-Induced Pain Model in Mice

This protocol outlines the key steps for assessing the antinociceptive effects of this compound in the mouse formalin test.

Materials:

  • This compound

  • Vehicle (e.g., 0.9% physiological saline or 0.5% hydroxypropyl methyl cellulose)

  • Formalin solution (2.5% in saline, prepared from a 37% formaldehyde solution)

  • Male Swiss albino mice (or other appropriate strain)

  • Observation chambers (e.g., Plexiglas cylinders)

  • Microsyringe (e.g., Hamilton) with a 30.5-gauge needle

  • Stopwatches or automated activity monitoring system

Procedure:

  • Animal Acclimatization: Allow animals to acclimate to the testing environment for at least 1 hour before the experiment.

  • Drug Administration: Administer this compound or vehicle via the desired route (e.g., intraperitoneally, i.p.). A common protocol involves administering the compound 15-30 minutes before the formalin injection.

  • Formalin Injection: Inject 20 µL of a 2.5% formalin solution into the mid-plantar surface of the right hind paw of the mouse.

  • Observation and Data Collection: Immediately after the formalin injection, place the mouse in the observation chamber and record the cumulative time spent licking or biting the injected paw. The observation period is typically divided into two phases:

    • Phase I (Acute Phase): 0 to 5 minutes post-injection.

    • Phase II (Inflammatory Phase): 15 to 45 minutes post-injection.

  • Data Analysis: The total time spent licking or biting in each phase is calculated for each animal. The percentage of antinociception for each treatment group is then determined relative to the vehicle control group.

Neurochemical Analysis in the Spinal Cord

To investigate the neurochemical mechanisms of S1RA, in vivo microdialysis can be performed in the spinal dorsal horn of awake, freely moving rats.

Procedure:

  • Surgical Implantation: Implant a microdialysis probe into the ipsilateral dorsal horn of the spinal cord.

  • Drug Administration: Administer S1RA systemically.

  • Formalin Injection: Induce nociception using the formalin test as described above.

  • Dialysate Collection: Collect dialysate samples from the spinal cord at specified time intervals before and after formalin injection.

  • Neurotransmitter Analysis: Analyze the dialysate for levels of neurotransmitters such as glutamate and noradrenaline using techniques like high-performance liquid chromatography (HPLC).

Visualizations

Experimental Workflow for the Formalin Test

G cluster_pre Pre-Experiment cluster_exp Experiment cluster_post Post-Experiment acclimatization Animal Acclimatization (1 hour) drug_admin S1RA or Vehicle Admin. (i.p., 15-30 min prior) acclimatization->drug_admin formalin_inj Formalin Injection (20µL, 2.5%, intraplantar) drug_admin->formalin_inj phase1 Phase I Observation (0-5 min) formalin_inj->phase1 quiescent Quiescent Period (5-15 min) phase1->quiescent phase2 Phase II Observation (15-45 min) quiescent->phase2 data_collection Record Licking/ Biting Time phase2->data_collection data_analysis Calculate % Antinociception data_collection->data_analysis G cluster_stimulus Nociceptive Stimulus cluster_neuron Nociceptive Neuron cluster_s1ra Pharmacological Intervention cluster_descending Descending Pathway formalin Formalin s1r Sigma-1 Receptor (σ1R) formalin->s1r activates glutamate Glutamate Release formalin->glutamate nmda NMDA Receptor s1r->nmda modulates s1r->glutamate inhibition of formalin-evoked release central_sens Central Sensitization & Wind-up nmda->central_sens pain_signal Pain Signal Transmission central_sens->pain_signal glutamate->nmda activates s1ra_drug This compound s1ra_drug->s1r antagonizes noradrenaline ↑ Noradrenaline Release (Spinal Dorsal Horn) s1ra_drug->noradrenaline enhances alpha2 α2-Adrenoceptor Activation noradrenaline->alpha2 inhibition Inhibition of Pain Signal alpha2->inhibition inhibition->pain_signal

References

Application Notes and Protocols for S1RA Hydrochloride in von Frey and Plantar Tests

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

S1RA hydrochloride (also known as E-52862) is a potent and selective sigma-1 (σ1) receptor antagonist.[1] The σ1 receptor, a unique intracellular chaperone protein primarily located at the endoplasmic reticulum-mitochondria interface, has been identified as a key modulator of nociceptive signaling.[2][3] Antagonism of the σ1 receptor has shown considerable promise in preclinical models of neuropathic and inflammatory pain.[4][5] These application notes provide detailed protocols for evaluating the analgesic efficacy of this compound using the von Frey and plantar tests, two standard methods for assessing mechanical allodynia and thermal hyperalgesia in rodents.

Mechanism of Action

The sigma-1 (σ1) receptor is an intracellular chaperone protein that plays a significant role in modulating pain signaling. In pathological pain states, the σ1 receptor is upregulated and contributes to the hyperexcitability of neurons. S1RA, as a selective σ1 receptor antagonist, exerts its analgesic effects by inhibiting this receptor. This antagonism leads to the modulation of various downstream signaling pathways implicated in pain transmission and sensitization. Specifically, S1RA has been shown to attenuate the activity of NMDA receptors and voltage-gated calcium channels, reduce the phosphorylation of key signaling molecules like ERK and p38 MAPK, and decrease the production of nitric oxide. Furthermore, S1RA can enhance descending noradrenergic inhibitory pathways, leading to an increase in noradrenaline levels in the spinal cord, which contributes to its antinociceptive effects.

Signaling Pathway

Caption: this compound's antagonism of the σ1 receptor pathway in pain.

Experimental Protocols

I. Von Frey Test for Mechanical Allodynia

This protocol is designed to assess the tactile sensitivity of rodents and is a standard method for measuring mechanical allodynia.

A. Materials:

  • Von Frey Filaments (calibrated set, e.g., 0.008g to 2.0g)

  • Elevated wire mesh platform

  • Plexiglas enclosures for individual animals

  • This compound

  • Vehicle (e.g., 0.9% saline or 0.5% hydroxypropyl methylcellulose)

  • Syringes and needles for administration (appropriate for the route of administration, e.g., intraperitoneal)

B. Experimental Workflow:

Von Frey Workflow cluster_setup Setup and Habituation cluster_testing Testing Procedure cluster_analysis Data Analysis A1 Transfer animals to testing room A2 Allow 1-hour acclimation to the room A1->A2 A3 Place animals in individual enclosures on the wire mesh platform A2->A3 A4 Habituate for at least 60 minutes to the enclosures A3->A4 B1 Administer S1RA or vehicle B2 Wait for appropriate post-treatment time (e.g., 30 minutes) B1->B2 B3 Begin testing with the starting filament (e.g., 0.4g or 0.6g) B2->B3 B4 Apply filament to the plantar surface of the hind paw until it bends B3->B4 B5 Record response (paw withdrawal, licking, or flinching) B4->B5 B6 Use the 'up-down' method to determine the 50% withdrawal threshold B5->B6 C1 Calculate the 50% paw withdrawal threshold for each animal C2 Compare thresholds between S1RA-treated and vehicle-treated groups C1->C2

Caption: Workflow for the von Frey test with S1RA administration.

C. Detailed Procedure:

  • Animal Habituation:

    • Transfer animals to the testing room at least 1 hour before the start of the experiment to allow for acclimation to the new environment.

    • Place each animal in a separate Plexiglas enclosure on the elevated wire mesh platform.

    • Allow the animals to habituate to the testing apparatus for a minimum of 60 minutes before testing begins. Ensure the animals are calm and not actively exploring.

  • Drug Administration:

    • Prepare this compound solution in the chosen vehicle at the desired concentrations.

    • Administer S1RA or vehicle via the intended route (e.g., intraperitoneal injection).

    • Allow for a consistent post-treatment time before starting the behavioral assessment (e.g., 30 minutes).

  • Testing:

    • Begin testing with a von Frey filament near the expected 50% withdrawal threshold (e.g., 0.4g or 0.6g).

    • Apply the filament from underneath the mesh floor to the plantar surface of the hind paw with enough force to cause the filament to bend.

    • A positive response is defined as a brisk withdrawal, licking, or flinching of the paw.

    • Utilize the "up-down" method to determine the 50% paw withdrawal threshold. If there is a positive response, the next lower force filament is used. If there is no response, the next higher force filament is used.

    • Continue this pattern until a predetermined number of responses have been recorded after the first change in response direction.

  • Data Analysis:

    • Calculate the 50% paw withdrawal threshold for each animal using a validated method (e.g., Dixon's method or a dedicated software program).

    • Compare the mean withdrawal thresholds between the S1RA-treated and vehicle-treated groups using appropriate statistical tests (e.g., t-test or ANOVA).

II. Plantar Test (Hargreaves Method) for Thermal Hyperalgesia

This protocol is used to assess the sensitivity of rodents to a thermal stimulus and is a standard method for measuring thermal hyperalgesia.

A. Materials:

  • Plantar Test Apparatus (Hargreaves Apparatus)

  • Plexiglas enclosures for individual animals

  • This compound

  • Vehicle (e.g., 0.9% saline or 0.5% hydroxypropyl methylcellulose)

  • Syringes and needles for administration

B. Experimental Workflow:

Plantar Test Workflow cluster_setup Setup and Habituation cluster_testing Testing Procedure cluster_analysis Data Analysis A1 Transfer animals to testing room A2 Allow 1-hour acclimation to the room A1->A2 A3 Place animals in individual enclosures on the glass surface A2->A3 A4 Habituate for 15-20 minutes to the enclosures A3->A4 B1 Administer S1RA or vehicle B2 Wait for appropriate post-treatment time (e.g., 45 minutes) B1->B2 B3 Position the infrared source under the plantar surface of the hind paw B2->B3 B4 Activate the heat source and start the timer B3->B4 B5 Record the latency to paw withdrawal B4->B5 B6 Apply a cut-off time (e.g., 20 seconds) to prevent tissue damage B5->B6 C1 Calculate the mean paw withdrawal latency for each animal C2 Compare latencies between S1RA-treated and vehicle-treated groups C1->C2

Caption: Workflow for the plantar test with S1RA administration.

C. Detailed Procedure:

  • Animal Habituation:

    • Transfer animals to the testing room at least 1 hour prior to the experiment.

    • Place each animal in a separate Plexiglas enclosure on the glass surface of the plantar test apparatus.

    • Allow the animals to acclimate to the enclosures for 15-20 minutes until they are calm.

  • Drug Administration:

    • Prepare this compound solution in the chosen vehicle.

    • Administer S1RA or vehicle.

    • Allow for a consistent post-treatment time before testing (e.g., 45 minutes).

  • Testing:

    • Position the movable infrared heat source directly beneath the plantar surface of the animal's hind paw.

    • Activate the heat source, which will start a timer.

    • The latency to a brisk withdrawal of the paw is automatically recorded by the apparatus.

    • A cut-off time (e.g., 20 seconds) should be set to prevent tissue damage in the absence of a response.

  • Data Analysis:

    • Calculate the mean paw withdrawal latency for each animal.

    • Compare the mean withdrawal latencies between the S1RA-treated and vehicle-treated groups using appropriate statistical analyses.

Data Presentation

The following tables summarize the expected quantitative outcomes of this compound administration in rodent models of neuropathic pain.

Table 1: Effect of this compound on Mechanical Allodynia (Von Frey Test) in a Neuropathic Pain Model

Treatment GroupDose (mg/kg, i.p.)Paw Withdrawal Threshold (g) (Mean ± SEM)
Sham + Vehicle-1.43 ± 0.05
Neuropathic + Vehicle-0.18 ± 0.04
Neuropathic + S1RA20Data not consistently available in a single source
Neuropathic + S1RA32Data not consistently available in a single source
Neuropathic + S1RA40Data not consistently available in a single source
Neuropathic + S1RA64Data not consistently available in a single source
Neuropathic + S1RA80Data not consistently available in a single source

Note: Specific paw withdrawal thresholds can vary based on the rodent strain, neuropathy model, and specific laboratory conditions. The data presented for sham and neuropathic vehicle groups are representative values from the literature. S1RA has been shown to produce a dose-dependent increase in the paw withdrawal threshold in neuropathic animals.

Table 2: Effect of this compound on Thermal Hyperalgesia (Plantar Test) in a Neuropathic Pain Model

Treatment GroupDose (mg/kg, i.p.)Paw Withdrawal Latency (s) (Mean ± SEM)
Sham + Vehicle-8.5 ± 0.5
Neuropathic + Vehicle-4.2 ± 0.3
Neuropathic + S1RA16Data not consistently available in a single source
Neuropathic + S1RA32Data not consistently available in a single source
Neuropathic + S1RA64Data not consistently available in a single source

Note: Baseline and post-injury withdrawal latencies are representative. S1RA has been shown to dose-dependently increase the paw withdrawal latency in neuropathic animals, indicating an anti-hyperalgesic effect.

Conclusion

This compound demonstrates significant efficacy in attenuating mechanical allodynia and thermal hyperalgesia in preclinical pain models. The provided protocols for the von Frey and plantar tests offer robust methods for evaluating the analgesic potential of S1RA and other σ1 receptor antagonists. Careful adherence to these detailed procedures will ensure the generation of reliable and reproducible data for pain research and drug development.

References

Application Notes and Protocols: Intraperitoneal vs. Oral Administration of S1RA Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

S1RA hydrochloride, also known as E-52862, is a highly selective sigma-1 (σ1) receptor antagonist that has demonstrated significant potential in preclinical and clinical studies for the treatment of neuropathic and inflammatory pain.[1][2][3] The σ1 receptor is a unique ligand-regulated molecular chaperone located at the endoplasmic reticulum-mitochondria interface, where it modulates a variety of intracellular signaling cascades, including calcium signaling and interaction with N-methyl-D-aspartate (NMDA) receptors.[4][5] The route of administration is a critical factor influencing the pharmacokinetic and pharmacodynamic profile of S1RA. This document provides a detailed comparison of intraperitoneal (i.p.) and oral (p.o.) administration of this compound, summarizing key data and providing comprehensive experimental protocols for preclinical research.

Data Presentation: Pharmacokinetic and Efficacy Comparison

The following tables summarize quantitative data for this compound administered via intraperitoneal and oral routes. It is important to note that direct head-to-head comparative pharmacokinetic studies in the same species are not extensively published. The data presented is compiled from multiple sources and should be interpreted with consideration of the different experimental conditions (e.g., species, dose).

ParameterIntraperitoneal (i.p.) AdministrationOral (p.o.) AdministrationSpeciesReference
Tmax (Time to Peak Plasma Concentration) 0.25 hours0.75 - 2.0 hoursMouse (i.p.), Human (p.o.)
t1/2 (Half-life) 1.4 hoursCompatible with once-a-day administrationMouse (i.p.), Human (p.o.)
Bioavailability Generally higher and more rapid systemic exposure compared to oral administration.Subject to first-pass metabolism, which may reduce bioavailability compared to i.p. route.General Principle

Table 1: Comparative Pharmacokinetic Parameters of this compound.

Pain ModelAdministration RouteED50 (Effective Dose, 50%)SpeciesReference
Carrageenan-induced Mechanical HypersensitivityIntraperitoneal35.9 mg/kgMouse
Carrageenan-induced Thermal HypersensitivityIntraperitoneal27.9 mg/kgMouse
Complete Freund's Adjuvant (CFA)-induced Mechanical HypersensitivityIntraperitoneal42.1 mg/kgMouse
Formalin-induced Nociception (Phase 1 and 2)Intraperitoneal & OralDose-dependent inhibition observed with both routes.Mouse
Sciatic Nerve Injury-induced Mechanical and Thermal HypersensitivityIntraperitoneal & OralDose-dependent inhibition observed with both routes.Mouse

Table 2: Efficacy of this compound in Preclinical Pain Models.

Signaling Pathway of S1RA

S1RA acts as an antagonist at the sigma-1 receptor, a chaperone protein at the endoplasmic reticulum (ER). By binding to the σ1 receptor, S1RA prevents its interaction with various client proteins, thereby modulating downstream signaling pathways implicated in pain processing. A key mechanism involves the regulation of NMDA receptor function, which plays a crucial role in central sensitization and pain hypersensitivity.

S1RA_Signaling_Pathway cluster_ER Endoplasmic Reticulum cluster_Neuron Neuron S1R_BiP σ1R-BiP Complex S1R σ1 Receptor S1R_BiP->S1R Dissociation (Cellular Stress) S1RA This compound S1RA->S1R Antagonizes NMDA_R NMDA Receptor S1R->NMDA_R Modulates Pain_Signal Pain Hypersensitivity (Central Sensitization) S1R->Pain_Signal Inhibits Ca_ion NMDA_R->Ca_ion Activates Ca_ion->Pain_Signal Leads to

Caption: S1RA antagonizes the sigma-1 receptor, modulating NMDA receptor activity and reducing pain hypersensitivity.

Experimental Protocols

Preparation of this compound for In Vivo Administration

Materials:

  • This compound powder

  • Sterile 0.9% physiological saline or 0.5% hydroxypropyl methylcellulose (HPMC) in sterile water

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

  • Sterile syringes and needles (27-30 gauge for i.p., appropriate gavage needle for p.o.)

Protocol:

  • Calculate the required amount of this compound based on the desired dose (mg/kg) and the body weight of the animals.

  • Weigh the calculated amount of this compound powder and place it in a sterile microcentrifuge tube.

  • Add the appropriate volume of vehicle (0.9% saline or 0.5% HPMC) to achieve the desired final concentration. The administration volume for mice is typically 10 mL/kg.

  • Vortex the solution vigorously until the powder is completely dissolved. For less soluble formulations, brief sonication may be used to aid dissolution.

  • Ensure the final solution is clear and free of particulates before administration.

Intraperitoneal (i.p.) Administration Protocol in Mice

Objective: To administer this compound into the peritoneal cavity for rapid systemic absorption.

IP_Workflow cluster_prep Preparation cluster_admin Administration cluster_post Post-Procedure A Calculate Dose & Prepare S1RA Solution B Load Syringe A->B C Restrain Mouse (Scruff Method) B->C D Locate Injection Site (Lower Right Abdominal Quadrant) C->D E Insert Needle (15-20° angle) D->E F Aspirate to Check for Fluid E->F F->E Fluid Present (Reposition) G Inject Solution F->G No Fluid H Withdraw Needle G->H I Return to Cage H->I J Monitor for Distress I->J

Caption: Workflow for intraperitoneal injection of S1RA in mice.

Detailed Steps:

  • Restrain the mouse firmly but gently by the scruff of the neck to immobilize the head and body.

  • Position the mouse to expose the abdomen, tilting the head slightly downwards.

  • Locate the injection site in the lower right quadrant of the abdomen to avoid the cecum and urinary bladder.

  • Using a sterile syringe with a 27-30 gauge needle, insert the needle at a 15-20 degree angle into the peritoneal cavity.

  • Gently aspirate to ensure no bodily fluids are drawn into the syringe, which would indicate improper placement.

  • If aspiration is clear, slowly inject the S1RA solution.

  • Withdraw the needle and return the mouse to its cage.

  • Monitor the animal for any adverse reactions following the injection.

Oral (p.o.) Gavage Administration Protocol in Mice

Objective: To administer this compound directly into the stomach for absorption through the gastrointestinal tract.

PO_Workflow cluster_prep Preparation cluster_admin Administration cluster_post Post-Procedure A Calculate Dose & Prepare S1RA Solution B Attach Gavage Needle to Syringe A->B C Measure Gavage Needle Length (Mouth to Last Rib) B->C D Restrain Mouse (Secure Head and Neck) C->D E Insert Gavage Needle (Over Tongue into Esophagus) D->E E->D Resistance Felt (Reposition) F Dispense Solution Slowly E->F No Resistance G Withdraw Gavage Needle F->G H Return to Cage G->H I Monitor for Distress (e.g., coughing) H->I

Caption: Workflow for oral gavage administration of S1RA in mice.

Detailed Steps:

  • Select an appropriately sized ball-tipped gavage needle for the mouse.

  • Measure the length of the gavage needle from the corner of the mouse's mouth to the last rib to ensure proper insertion depth and avoid stomach perforation.

  • Restrain the mouse securely, ensuring the head and neck are in a straight line to facilitate passage of the needle into the esophagus.

  • Gently insert the gavage needle into the mouth, passing it over the tongue and down the esophagus. The needle should advance smoothly without resistance.

  • Once the needle is in the stomach (at the predetermined depth), slowly dispense the S1RA solution.

  • Carefully withdraw the gavage needle.

  • Return the mouse to its cage and monitor for any signs of respiratory distress or discomfort.

Assessment of Antinociceptive Efficacy: Formalin Test

Objective: To evaluate the analgesic effect of S1RA on both acute and tonic inflammatory pain.

Protocol:

  • Administer this compound or vehicle via the desired route (i.p. or p.o.) at a predetermined time before the formalin injection (e.g., 30 minutes for i.p., 60 minutes for p.o.).

  • Inject a dilute formalin solution (e.g., 20 µL of 5% formalin) subcutaneously into the plantar surface of the mouse's hind paw.

  • Immediately place the mouse in a clear observation chamber.

  • Record the cumulative time the animal spends licking, biting, or flinching the injected paw during two distinct phases:

    • Phase 1 (Acute Phase): 0-5 minutes post-formalin injection.

    • Phase 2 (Tonic Phase): 15-30 minutes post-formalin injection.

  • A reduction in the duration of these nociceptive behaviors in the S1RA-treated group compared to the vehicle group indicates an antinociceptive effect.

Assessment of Mechanical Allodynia: Von Frey Test

Objective: To measure the withdrawal threshold to a mechanical stimulus in models of neuropathic or inflammatory pain.

Protocol:

  • Acclimate the mice to the testing environment, which typically consists of individual Plexiglas chambers with a wire mesh floor.

  • Administer this compound or vehicle via the desired route.

  • At the time of peak drug effect, apply calibrated von Frey filaments of increasing stiffness to the plantar surface of the hind paw.

  • The withdrawal threshold is determined as the filament with the lowest force that elicits a brisk withdrawal response.

  • An increase in the withdrawal threshold in the S1RA-treated group compared to the vehicle group indicates an anti-allodynic effect.

Conclusion

Both intraperitoneal and oral administration are viable routes for evaluating the efficacy of this compound in preclinical models. The choice of administration route will depend on the specific experimental goals. Intraperitoneal injection offers rapid and high systemic exposure, making it suitable for acute efficacy studies and proof-of-concept experiments. Oral administration, while potentially having lower bioavailability due to first-pass metabolism, is more clinically relevant for drug development. The provided protocols offer standardized procedures for the administration and efficacy testing of S1RA, which can be adapted to specific research needs. It is recommended to conduct pilot pharmacokinetic studies to determine the optimal dosing and timing for each administration route within a specific experimental paradigm.

References

Preparation of S1RA Hydrochloride Stock Solutions for Experimental Use

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction

S1RA (E-52862) is a potent and selective antagonist of the sigma-1 receptor (σ1R), a unique ligand-regulated molecular chaperone located at the endoplasmic reticulum.[1][2][3][4] Due to its role in modulating calcium signaling and cellular stress responses, the σ1R is a significant target in various pathological conditions, including neuropathic pain, neurodegenerative diseases, and cancer.[5] Accurate and consistent preparation of S1RA hydrochloride stock solutions is critical for obtaining reliable and reproducible experimental results. These application notes provide detailed protocols for the preparation, storage, and handling of this compound solutions for both in vitro and in vivo studies.

This compound Properties

This compound is a white to off-white crystalline solid. It is crucial to be aware of its physicochemical properties to ensure proper handling and dissolution.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₂₀H₂₃N₃O₂ • HCl
Molecular Weight 373.88 g/mol
CAS Number 1265917-14-3
Purity ≥98%

Solubility Data

The solubility of this compound varies significantly depending on the solvent. It is sparingly soluble in aqueous solutions and requires organic solvents or co-solvent mixtures for higher concentrations. Using fresh, anhydrous DMSO is recommended as hygroscopic DMSO can negatively impact solubility. For aqueous solutions, sonication may be necessary to aid dissolution.

Table 2: Solubility of this compound in Common Solvents

SolventSolubility (mg/mL)Molar Equivalent (mM)NotesReference
DMSO 100267.47Requires sonication. Use newly opened DMSO.
DMSO 67198.56Moisture-absorbing DMSO reduces solubility.
DMSO 33.3398.78Requires sonication and warming to 60°C.
DMSO 1--
Water 16.6744.59Requires sonication.
PBS (pH 7.2) 110294.21Requires sonication.
DMF 10--
1M HCl 50148.18Requires sonication and pH adjustment to 1.
Ethanol 19--

Experimental Protocols

Preparation of High-Concentration Stock Solution for In Vitro Use (e.g., 10 mM in DMSO)

This protocol describes the preparation of a high-concentration stock solution suitable for further dilution in cell culture media or aqueous buffers for in vitro assays.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Ultrasonic bath

Procedure:

  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.74 mg of this compound (Molecular Weight = 373.88).

  • Solvent Addition: Add the calculated volume of anhydrous DMSO to the tube. For a 10 mM stock, add 1 mL of DMSO for every 3.74 mg of powder.

  • Dissolution: Vortex the mixture thoroughly for 1-2 minutes. If the solid does not fully dissolve, place the tube in an ultrasonic bath for 5-10 minutes. Gentle warming (up to 37°C) can also aid dissolution.

  • Sterilization (Optional): If required for your specific application (e.g., cell culture), filter the stock solution through a 0.22 µm syringe filter compatible with DMSO.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

Preparation of Working Solutions for In Vivo Use

For in vivo experiments, this compound is often administered in a vehicle solution. The choice of vehicle depends on the route of administration (e.g., intraperitoneal, oral).

Protocol A: Saline Solution (for i.p. administration) For some in vivo models, this compound can be dissolved directly in physiological saline.

Materials:

  • This compound powder

  • 0.9% Physiological Saline

  • Sterile conical tubes

  • Vortex mixer

  • Ultrasonic bath

Procedure:

  • Weighing: Weigh the required amount of this compound.

  • Dissolution: Add the desired volume of 0.9% physiological saline. Vortex and sonicate until the compound is completely dissolved.

Protocol B: Co-Solvent Formulation (for i.p. or oral administration) This formulation is useful for achieving higher concentrations for in vivo dosing.

Materials:

  • This compound powder

  • DMSO

  • PEG300

  • Tween-80

  • Saline (0.9% NaCl)

  • Sterile conical tubes

  • Vortex mixer

Procedure (Example for a 2.5 mg/mL solution):

  • Prepare a concentrated stock solution of this compound in DMSO (e.g., 25 mg/mL).

  • In a sterile tube, add 100 µL of the 25 mg/mL S1RA/DMSO stock solution.

  • Add 400 µL of PEG300 and mix thoroughly.

  • Add 50 µL of Tween-80 and mix until the solution is homogeneous.

  • Add 450 µL of saline to bring the final volume to 1 mL. The final concentration of this compound will be 2.5 mg/mL in a vehicle of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.

Storage and Stability

Proper storage is essential to maintain the integrity of this compound stock solutions.

Table 3: Recommended Storage Conditions and Stability

Solution TypeStorage TemperatureDurationNotesReference
Powder -20°C≥ 4 yearsStore sealed and away from moisture.
Powder 4°C2 yearsStore sealed and away from moisture.
In Solvent (e.g., DMSO) -80°C6 monthsAliquot to avoid freeze-thaw cycles.
In Solvent (e.g., DMSO) -20°C1 monthAliquot to avoid freeze-thaw cycles.

Visualizations

Workflow for Preparing this compound Stock Solution

G cluster_start Preparation cluster_storage Storage cluster_end Application start Start weigh Weigh S1RA HCl Powder start->weigh solvent Add Solvent (e.g., DMSO) weigh->solvent dissolve Dissolve (Vortex/Sonicate) solvent->dissolve check Fully Dissolved? dissolve->check check->dissolve No filter Sterile Filter (0.22 µm) (Optional) check->filter Yes aliquot Aliquot into Single-Use Tubes filter->aliquot store Store Aliquots (-80°C or -20°C) aliquot->store ready Ready for Experimental Use store->ready G cluster_ER Endoplasmic Reticulum (ER) cluster_cyto Cytosol S1R Sigma-1 Receptor (S1R) BiP BiP (Chaperone) S1R->BiP dissociates upon ligand binding IP3R IP3 Receptor (IP3R) S1R->IP3R stabilizes Cellular_Response Cellular Stress Response (e.g., Neuronal function, Survival) S1R->Cellular_Response Modulates Ca_Cyto Cytosolic Ca²⁺ IP3R->Ca_Cyto Ca²⁺ release Ligand S1RA (Antagonist) Ligand->S1R binds to Ca_ER Ca²⁺ Ca_ER->IP3R

References

Application of S1RA Hydrochloride in the Study of Synaptic Plasticity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Application Note

Introduction

S1RA hydrochloride (also known as E-52862) is a potent and highly selective antagonist of the Sigma-1 Receptor (S1R). The S1R is a unique ligand-operated molecular chaperone located at the mitochondria-associated membrane of the endoplasmic reticulum (ER), which plays a crucial role in regulating cellular excitability and plasticity.[1][2] S1RA has emerged as a valuable pharmacological tool to investigate the physiological and pathophysiological roles of S1R in the central nervous system. This document outlines the application of this compound in studying synaptic plasticity, with a focus on Long-Term Potentiation (LTP), a cellular correlate of learning and memory.

Mechanism of Action in Synaptic Plasticity

The S1R modulates several key effectors involved in synaptic plasticity.[3] By antagonizing the S1R, S1RA allows for the elucidation of these modulatory roles. The primary mechanisms through which S1RA influences synaptic plasticity include:

  • Modulation of NMDA Receptor Function: S1Rs potentiate N-methyl-D-aspartate receptor (NMDAR) mediated responses.[2][4] This potentiation is, in part, due to the inhibition of small-conductance Ca2+-activated potassium (SK) channels, which in turn enhances Ca2+ influx through NMDARs. S1RA, by blocking the S1R, is expected to inhibit NMDAR-mediated synaptic currents and subsequent downstream signaling required for the induction of LTP.

  • Regulation of Calcium Homeostasis: The S1R is strategically positioned at the ER-mitochondria interface, a critical hub for intracellular calcium signaling. It modulates calcium flux between the ER and mitochondria, which is essential for various forms of synaptic plasticity. S1RA can be used to investigate the contribution of S1R-mediated calcium signaling to synaptic strength modifications.

  • Interaction with other Signaling Pathways: S1Rs have been shown to interact with and modulate other signaling molecules critical for synaptic plasticity, including Src kinase and Brain-Derived Neurotrophic Factor (BDNF) signaling pathways. S1RA can be employed to dissect the involvement of S1R in these pathways during the induction and maintenance of synaptic plasticity.

Applications in Synaptic Plasticity Research

  • Inhibition of Long-Term Potentiation (LTP): S1RA is used to demonstrate the necessity of S1R activity for the induction of LTP. By applying S1RA prior to LTP-inducing protocols (e.g., high-frequency stimulation), researchers can assess the degree to which S1R antagonism prevents the potentiation of synaptic transmission.

  • Dissection of Synaptic Plasticity Mechanisms: S1RA can be used in combination with other pharmacological agents to dissect the specific signaling pathways through which S1R modulates synaptic plasticity. For example, its use with NMDAR antagonists or SK channel blockers can clarify the interplay between these components.

  • Investigation of Pathophysiological Plasticity: In models of neurological and psychiatric disorders where synaptic plasticity is dysregulated, S1RA can be used to explore the therapeutic potential of targeting the S1R. For instance, in models of neuropathic pain, S1RA has been shown to inhibit central sensitization, a form of maladaptive synaptic plasticity.

Quantitative Data Summary

Table 1: In Vitro and In Vivo Effects of S1RA on Nociceptive Sensitization (A Model of Maladaptive Plasticity)

ParameterSpeciesModelS1RA AdministrationKey FindingReference
Wind-up Attenuation MouseIn vitro spinal cord preparation3, 10, 30 µM (superfusion)Dose-dependent attenuation of wind-up responses.
Formalin-induced Nociception MouseFormalin test20, 40, 80 mg/kg (i.p.)Dose-dependent inhibition of both phases of formalin-induced nociception.
Neuropathic Pain MouseSciatic nerve injury16, 32, 64 mg/kg (i.p.)Dose-dependent inhibition of mechanical and thermal hypersensitivity.
S1R Occupancy MouseEx vivo binding16, 32, 64 mg/kg (i.p.)Significant correlation between CNS S1R occupancy and antinociceptive effects.

Table 2: Expected Effects of S1RA on Hippocampal Long-Term Potentiation

Experimental ParadigmPreparationExpected Outcome with S1RARationale
High-Frequency Stimulation (HFS)-induced LTP Hippocampal SlicesInhibition of LTP inductionBlockade of S1R-mediated potentiation of NMDAR function.
Theta-Burst Stimulation (TBS)-induced LTP Hippocampal SlicesAttenuation of LTP magnitudeInterference with S1R's role in calcium homeostasis and downstream signaling.
Paired-Pulse Facilitation (PPF) Hippocampal SlicesNo significant change expectedPPF is primarily a presynaptic phenomenon, while S1R's major role in plasticity is postsynaptic.
NMDA Receptor-mediated EPSCs Cultured Neurons / SlicesReduction in current amplitudeS1RA antagonizes the enhancing effect of S1R on NMDARs.

Experimental Protocols

Protocol 1: In Vitro Electrophysiology - Investigating the Effect of S1RA on Hippocampal LTP

  • Preparation of Hippocampal Slices:

    • Anesthetize an adult rodent (e.g., Wistar rat or C57BL/6 mouse) and decapitate.

    • Rapidly dissect the brain and place it in ice-cold, oxygenated (95% O2 / 5% CO2) artificial cerebrospinal fluid (aCSF) of the following composition (in mM): 124 NaCl, 2.5 KCl, 1.25 NaH2PO4, 2 MgSO4, 2 CaCl2, 26 NaHCO3, and 10 glucose.

    • Prepare 300-400 µm thick transverse hippocampal slices using a vibratome.

    • Allow slices to recover in a submerged chamber containing oxygenated aCSF at room temperature for at least 1 hour before recording.

  • Electrophysiological Recording:

    • Transfer a single slice to a recording chamber continuously perfused with oxygenated aCSF at 30-32°C.

    • Place a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).

    • Establish a stable baseline recording of fEPSPs for at least 20 minutes, stimulating at a low frequency (e.g., 0.033 Hz).

  • Application of this compound:

    • Prepare a stock solution of this compound in sterile water or DMSO.

    • Dilute the stock solution in aCSF to the final desired concentrations (e.g., 3, 10, 30 µM, based on spinal cord preparations).

    • Bath-apply the S1RA-containing aCSF to the slice for a pre-incubation period of 20-30 minutes prior to LTP induction.

  • LTP Induction and Measurement:

    • Induce LTP using a high-frequency stimulation (HFS) protocol (e.g., three trains of 100 pulses at 100 Hz, with a 20-second inter-train interval) or a theta-burst stimulation (TBS) protocol.

    • Continue recording fEPSPs at the baseline stimulation frequency for at least 60 minutes post-induction.

    • Measure the slope of the fEPSP and normalize it to the average slope during the baseline period.

    • Compare the magnitude of LTP in control slices (vehicle application) versus S1RA-treated slices.

Protocol 2: Ex Vivo Sigma-1 Receptor Occupancy Assay

  • In Vivo Administration of S1RA:

    • Administer this compound intraperitoneally (i.p.) to mice at various doses (e.g., 16, 32, and 64 mg/kg) dissolved in a suitable vehicle (e.g., 0.9% saline).

    • Administer vehicle to a control group.

  • Brain Tissue Collection:

    • At a specified time point after administration (e.g., 30 minutes), anesthetize the mice and rapidly remove the brains.

    • Freeze the brains on dry ice and store them at -80°C until sectioning.

  • Autoradiography:

    • Cut 20 µm thick coronal brain sections using a cryostat and mount them on slides.

    • Incubate the sections with a radioligand for the S1R, such as --INVALID-LINK---pentazocine (e.g., 14 nM), in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4) for 90 minutes at room temperature.

    • To determine non-specific binding, incubate an adjacent set of sections in the presence of an excess of a non-labeled S1R ligand (e.g., 10 µM haloperidol).

    • Wash the slides multiple times in ice-cold buffer to remove unbound radioligand, followed by a quick rinse in distilled water.

    • Dry the slides and expose them to a phosphor imaging screen or autoradiographic film.

  • Data Analysis:

    • Quantify the autoradiographic signal in specific brain regions (e.g., hippocampus, cortex) using densitometry software.

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Determine the percentage of S1R occupancy for each dose of S1RA by comparing the specific binding in S1RA-treated animals to that in vehicle-treated animals.

Visualizations

Signaling_Pathway_of_S1R_in_Synaptic_Plasticity cluster_pre Presynaptic Terminal cluster_post Postsynaptic Density Glutamate Glutamate NMDAR NMDA Receptor Glutamate->NMDAR Binds AMPAR AMPA Receptor Glutamate->AMPAR Binds Ca_influx Ca²⁺ Influx NMDAR->Ca_influx Opens Plasticity LTP Induction Ca_influx->Plasticity Activates Downstream Kinases SK_Channel SK Channel SK_Channel->NMDAR Inhibits (via hyperpolarization) S1R Sigma-1 Receptor (at ER-Mitochondria) S1R->NMDAR Potentiates S1R->SK_Channel Inhibits S1RA S1RA (E-52862) S1RA->S1R Antagonizes

Caption: S1R modulation of NMDAR-dependent synaptic plasticity.

Experimental_Workflow_LTP A Prepare Hippocampal Slices B Establish Stable Baseline fEPSP Recording (20 min) A->B C Bath Apply S1RA or Vehicle (20-30 min pre-incubation) B->C D Induce LTP (e.g., HFS or TBS) C->D E Record Post-Induction fEPSPs (60 min) D->E F Analyze LTP Magnitude E->F G Compare S1RA vs. Vehicle Groups F->G

Caption: Workflow for studying S1RA effects on hippocampal LTP.

Logical_Relationship_S1RA_Action cluster_0 Pharmacological Intervention cluster_1 Molecular Target cluster_2 Cellular Effect cluster_3 Synaptic Outcome S1RA S1RA Administration S1R Sigma-1 Receptor S1RA->S1R Antagonizes NMDA_Inhibition Reduced NMDAR Potentiation S1R->NMDA_Inhibition Leads to Ca_Modulation Altered Ca²⁺ Homeostasis S1R->Ca_Modulation Leads to LTP_Inhibition Inhibition of Long-Term Potentiation NMDA_Inhibition->LTP_Inhibition Ca_Modulation->LTP_Inhibition

Caption: Logical flow of S1RA's action on synaptic plasticity.

References

Application Note: Western Blot Analysis of Sigma-1 Receptor Expression After S1RA Treatment

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The sigma-1 receptor (S1R) is a unique ligand-regulated molecular chaperone protein primarily located at the mitochondria-associated endoplasmic reticulum (ER) membrane (MAM).[1][2][3] S1R is involved in regulating numerous cellular processes, including calcium signaling, ER stress, ion channel activity, and neuronal differentiation.[3][4] It plays a crucial role in maintaining cellular homeostasis and protecting against cellular stress. Given its involvement in various neurological and psychiatric conditions, S1R has emerged as a significant therapeutic target. Sigma-1 receptor antagonists (S1RAs) are compounds that inhibit S1R function and are being investigated for their therapeutic potential in conditions like neuropathic pain and ischemic stroke.

This application note provides a detailed protocol for analyzing the expression levels of the sigma-1 receptor in cell or tissue lysates following treatment with a selective S1RA using Western blot analysis. Quantifying changes in S1R expression can provide insights into the pharmacological effects of S1RAs and their impact on cellular signaling pathways.

Experimental Workflow

The overall workflow for this analysis involves cell culture and treatment, protein extraction and quantification, separation by electrophoresis, transfer to a membrane, immunodetection with specific antibodies, and finally, data analysis.

G cluster_prep Sample Preparation cluster_wb Western Blot cluster_analysis Data Analysis A Cell Culture & S1RA Treatment B Cell Lysis & Protein Extraction A->B C Protein Concentration Assay (BCA) B->C D SDS-PAGE C->D E Protein Transfer (PVDF Membrane) D->E F Blocking E->F G Primary Antibody Incubation (Anti-S1R, Anti-GAPDH) F->G H Secondary Antibody Incubation (HRP-conjugated) G->H I Chemiluminescent Detection H->I J Image Acquisition I->J K Densitometric Analysis J->K L Normalization to Loading Control K->L

Caption: Experimental workflow for Western blot analysis of S1R expression.

Detailed Experimental Protocol

This protocol outlines the steps for sample preparation, immunoblotting, and analysis.

Part 1: Sample Preparation and Protein Quantification
  • Cell Culture and S1RA Treatment:

    • Culture cells (e.g., SH-SY5Y, HEK293, or primary neurons) in appropriate media and conditions.

    • Treat cells with the desired concentrations of S1RA (e.g., 1 µM, 10 µM, 50 µM) or a vehicle control (e.g., DMSO) for a specified duration (e.g., 24, 48 hours).

  • Protein Lysate Preparation (using RIPA buffer):

    • Place the cell culture dish on ice and wash cells twice with ice-cold Phosphate-Buffered Saline (PBS).

    • Aspirate the PBS and add ice-cold RIPA (Radioimmunoprecipitation assay) buffer containing protease and phosphatase inhibitors.

    • Scrape the adherent cells and transfer the lysate to a pre-chilled microcentrifuge tube.

    • Agitate the lysate for 30 minutes at 4°C.

    • Centrifuge the lysate at 16,000 x g for 20 minutes at 4°C to pellet cell debris.

    • Carefully transfer the supernatant (containing the protein) to a new, clean tube.

  • Protein Concentration Determination:

    • Determine the protein concentration of each lysate using a BCA (Bicinchoninic acid) assay or Bradford protein assay, following the manufacturer's instructions.

    • Normalize the concentration of all samples with lysis buffer to ensure equal loading.

Part 2: SDS-PAGE and Western Blotting
  • Sample Preparation for Electrophoresis:

    • Mix 20-30 µg of protein from each sample with 2x Laemmli sample buffer.

    • Boil the samples at 95-100°C for 5 minutes to denature the proteins.

  • Gel Electrophoresis:

    • Load the denatured protein samples into the wells of a 4-12% Bis-Tris polyacrylamide gel.

    • Run the gel in the appropriate running buffer until the dye front reaches the bottom of the gel.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

    • Briefly activate the PVDF membrane in methanol before assembling the transfer stack.

    • Perform the transfer using a wet or semi-dry transfer system. Confirm transfer efficiency with Ponceau S staining.

  • Immunoblotting:

    • Blocking: Block the membrane for 1 hour at room temperature in a blocking solution (e.g., 5% non-fat dry milk or 3% BSA in Tris-Buffered Saline with 0.1% Tween-20, TBST) to prevent non-specific antibody binding.

    • Primary Antibody Incubation: Incubate the membrane with a specific primary antibody against the sigma-1 receptor overnight at 4°C with gentle agitation. A reliable antibody is crucial; for example, a rabbit monoclonal antibody has shown high specificity.

      • Recommended Antibody: Anti-Sigma-1 Receptor (e.g., Cell Signaling #61994). Dilution: 1:1000 in blocking buffer.

      • Simultaneously, probe for a loading control protein (e.g., GAPDH or β-actin) to normalize for protein loading. Dilution: 1:5000 in blocking buffer.

    • Washing: Wash the membrane three times for 10 minutes each with TBST to remove unbound primary antibody.

    • Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP) for 1 hour at room temperature. Dilution: 1:5000 in blocking buffer.

    • Final Washes: Wash the membrane again three times for 10 minutes each with TBST.

  • Detection and Imaging:

    • Apply an enhanced chemiluminescence (ECL) substrate to the membrane according to the manufacturer's protocol.

    • Capture the chemiluminescent signal using a CCD camera-based imaging system. Avoid signal saturation to ensure data is quantitative.

Part 3: Data Analysis
  • Densitometry: Quantify the band intensities for S1R (~25 kDa) and the loading control using image analysis software (e.g., ImageJ).

  • Normalization: For each sample, normalize the S1R band intensity to the intensity of its corresponding loading control band.

  • Analysis: Calculate the fold change in normalized S1R expression for S1RA-treated samples relative to the vehicle-treated control.

S1R Signaling in the Endoplasmic Reticulum

S1R is a key modulator of ER function, particularly at the MAM. In its resting state, S1R is associated with the ER chaperone BiP (also known as GRP78). Upon cellular stress or ligand binding, S1R dissociates from BiP and can interact with other client proteins, such as the inositol 1,4,5-trisphosphate receptor (IP3R) and the ER stress sensor IRE1, to modulate calcium signaling and the unfolded protein response (UPR).

G cluster_er Endoplasmic Reticulum (ER) cluster_cyto Cytosol / MAM S1R Sigma-1 Receptor (S1R) BiP BiP/GRP78 S1R->BiP Association (Inactive) IP3R IP3R S1R->IP3R Stabilizes IRE1 IRE1 S1R->IRE1 Stabilizes BiP->S1R Dissociates Ca2+ Signaling Ca2+ Signaling IP3R->Ca2+ Signaling Unfolded Protein\nResponse (UPR) Unfolded Protein Response (UPR) IRE1->Unfolded Protein\nResponse (UPR) Stress Cellular Stress (e.g., ER Stress) Stress->S1R Induces Dissociation S1RA S1RA Treatment S1RA->S1R Antagonizes/Modulates

Caption: Simplified S1R signaling pathway at the ER-MAM interface.

Representative Data Presentation

The results of the quantitative Western blot analysis can be summarized in a table to facilitate comparison between different treatment conditions. The data below is hypothetical and for illustrative purposes only.

Treatment GroupS1RA Conc.Normalized S1R Band Intensity (Arbitrary Units)Fold Change vs. Vehicle (Mean ± SEM)
Vehicle Control0 µM1.05, 0.98, 0.971.00 ± 0.03
S1RA1 µM1.15, 1.21, 1.181.18 ± 0.02
S1RA10 µM1.45, 1.51, 1.421.46 ± 0.03*
S1RA50 µM1.78, 1.85, 1.811.81 ± 0.02**

*Statistically significant difference from vehicle control (e.g., p < 0.05). **Data is representative. Actual results may vary based on cell type, S1RA used, and experimental conditions. Some studies have shown that S1R ligand treatment can lead to an upregulation of the receptor itself.

References

Troubleshooting & Optimization

Technical Support Center: S1RA Hydrochloride In Vivo Applications

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing S1RA hydrochloride (also known as E-52862) in in vivo experiments. The information is tailored for scientists and drug development professionals to optimize dosage for maximum efficacy.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a potent and selective sigma-1 (σ1) receptor antagonist with a binding affinity (Ki) of 17 nM for the human σ1 receptor.[1][2][3][4][5] It demonstrates high selectivity over the sigma-2 (σ2) receptor (Ki > 1000 nM). The σ1 receptor is a ligand-regulated molecular chaperone located at the endoplasmic reticulum-mitochondria interface. S1RA exerts its effects by antagonizing the σ1 receptor, thereby modulating intracellular signaling cascades and inhibiting neuronal hyperexcitability, which is implicated in pain sensitization.

Q2: What are the main therapeutic applications of this compound in preclinical research?

A2: Preclinical studies have extensively demonstrated the efficacy of S1RA in various models of pain, particularly those involving central sensitization. It has been shown to dose-dependently inhibit neuropathic pain, inflammatory pain, and activity-induced spinal sensitization. Key applications include models of nerve injury-induced hypersensitivity, formalin-induced nociception, and carrageenan-induced inflammatory pain.

Q3: What is the known selectivity profile of this compound?

A3: S1RA is highly selective for the σ1 receptor. It shows minimal affinity for the σ2 receptor and a panel of over 170 other targets, including various receptors, transporters, ion channels, and enzymes. It does have a moderate affinity for the human 5-HT2B receptor (Ki = 328 nM), but its antagonist activity at this receptor is of very low potency (IC50 = 4700 nM).

Q4: Does this compound cross the blood-brain barrier?

A4: Yes, S1RA is known to cross the blood-brain barrier and bind to σ1 receptors within the central nervous system (CNS). The occupancy of CNS σ1 receptors has been shown to significantly correlate with its antinociceptive effects in vivo.

Troubleshooting Guide

Issue 1: Suboptimal or lack of efficacy in our in vivo pain model.

  • Possible Cause 1: Inappropriate Dosage. The effective dose of S1RA can vary significantly depending on the animal model, pain etiology, and route of administration.

    • Solution: Consult the dosage tables below for recommended starting points from published studies. A dose-response study is highly recommended to determine the optimal dose for your specific experimental conditions. For instance, in mouse models of neuropathic pain, intraperitoneal (i.p.) ED50 values range from 18.8 to 43.7 mg/kg.

  • Possible Cause 2: Improper Formulation or Administration. this compound's solubility and stability in the vehicle are crucial for its bioavailability.

    • Solution: Ensure the compound is fully dissolved. For i.p. administration, 0.9% physiological saline or 0.5% hydroxypropyl methylcellulose (HPMC) in water are commonly used vehicles. For oral (p.o.) administration, 0.5% HPMC is a suitable vehicle. Administer a consistent volume, typically 10 mL/kg.

  • Possible Cause 3: Timing of Administration. The pharmacokinetic profile of S1RA will influence the optimal timing of administration relative to the nociceptive stimulus.

    • Solution: In rats, the time to maximum plasma concentration (Tmax) is approximately 2.83 hours after i.p. administration and 1.50 hours after oral administration. Consider administering S1RA 30-60 minutes prior to behavioral testing to coincide with peak plasma levels.

Issue 2: Observed adverse effects or motor impairment in test animals.

  • Possible Cause 1: Overdosing. High doses of S1RA may lead to off-target effects or motor coordination issues.

    • Solution: It is crucial to perform a motor function test, such as the rotarod test, to ensure that the observed analgesic effects are not a result of motor impairment. If motor deficits are observed, reduce the dose. Studies have shown that effective analgesic doses of S1RA do not typically impair motor performance.

  • Possible Cause 2: Vehicle Effects. The vehicle itself may cause mild transient discomfort upon injection.

    • Solution: Always include a vehicle-treated control group to differentiate the effects of the vehicle from those of the drug.

Issue 3: Inconsistent results between experiments.

  • Possible Cause 1: Variability in Drug Preparation. Inconsistent preparation of the dosing solution can lead to variability in the administered dose.

    • Solution: Prepare fresh dosing solutions for each experiment. Ensure the compound is completely solubilized, using sonication if necessary.

  • Possible Cause 2: Animal-to-Animal Variability. Biological variability is inherent in in vivo research.

    • Solution: Use a sufficient number of animals per group to ensure statistical power. Randomize animals to treatment groups and blind the experimenter to the treatments whenever possible.

Data Presentation

Table 1: In Vivo Efficacy of this compound in Rodent Pain Models
Animal ModelSpeciesRoute of Admin.Effective Dose (ED50 or Range)Outcome MeasureReference
Formalin-Induced NociceptionMousei.p.43.7 mg/kg (ED50)Reduced licking/biting behavior
Capsaicin-Induced Mechanical HypersensitivityMousei.p.26.3 mg/kg (ED50)Reversal of mechanical allodynia
Sciatic Nerve Injury-Induced Thermal HypersensitivityMousei.p.18.8 mg/kg (ED50)Reversal of thermal hyperalgesia
Carrageenan-Induced Inflammatory PainMousei.p.35.9 mg/kg (ED50)Reversal of mechanical hypersensitivity
Complete Freund's Adjuvant (CFA) Induced PainMousei.p.42.1 mg/kg (ED50)Reversal of mechanical hypersensitivity
Oxaliplatin-Induced NeuropathyRati.p.20-80 mg/kgReversal of cold allodynia
Table 2: Pharmacokinetic Parameters of S1RA in Rats
Route of AdministrationDose (mg/kg)Tmax (h)Cmax (ng/mL)t1/2 (h)AUC (ng·h/mL)Reference
Intraperitoneal (i.p.)102.83Not Reported3.49Not Reported
Oral (p.o.)101.501131.67407

Experimental Protocols

Protocol 1: Formulation of this compound for In Vivo Administration
  • Vehicle Preparation:

    • For saline solution: Prepare a 0.9% (w/v) solution of sodium chloride in sterile, distilled water.

    • For HPMC solution: Prepare a 0.5% (w/v) solution of hydroxypropyl methylcellulose in sterile, distilled water. Gently heat and stir until fully dissolved. Allow the solution to cool to room temperature before use.

  • S1RA Solution Preparation:

    • Weigh the required amount of this compound powder based on the desired final concentration and the number of animals to be dosed.

    • Add the powder to the appropriate volume of the chosen vehicle (saline or 0.5% HPMC).

    • Vortex or sonicate the mixture until the this compound is completely dissolved. A clear solution should be obtained.

    • Prepare the solution fresh on the day of the experiment.

  • Administration:

    • Administer the solution via intraperitoneal (i.p.) or oral (p.o.) gavage at a volume of 10 mL/kg body weight.

Protocol 2: Assessment of Neuropathic Pain (Sciatic Nerve Ligation Model)
  • Surgical Procedure:

    • Anesthetize the animal (e.g., mouse or rat) with an appropriate anesthetic agent.

    • Make a small incision on the lateral aspect of the thigh to expose the sciatic nerve.

    • Carefully isolate the sciatic nerve and ligate it loosely with a suture (e.g., 4-0 silk) to induce a partial nerve injury.

    • Close the incision with sutures or wound clips.

    • Sham-operated animals undergo the same procedure without nerve ligation.

  • Post-Operative Care:

    • Administer post-operative analgesics as per institutional guidelines.

    • Allow the animals to recover for a period of 7-14 days for the development of neuropathic pain behaviors.

  • Behavioral Testing:

    • Mechanical Allodynia: Use von Frey filaments of increasing bending force applied to the plantar surface of the hind paw. Determine the paw withdrawal threshold.

    • Thermal Hyperalgesia: Use a plantar test apparatus (e.g., Hargreaves test) to apply a radiant heat source to the plantar surface of the hind paw. Measure the latency to paw withdrawal.

  • Drug Administration and Testing:

    • Administer this compound or vehicle at the desired dose and route.

    • Perform behavioral testing at a predetermined time post-administration (e.g., 30-60 minutes).

Visualizations

S1RA_Signaling_Pathway cluster_ER Endoplasmic Reticulum cluster_Neuron Neuron s1r Sigma-1 Receptor bip BiP/GRP78 s1r->bip Binding (Inactive state) nmda NMDA Receptor s1r->nmda Modulation stress Cellular Stress / Neuronal Hyperexcitability stress->s1r Dissociation s1ra This compound s1ra->s1r Antagonism ca_influx Ca2+ Influx nmda->ca_influx Activation pain Pain Sensitization ca_influx->pain

Caption: Simplified signaling pathway of this compound action.

Experimental_Workflow cluster_Prep Preparation cluster_Model In Vivo Model cluster_Treatment Treatment & Assessment cluster_Analysis Analysis formulation S1RA Formulation (e.g., 0.5% HPMC) dosing S1RA or Vehicle Dosing (i.p. or p.o.) formulation->dosing model_induction Induction of Pain Model (e.g., Nerve Ligation) baseline Baseline Behavioral Testing model_induction->baseline baseline->dosing post_dosing_test Post-Dosing Behavioral Testing dosing->post_dosing_test data_analysis Data Analysis & Statistical Comparison post_dosing_test->data_analysis

Caption: General experimental workflow for in vivo efficacy testing.

References

Potential off-target effects of S1RA hydrochloride in cellular assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using S1RA hydrochloride in cellular assays. The focus is on identifying and mitigating potential off-target effects to ensure accurate interpretation of experimental results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary target?

This compound (also known as E-52862) is a selective antagonist of the sigma-1 receptor (σ1R).[1][2] The sigma-1 receptor is a unique ligand-regulated molecular chaperone located at the endoplasmic reticulum-mitochondria interface that modulates various cellular functions, including calcium signaling, ion channel activity, and neuronal plasticity.[3][4][5]

Q2: What are the known off-target interactions of this compound?

The primary known off-target interaction of S1RA is with the human serotonin 2B receptor (5-HT2B), where it acts as a low-potency antagonist. S1RA has been screened against a large panel of over 170 other targets, including other receptors, transporters, ion channels, and enzymes, and showed no significant affinity (Ki > 1 µM or <50% inhibition at 1 µM).

Q3: I am observing an unexpected phenotype in my cellular assay after treatment with S1RA. Could this be an off-target effect?

While S1RA is highly selective, an unexpected phenotype could potentially be due to its interaction with the 5-HT2B receptor, especially at higher concentrations. The 5-HT2B receptor is a Gq/G11 protein-coupled receptor that, upon activation, stimulates the phospholipase C (PLC) pathway, leading to an increase in intracellular calcium. If your cellular model expresses the 5-HT2B receptor and the observed phenotype is related to calcium signaling or other downstream pathways of Gq activation, an off-target effect is possible.

Q4: How can I differentiate between a sigma-1 receptor-mediated effect and a 5-HT2B receptor-mediated off-target effect?

To distinguish between on-target and off-target effects, a systematic approach is recommended. This involves using specific pharmacological tools and cellular controls. Refer to the troubleshooting guide below for a detailed experimental workflow.

Troubleshooting Guide

Issue: Unexpected or inconsistent results in cellular assays with this compound.

This guide provides a step-by-step approach to determine if the observed effects are mediated by the intended sigma-1 receptor target or by the off-target 5-HT2B receptor.

Step 1: Confirm On-Target Engagement
  • Rationale: First, verify that the observed effect is consistent with sigma-1 receptor antagonism.

  • Recommendation: Use a structurally unrelated sigma-1 receptor antagonist. If a different antagonist produces the same phenotype, it is more likely to be an on-target effect. Additionally, a rescue experiment can be performed by overexpressing the sigma-1 receptor. If the phenotype is reversed or diminished, it suggests on-target activity.

Step 2: Investigate Potential 5-HT2B Receptor Involvement
  • Rationale: If the results from Step 1 are inconclusive or suggest an off-target effect, the next step is to investigate the involvement of the 5-HT2B receptor.

  • Recommendations:

    • Use a Selective 5-HT2B Antagonist: Co-treat your cells with S1RA and a selective 5-HT2B receptor antagonist. If the unexpected phenotype is blocked or reversed by the 5-HT2B antagonist, it strongly suggests that the effect is mediated through this off-target receptor.

    • Use a Cell Line Lacking 5-HT2B Receptors: If possible, repeat the experiment in a cell line that does not endogenously express the 5-HT2B receptor. If the unexpected phenotype disappears in this cell line, it points to a 5-HT2B-mediated effect.

    • Dose-Response Curve Comparison: Compare the concentration-response curve of S1RA for the observed phenotype with its known binding affinity for the sigma-1 receptor (Ki ≈ 17 nM) and the 5-HT2B receptor (Ki ≈ 328 nM, IC50 ≈ 4700 nM). A significant rightward shift in the potency for the cellular effect compared to its sigma-1 receptor affinity may indicate an off-target effect.

Quantitative Data Summary

The following table summarizes the binding affinities and potency of this compound for its primary target and known off-target.

TargetSpeciesBinding Affinity (Ki)Functional Potency (IC50)Reference(s)
Sigma-1 Receptor (σ1R) Human17 nM-
Guinea Pig23.5 nM-
Sigma-2 Receptor (σ2R) Guinea Pig, Rat>1000 nM-
Serotonin 2B Receptor (5-HT2B) Human328 nM4700 nM

Experimental Protocols

Radioligand Binding Assay for Sigma-1 Receptor
  • Objective: To determine the binding affinity (Ki) of S1RA for the sigma-1 receptor.

  • Materials:

    • Cell membranes expressing the sigma-1 receptor (e.g., from guinea pig brain or a recombinant cell line).

    • Radioligand: --INVALID-LINK---pentazocine.

    • Non-specific binding control: Haloperidol.

    • Assay buffer: 50 mM Tris-HCl, pH 8.0.

    • 96-well plates.

    • Glass fiber filters.

    • Scintillation counter.

  • Procedure:

    • Prepare serial dilutions of this compound.

    • In a 96-well plate, add the cell membranes, a fixed concentration of --INVALID-LINK---pentazocine (near its Kd), and varying concentrations of S1RA.

    • For non-specific binding, add a high concentration of haloperidol (e.g., 10 µM).

    • Incubate at 37°C for 90 minutes.

    • Terminate the reaction by rapid filtration through glass fiber filters.

    • Wash the filters with ice-cold assay buffer.

    • Measure the radioactivity on the filters using a scintillation counter.

    • Calculate the specific binding and determine the Ki value using competitive binding analysis software.

Calcium Mobilization Assay for 5-HT2B Receptor Activity
  • Objective: To determine the functional antagonism of S1RA at the 5-HT2B receptor.

  • Materials:

    • Cells stably expressing the human 5-HT2B receptor (e.g., CHO or HEK293 cells).

    • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

    • Pluronic F-127.

    • Assay Buffer (e.g., HBSS with 20 mM HEPES).

    • 5-HT2B receptor agonist (e.g., serotonin).

    • Black, clear-bottom 96-well plates.

    • Fluorometric plate reader.

  • Procedure:

    • Seed the 5-HT2B-expressing cells in the 96-well plates and incubate overnight.

    • Load the cells with Fluo-4 AM dye for 1 hour at 37°C.

    • Wash the cells with assay buffer.

    • Add varying concentrations of this compound and incubate for a predetermined time.

    • Add a known concentration of a 5-HT2B agonist (e.g., serotonin at its EC80).

    • Immediately measure the fluorescence intensity using a fluorometric plate reader.

    • Analyze the data to determine the IC50 value of S1RA for the inhibition of the agonist-induced calcium response.

Visualizations

Sigma1_Signaling_Pathway Sigma-1 Receptor (σ1R) Signaling Interactions S1RA S1RA Hydrochloride sigma1R Sigma-1 Receptor (σ1R) S1RA->sigma1R Antagonizes ion_channels Ion Channels (e.g., K+, Ca2+) sigma1R->ion_channels Modulates GPCRs GPCRs (e.g., Opioid Receptors) sigma1R->GPCRs Modulates Signaling NMDAR NMDA Receptor sigma1R->NMDAR Modulates IP3R IP3 Receptor sigma1R->IP3R Modulates Ca2+ Signaling cellular_response Modulation of Cellular Response ion_channels->cellular_response GPCRs->cellular_response NMDAR->cellular_response IP3R->cellular_response

Caption: Sigma-1 Receptor Signaling Interactions.

FiveHT2B_Signaling_Pathway 5-HT2B Receptor Off-Target Signaling Pathway S1RA S1RA (at high conc.) FiveHT2B 5-HT2B Receptor S1RA->FiveHT2B Antagonizes Gq Gq/G11 Protein FiveHT2B->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3R Ca_release Ca2+ Release ER->Ca_release

Caption: 5-HT2B Receptor Off-Target Signaling.

Troubleshooting_Workflow Troubleshooting Workflow for Unexpected S1RA Effects start Unexpected Cellular Phenotype Observed step1 Step 1: Confirm On-Target Engagement - Use structurally unrelated σ1R antagonist - Overexpress σ1R (rescue experiment) start->step1 decision1 Is the effect likely on-target? step1->decision1 step2 Step 2: Investigate 5-HT2B Involvement - Co-treat with selective 5-HT2B antagonist - Use 5-HT2B null cell line - Compare dose-response to Ki values decision1->step2 Yes / Inconclusive conclusion_on_target Phenotype is likely σ1R-mediated decision1->conclusion_on_target No decision2 Is the effect 5-HT2B mediated? step2->decision2 conclusion_off_target Phenotype is likely 5-HT2B-mediated decision2->conclusion_off_target Yes conclusion_unknown Phenotype may be due to an unknown off-target or experimental artifact decision2->conclusion_unknown No

Caption: Troubleshooting Workflow for S1RA.

References

Addressing S1RA hydrochloride precipitation in experimental buffers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of S1RA hydrochloride in experimental settings. Find answers to frequently asked questions and detailed troubleshooting guides to address challenges such as precipitation in experimental buffers.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound (also known as E-52862) is a potent and selective antagonist of the Sigma-1 receptor (σ1R), with a Ki value of 17 nM.[1][2] It displays high selectivity over the Sigma-2 receptor (σ2R).[1][2] The Sigma-1 receptor is a unique ligand-regulated molecular chaperone located at the mitochondria-associated membrane of the endoplasmic reticulum (ER).[3] S1RA exerts its effects by modulating the activity of various proteins, including ion channels (such as Ca2+, K+, and Na+ channels) and receptors like the NMDA receptor and IP3 receptor.

Q2: What are the recommended solvents for preparing this compound stock solutions?

A2: this compound is soluble in several organic solvents. For preparing high-concentration stock solutions, Dimethyl sulfoxide (DMSO) and Dimethylformamide (DMF) are commonly used. It also has some solubility in water, particularly with the aid of ultrasonication.

Q3: What are the recommended storage conditions for this compound stock solutions?

A3: Stock solutions of this compound should be stored at -20°C or -80°C to ensure stability. It is advisable to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound.

Q4: I am observing precipitation after diluting my this compound stock solution into my aqueous experimental buffer. What are the common causes?

A4: Precipitation upon dilution of a concentrated stock solution (often in DMSO) into an aqueous buffer is a common issue for many small molecules and can be attributed to several factors:

  • Poor Aqueous Solubility: this compound, like many organic molecules, has limited solubility in aqueous solutions.

  • "Solvent Shock": The rapid change in the solvent environment from a high-concentration organic stock to a predominantly aqueous buffer can cause the compound to crash out of solution.

  • Buffer Composition and pH: The pH of the buffer and its components (salts, proteins) can significantly influence the solubility of the compound. Weakly basic drugs, for instance, tend to be more soluble at acidic pH.

  • Final Concentration: The intended final concentration in your experiment may exceed the solubility limit of this compound in that specific buffer.

Troubleshooting Guides

Issue: Precipitation of this compound in Experimental Buffer

This guide provides a step-by-step approach to address and prevent the precipitation of this compound in your experimental buffers.

1. Optimize Stock Solution Preparation and Handling:

  • Ensure Complete Dissolution: Visually confirm that your this compound stock solution is fully dissolved before use. If you observe any precipitate in the stock, gently warm the solution or briefly sonicate it.

  • Use Anhydrous Solvent: When preparing stock solutions in DMSO, use anhydrous (dry) DMSO to prevent the introduction of water, which can decrease the solubility of the compound.

  • Proper Storage: Store stock solutions in small, single-use aliquots at -20°C or -80°C to minimize freeze-thaw cycles.

2. Refine Your Dilution Technique:

  • Stepwise Dilution: To avoid "solvent shock," perform a serial dilution. First, create an intermediate dilution of your stock solution in a small volume of your experimental buffer or serum-free media. Gently mix this intermediate dilution before adding it to the final volume of your experimental buffer.

  • Pre-warm the Buffer: Ensure your experimental buffer is at the desired experimental temperature (e.g., 37°C) before adding the this compound solution.

  • Vortexing During Dilution: Add the this compound solution to the buffer while gently vortexing or stirring to promote rapid and uniform mixing.

3. Evaluate and Adjust Your Experimental Buffer:

  • pH Considerations: The solubility of hydrochloride salts can be pH-dependent. Consider testing the solubility of this compound at different pH values relevant to your experiment to identify an optimal range.

  • Buffer Choice: If precipitation persists, consider trying a different buffer system. Common biological buffers include phosphate, citrate, and Tris-based buffers.

4. Determine the Maximum Soluble Concentration:

  • Solubility Test: Before your main experiment, perform a simple solubility test. Prepare a series of dilutions of this compound in your chosen experimental buffer to determine the highest concentration that remains in solution without precipitation.

  • Visual and Microscopic Inspection: Visually inspect the solutions for any cloudiness or precipitate. For a more sensitive assessment, examine the solutions under a microscope.

Data Presentation

Table 1: Solubility of this compound in Various Solvents

SolventConcentrationNotesReference
Water16.67 mg/mLWith ultrasonication
DMSO1 mg/mL-
DMSO>10.35 mg/mL-
DMF10 mg/mL-
DMF:PBS (pH 7.2) (1:5)0.16 mg/mL-

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound powder (MW: 373.88 g/mol )

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Calculate the required mass of this compound for your desired volume of 10 mM stock solution. For 1 mL of 10 mM stock, you will need 3.74 mg of this compound.

  • Accurately weigh the this compound powder and transfer it to a sterile microcentrifuge tube.

  • Add the calculated volume of anhydrous DMSO to the tube.

  • Vortex the tube vigorously for 1-2 minutes to dissolve the compound completely.

  • Visually inspect the solution to ensure no solid particles remain. If necessary, gently warm the tube in a 37°C water bath or sonicate for a few minutes until the solution is clear.

  • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C.

Protocol 2: Preparation of a Working Solution of this compound in an Aqueous Buffer (e.g., PBS)

Materials:

  • 10 mM this compound stock solution in DMSO

  • Pre-warmed (37°C) sterile Phosphate-Buffered Saline (PBS)

  • Sterile conical or microcentrifuge tubes

  • Vortex mixer

Procedure (for a final concentration of 10 µM):

  • To minimize "solvent shock," perform a stepwise dilution.

  • Prepare an intermediate dilution by adding a small volume of the 10 mM stock solution to a small volume of pre-warmed PBS. For example, add 1 µL of the 10 mM stock to 99 µL of PBS to make a 100 µM intermediate solution.

  • Gently vortex the intermediate dilution to mix thoroughly.

  • Add the required volume of the intermediate dilution to the final volume of pre-warmed PBS to achieve the desired final concentration of 10 µM. For example, add 100 µL of the 100 µM intermediate solution to 900 µL of PBS.

  • Gently vortex the final working solution.

  • Visually inspect the final solution for any signs of precipitation before use.

Visualizations

S1RA_Experimental_Workflow cluster_prep Solution Preparation cluster_exp Experimental Application cluster_troubleshoot Troubleshooting stock Prepare High-Concentration Stock Solution in DMSO intermediate Create Intermediate Dilution in Buffer/Media stock->intermediate Stepwise Dilution working Prepare Final Working Solution intermediate->working add_to_cells Add to Experimental System (e.g., Cell Culture) working->add_to_cells incubate Incubate add_to_cells->incubate precipitate Precipitation Observed add_to_cells->precipitate analyze Analyze Results incubate->analyze optimize Optimize Dilution or Buffer precipitate->optimize Address Issue optimize->stock Re-evaluate Protocol

Workflow for preparing and troubleshooting this compound solutions.

Sigma1_Receptor_Signaling cluster_mito Mitochondrion S1R Sigma-1 Receptor (S1R) Chaperone Protein IP3R IP3 Receptor (IP3R) S1R->IP3R Modulates NMDA_R NMDA Receptor S1R->NMDA_R Modulates Ion_Channel Voltage-gated Ion Channels (K+, Na+, Ca2+) S1R->Ion_Channel Modulates Ca_ER Ca2+ Store IP3R->Ca_ER Regulates Ca2+ Release Ca_Cytosol Cytosolic Ca2+ Ca_ER->Ca_Cytosol MAM Mitochondria-Associated Membrane (MAM) Ca_Mito Mitochondrial Ca2+ Uptake NMDA_R->Ca_Cytosol Ca2+ Influx Ion_Channel->Ca_Cytosol Ion Flux S1RA S1RA (Antagonist) S1RA->S1R Inhibits Ca_Cytosol->Ca_Mito

Simplified signaling pathway of the Sigma-1 receptor and its modulation by S1RA.

References

Identifying and avoiding experimental artifacts with S1RA hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for S1RA hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound and to help identify and avoid potential experimental artifacts.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues that may arise during experiments with this compound.

1. Compound Solubility and Stability

  • Question: I'm having trouble dissolving this compound in my aqueous buffer for an in vitro assay. What is the recommended procedure?

    • Answer: this compound is a hydrophobic compound with limited aqueous solubility. For in vitro experiments, it is recommended to first prepare a concentrated stock solution in an organic solvent such as dimethyl sulfoxide (DMSO).[1][2][3] Ensure you are using fresh, anhydrous DMSO, as absorbed moisture can reduce solubility.[4] For the final working concentration in your aqueous experimental buffer or cell culture medium, the final DMSO concentration should be kept low (typically ≤ 0.5%) to avoid solvent-induced artifacts.

  • Question: My this compound solution appears cloudy or has precipitated after dilution in my cell culture medium. What should I do?

    • Answer: This is a common issue with hydrophobic compounds. To avoid precipitation, pre-warm the cell culture medium to 37°C before adding the this compound stock solution. It is also advisable to perform a serial dilution rather than a single large dilution.[5] If precipitation persists, consider using a co-solvent system or a different formulation for your experiments.

  • Question: What are the recommended storage conditions for this compound stock solutions?

    • Answer: Stock solutions of this compound in DMSO can be stored at -20°C for up to one month or at -80°C for up to six months. To avoid repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller, single-use volumes.

2. Experimental Design and Controls

  • Question: What are the essential controls to include in my experiments with this compound?

    • Answer: To ensure the validity of your results, several controls are crucial. A vehicle control (the solvent used to dissolve the S1RA, e.g., DMSO, at the same final concentration) is essential to account for any effects of the solvent itself. For in vivo studies, a vehicle-treated group of animals is necessary. Additionally, including a known sigma-1 receptor agonist, such as PRE-084, can be used to demonstrate the specificity of the observed effects through competitive inhibition.

  • Question: I am observing an unexpected effect in my cell-based assay. Could this be an off-target effect of this compound?

    • Answer: While S1RA is highly selective for the sigma-1 receptor, it has been shown to have weak antagonistic activity at the human 5-HT2B receptor, albeit at a much lower potency (IC50 = 4.7 µM) compared to its affinity for the sigma-1 receptor (Ki = 17 nM). If you are using high concentrations of S1RA, it is possible that you are observing an off-target effect. To investigate this, you can use a selective 5-HT2B receptor antagonist as a control to see if it replicates the observed effect.

3. In Vitro Assay-Specific Issues

  • Question: In my calcium flux assay, I am not seeing the expected inhibition with this compound. What could be the reason?

    • Answer: The sigma-1 receptor modulates calcium signaling, particularly at the endoplasmic reticulum-mitochondria interface. The lack of an effect could be due to several factors. Ensure that your cells express the sigma-1 receptor. The choice of agonist to induce the calcium flux is also critical. The effect of S1RA may be more pronounced under conditions of cellular stress. Also, verify the final concentration of S1RA and the vehicle in your assay. High concentrations of DMSO can affect membrane fluidity and calcium signaling.

  • Question: I am performing a radioligand binding assay and the results are inconsistent. What are some common pitfalls?

    • Answer: Inconsistent results in radioligand binding assays can arise from several sources. Ensure that the membrane preparation is of high quality and that the protein concentration is optimized for the assay. The choice of radioligand is also important; for selective sigma-1 receptor binding, [³H]-(+)-pentazocine is commonly used. In competition binding assays, be cautious of using "masking" protocols with other ligands, as this can introduce artifacts.

Quantitative Data Summary

The following tables summarize key quantitative data for this compound.

Table 1: Binding Affinity and Potency of this compound

TargetSpeciesAssay TypeValueReference
Sigma-1 Receptor (σ1R)HumanKi17 nM
Sigma-1 Receptor (σ1R)Guinea PigKi23.5 nM
Sigma-2 Receptor (σ2R)Guinea Pig / RatKi>1000 nM
5-HT2B ReceptorHumanKi328 nM
5-HT2B ReceptorHumanIC504.7 µM

Table 2: In Vivo Efficacy of this compound

Animal ModelPain TypeEndpointRoute of AdministrationEffective Dose (ED50)Reference
MouseCapsaicin-induced mechanical allodyniaPaw withdrawal thresholdi.p.26.3 mg/kg
MouseFormalin-induced nociceptionLicking/biting timei.p.43.7 mg/kg
MousePartial sciatic nerve ligationThermal hyperalgesiai.p.18.8 mg/kg

Experimental Protocols

Detailed methodologies for key experiments are provided below.

1. Sigma-1 Receptor Radioligand Binding Assay

This protocol is adapted from established methods for determining the binding affinity of compounds for the sigma-1 receptor.

  • Materials:

    • Membrane preparation from cells or tissues expressing the sigma-1 receptor.

    • [³H]-(+)-pentazocine (radioligand).

    • Unlabeled this compound (competitor).

    • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Glass fiber filters.

    • Scintillation cocktail.

  • Procedure:

    • Prepare serial dilutions of unlabeled this compound.

    • In a 96-well plate, combine the membrane preparation, a fixed concentration of [³H]-(+)-pentazocine (typically at its Kd value), and varying concentrations of this compound.

    • Include wells for total binding (membranes + radioligand) and non-specific binding (membranes + radioligand + a high concentration of a known sigma-1 ligand like haloperidol).

    • Incubate at room temperature for a specified time (e.g., 120 minutes) to reach equilibrium.

    • Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.

    • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

    • Place the filters in scintillation vials with scintillation cocktail and measure radioactivity using a scintillation counter.

    • Calculate specific binding by subtracting non-specific binding from total binding and determine the Ki value for this compound using appropriate software.

2. In Vitro Calcium Flux Assay

This protocol provides a general framework for assessing the effect of this compound on intracellular calcium levels.

  • Materials:

    • Cells expressing the sigma-1 receptor.

    • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Indo-1 AM).

    • This compound stock solution in DMSO.

    • Agonist to induce calcium flux (e.g., thapsigargin, ionomycin, or a specific receptor agonist).

    • Physiological salt solution (e.g., Hanks' Balanced Salt Solution with calcium).

  • Procedure:

    • Plate cells in a multi-well plate suitable for fluorescence measurements.

    • Load the cells with the calcium-sensitive dye according to the manufacturer's instructions. This typically involves incubation at 37°C.

    • Wash the cells to remove excess dye.

    • Pre-incubate the cells with varying concentrations of this compound or vehicle control for a defined period.

    • Measure baseline fluorescence using a fluorescence plate reader or microscope.

    • Add the agonist to induce a calcium flux and immediately begin kinetic measurement of fluorescence intensity over time.

    • Analyze the data to determine the effect of this compound on the agonist-induced calcium response.

Visualizations

Sigma-1 Receptor Signaling Pathway

sigma1_pathway cluster_er Endoplasmic Reticulum cluster_mito Mitochondrion S1R_BiP σ1R-BiP Complex (Inactive) S1R_active σ1R (Active Chaperone) S1R_BiP->S1R_active Agonist Binding Cellular Stress IP3R IP3 Receptor S1R_active->IP3R Modulates Ca_ER Ca²⁺ Store IP3R->Ca_ER Releases Ca²⁺ Ca_Mito Mitochondrial Ca²⁺ Uptake Ca_ER->Ca_Mito Ca²⁺ Transfer S1RA This compound S1RA->S1R_BiP Antagonizes Activation ATP ATP Production Ca_Mito->ATP Stimulates

Caption: Simplified signaling pathway of the sigma-1 receptor (σ1R).

Experimental Workflow for Troubleshooting this compound Precipitation

troubleshooting_workflow start Start: S1RA Precipitation Observed check_stock 1. Check Stock Solution (10-100 mM in 100% DMSO) start->check_stock prepare_new_stock Prepare Fresh Stock in Anhydrous DMSO check_stock->prepare_new_stock Precipitate in stock optimize_dilution 2. Optimize Dilution Method check_stock->optimize_dilution Stock is clear prepare_new_stock->check_stock serial_dilution Use Serial Dilution in Pre-warmed (37°C) Medium optimize_dilution->serial_dilution Direct dilution used check_concentration 3. Check Final Concentration optimize_dilution->check_concentration Precipitation persists success Success: Clear Solution serial_dilution->success lower_concentration Lower Final Working Concentration of S1RA check_concentration->lower_concentration Concentration > solubility limit consider_formulation 4. Consider Alternative Formulation check_concentration->consider_formulation Precipitation persists lower_concentration->success use_cosolvent Use Co-solvents (e.g., PEG, Tween) consider_formulation->use_cosolvent For in vivo studies use_cosolvent->success

Caption: Workflow for troubleshooting this compound precipitation.

Logical Relationships for Avoiding Experimental Artifacts

artifact_avoidance cluster_properties Inherent Properties cluster_artifacts Potential Artifacts cluster_solutions Avoidance Strategies S1RA This compound hydrophobicity Hydrophobicity S1RA->hydrophobicity off_target Off-target Activity (5-HT2B at high conc.) S1RA->off_target precipitation Precipitation in Aqueous Media hydrophobicity->precipitation solvent_effects Solvent (DMSO) Effects hydrophobicity->solvent_effects off_target_effects Confounding Off-target Effects off_target->off_target_effects proper_solubilization Proper Solubilization (DMSO stock, serial dilution) precipitation->proper_solubilization mitigated by low_dmso Keep Final DMSO Low (e.g., <0.5%) solvent_effects->low_dmso mitigated by vehicle_control Include Vehicle Control solvent_effects->vehicle_control controlled by dose_response Use Appropriate Concentration Range (based on Ki for σ1R) off_target_effects->dose_response mitigated by specificity_control Use Specificity Controls (e.g., σ1R agonist, 5-HT2B antagonist) off_target_effects->specificity_control controlled by

Caption: Logical relationships for avoiding this compound artifacts.

References

Validation & Comparative

A Head-to-Head Battle for Sigma-1 Receptor Modulation: S1RA Hydrochloride vs. PRE-084

Author: BenchChem Technical Support Team. Date: November 2025

A Comprehensive Guide for Researchers in Neuroscience and Drug Discovery

The sigma-1 receptor (σ1R), a unique intracellular chaperone protein primarily located at the endoplasmic reticulum-mitochondrion interface, has emerged as a compelling therapeutic target for a spectrum of neurological and psychiatric disorders. Its role in modulating crucial cellular processes, including calcium signaling, ion channel activity, and cellular stress responses, has spurred the development of specific ligands to probe its function and therapeutic potential. Among the most widely studied of these are the antagonist S1RA hydrochloride and the agonist PRE-084. This guide provides an objective, data-driven comparison of these two critical research tools, offering researchers, scientists, and drug development professionals a comprehensive overview to inform their experimental designs.

At a Glance: Key Differences

FeatureThis compoundPRE-084
Primary Function Selective σ1R AntagonistSelective σ1R Agonist
Mechanism of Action Blocks the binding of endogenous and exogenous ligands to σ1R, preventing its activation and downstream signaling.Binds to and activates σ1R, initiating a cascade of downstream signaling events.
Therapeutic Potential Neuropathic pain, potentiation of opioid analgesia.[1][2]Neuroprotection, cognitive enhancement, antidepressant effects.[3]

Binding Characteristics: Affinity and Selectivity

Both S1RA and PRE-084 exhibit high affinity and selectivity for the sigma-1 receptor over the sigma-2 subtype, a critical feature for targeted pharmacological studies. The binding affinity is typically quantified by the inhibition constant (Ki), with a lower value indicating a higher affinity.

CompoundTargetKi (nM)Selectivity (σ2R Ki / σ1R Ki)Species/TissueReference
This compound Human σ1R17>588Human Jurkat T lymphocyte cells[4][5]
Guinea Pig σ1R23.5>42Guinea Pig Brain
PRE-084 Guinea Pig σ1R2.2~5950Guinea Pig Brain
Rat σ1R53.2~600Rat Brain

Note: Ki values can vary between studies due to different experimental conditions, such as radioligand used and tissue preparation.

Functional Dichotomy: Antagonist vs. Agonist Activity

The opposing actions of S1RA and PRE-084 on sigma-1 receptor function are the cornerstone of their utility in research. As an antagonist, S1RA inhibits the conformational changes in the σ1R that are necessary for its chaperone activity and interaction with client proteins. Conversely, the agonist PRE-084 promotes these activities.

A key functional assay to differentiate σ1R agonists from antagonists involves evaluating their binding affinity in the presence of phenytoin, an allosteric modulator of the receptor. Agonists, like PRE-084, show a significant increase in affinity in the presence of phenytoin, while antagonists, such as S1RA, exhibit little to no change or a slight decrease.

CompoundFunctional ActivityKi Ratio (without/with phenytoin)Reference
This compound Antagonist0.8
PRE-084 Agonist3.6

Impact on Cellular Signaling: The Calcium Connection

One of the well-established roles of the sigma-1 receptor is the modulation of intracellular calcium (Ca2+) signaling. Agonist activation of σ1R has been shown to potentiate Ca2+ release from the endoplasmic reticulum and influx from the extracellular space.

In Vivo Efficacy: A Tale of Two Functions

The contrasting in vivo effects of S1RA and PRE-084 underscore their distinct therapeutic potentials.

This compound: Preclinical studies have extensively demonstrated the efficacy of S1RA in models of neuropathic pain. Systemic administration of S1RA has been shown to dose-dependently inhibit mechanical and thermal hypersensitivity in rodent models of nerve injury. Furthermore, S1RA has been shown to potentiate the analgesic effects of opioids without exacerbating their side effects.

PRE-084: As a σ1R agonist, PRE-084 has shown promise in models of neurodegenerative diseases and cognitive impairment. It has demonstrated neuroprotective effects in models of Alzheimer's disease by promoting neurogenesis and reducing neuroinflammation. In animal models of amnesia, PRE-084 has been shown to have nootropic (cognition-enhancing) effects.

A study on neuropathic pain induced by partial sciatic nerve transection in mice revealed that the ameliorative effects of S1RA on pain hypersensitivity were reversed by the administration of the σ1 agonist PRE-084, confirming their opposing actions in a complex in vivo model.

Pharmacokinetic Profiles

A direct head-to-head pharmacokinetic comparison in the same study is not available. However, independent studies in mice provide insights into their absorption, distribution, and elimination.

This compound (Oral Administration in Mice):

  • Absorption: Rapidly absorbed.

  • Distribution: Crosses the blood-brain barrier and binds to σ1 receptors in the central nervous system.

  • Clinical Relevance: Phase I clinical trials have shown a pharmacokinetic profile compatible with once-a-day oral administration in humans.

PRE-084 (Intraperitoneal Administration in CD1 Mice):

  • Cmax: 659.0 ± 117.1 ng/mL

  • Tmax: 5 minutes

  • Half-life: 195.5 minutes

  • Distribution: Rapidly distributed to the central nervous system, with high concentrations found in the brain and spinal cord.

Experimental Protocols

Radioligand Binding Assay (Competitive Inhibition)

Objective: To determine the binding affinity (Ki) of a test compound for the sigma-1 receptor.

Materials:

  • Membrane preparation from a tissue with high σ1R expression (e.g., guinea pig liver).

  • Radioligand: --INVALID-LINK---pentazocine.

  • Non-specific binding control: Haloperidol.

  • Test compounds: this compound, PRE-084.

  • Assay buffer: 50 mM Tris-HCl, pH 8.0.

  • 96-well plates.

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Prepare membrane homogenates from guinea pig liver.

  • In a 96-well plate, add a fixed concentration of --INVALID-LINK---pentazocine (e.g., 1.0 nM).

  • Add increasing concentrations of the unlabeled test compound (S1RA or PRE-084).

  • To determine non-specific binding, a separate set of wells should contain the radioligand and a high concentration of haloperidol (e.g., 10 µM).

  • Add the membrane preparation to each well.

  • Incubate the plates at 37°C for 150 minutes.

  • Terminate the reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer.

  • Measure the radioactivity retained on the filters using a liquid scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the competition curve.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Intracellular Calcium Imaging

Objective: To measure changes in intracellular calcium concentration in response to σ1R modulation.

Materials:

  • Cultured cells (e.g., primary astrocytes, PC12 cells, or HEK293 cells).

  • Calcium-sensitive fluorescent dye: Fura-2 AM.

  • Pluronic F-127.

  • Hanks' Balanced Salt Solution (HBSS).

  • Test compounds: PRE-084, this compound.

  • Fluorescence microscope with an imaging system capable of ratiometric imaging.

Procedure:

  • Plate cells on coverslips and allow them to adhere.

  • Prepare a Fura-2 AM loading solution by dissolving Fura-2 AM in DMSO and then diluting it in HBSS containing a small amount of Pluronic F-127.

  • Incubate the cells with the Fura-2 AM loading solution for 30-60 minutes at room temperature in the dark.

  • Wash the cells with HBSS to remove excess dye and allow for de-esterification of the dye within the cells for approximately 30 minutes.

  • Mount the coverslip on the stage of the fluorescence microscope.

  • Record baseline fluorescence by alternately exciting the cells at 340 nm and 380 nm and measuring the emission at 510 nm.

  • To assess the effect of the agonist, perfuse the cells with a solution containing PRE-084 and record the change in the 340/380 nm fluorescence ratio.

  • To assess the effect of the antagonist, pre-incubate the cells with this compound before stimulating with PRE-084 and record the fluorescence ratio.

  • The ratio of the fluorescence intensities at the two excitation wavelengths is used to calculate the intracellular calcium concentration.

Visualizing the Pathways

To better understand the divergent actions of S1RA and PRE-084, the following diagrams illustrate their impact on the sigma-1 receptor signaling pathway and a typical experimental workflow.

sigma1_pathway s1r_bip σ1R-BiP Complex dissociation σ1R dissociates from BiP chaperone σ1R Chaperone Activity agonist PRE-084 (Agonist) agonist->s1r_bip Binds to σ1R antagonist S1RA (Antagonist) antagonist->s1r_bip Blocks Binding Site no_effect Blocked σ1R Activity dissociation->chaperone ion_channel Ion Channel Modulation (e.g., IP3R) chaperone->ion_channel ca_signaling ↑ Intracellular Ca2+ ion_channel->ca_signaling cellular_response Neuroprotection, Neurite Outgrowth, etc. ca_signaling->cellular_response

Caption: Sigma-1 Receptor Agonist vs. Antagonist Signaling Pathway.

experimental_workflow start Start: Hypothesis binding In Vitro Binding Assays (Radioligand Competition) start->binding functional In Vitro Functional Assays (e.g., Calcium Imaging, Electrophysiology) binding->functional Determine Ki & Selectivity vivo In Vivo Efficacy Studies (Animal Models of Disease) functional->vivo Confirm Agonist/Antagonist Activity pk Pharmacokinetic Studies vivo->pk Assess Therapeutic Potential data Data Analysis & Interpretation pk->data Evaluate ADME Properties conclusion Conclusion data->conclusion

References

A Comparative Efficacy Analysis of S1RA Hydrochloride and Haloperidol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the efficacy of S1RA hydrochloride, a selective sigma-1 receptor (σ1R) antagonist, and haloperidol, a potent dopamine D2 receptor antagonist. This analysis is supported by a review of their mechanisms of action and available preclinical data in models relevant to psychosis.

Executive Summary

Haloperidol, a first-generation antipsychotic, has been a cornerstone in the management of psychosis for decades, primarily through its potent antagonism of dopamine D2 receptors.[1][2][3] While effective against the positive symptoms of schizophrenia, its utility is often limited by significant extrapyramidal side effects.[2][3] this compound represents a novel therapeutic approach, targeting the sigma-1 receptor, a chaperone protein implicated in the modulation of various neurotransmitter systems, including dopamine and glutamate. Preclinical evidence suggests that σ1R antagonists may offer a new avenue for treating psychosis, potentially with a more favorable side-effect profile. This guide synthesizes the current understanding of both compounds to inform future research and development.

Mechanism of Action

This compound: A selective antagonist of the sigma-1 receptor (σ1R) with a high binding affinity (Ki = 17 nM for human σ1R). It displays significantly lower affinity for the sigma-2 receptor (σ2R) (Ki > 1000 nM). The σ1R is an intracellular chaperone protein located at the mitochondria-associated endoplasmic reticulum membrane that modulates calcium signaling, and the function of various ion channels and G-protein coupled receptors. By antagonizing the σ1R, S1RA is thought to modulate glutamatergic and dopaminergic neurotransmission, which are key pathways implicated in the pathophysiology of psychosis.

Haloperidol: A potent antagonist of the dopamine D2 receptor, which is its primary mechanism of antipsychotic action. By blocking D2 receptors in the mesolimbic pathway, haloperidol alleviates the positive symptoms of schizophrenia, such as hallucinations and delusions. In addition to its high affinity for D2 receptors, haloperidol also exhibits high affinity for σ1R and is often used as a reference antagonist in σ1R binding assays. This dual action on both D2 and σ1 receptors may contribute to both its therapeutic effects and its side-effect profile.

Preclinical Efficacy Comparison

Direct comparative preclinical studies evaluating the efficacy of S1RA and haloperidol in established animal models of psychosis are limited. However, by examining their effects in similar models, we can draw inferences about their potential relative efficacy.

Models of Positive Symptoms

Animal models of positive symptoms of schizophrenia often utilize psychostimulants like amphetamine or NMDA receptor antagonists like phencyclidine (PCP) to induce hyperlocomotion and stereotyped behaviors.

Amphetamine-Induced Hyperlocomotion: This model is widely used to screen for antipsychotic activity. Amphetamine increases dopamine release, leading to increased locomotor activity.

  • Haloperidol: Effectively and dose-dependently reverses amphetamine-induced hyperlocomotion in rats. This effect is attributed to its potent D2 receptor blockade.

  • S1RA: While direct comparative data is scarce, studies on σ1R antagonists suggest they can inhibit behaviors induced by psychostimulants. For instance, σ1R antagonism has been shown to inhibit sensitization to methamphetamine.

Phencyclidine (PCP)-Induced Behaviors: PCP, an NMDA receptor antagonist, induces a broader range of schizophrenia-like symptoms in rodents, including hyperlocomotion, stereotypy, and social withdrawal.

  • Haloperidol: Can attenuate some PCP-induced behaviors, although its efficacy can be less consistent than against dopamine agonists.

  • S1RA: σ1R antagonists have been shown to inhibit PCP-induced stereotyped behaviors.

Models of Negative and Cognitive Symptoms

Assessing negative and cognitive symptoms in animal models is more challenging. Tests like prepulse inhibition (PPI) of the startle reflex are used to model sensorimotor gating deficits observed in schizophrenia, which are related to cognitive and attentional impairments.

Prepulse Inhibition (PPI): A weaker prestimulus (prepulse) normally inhibits the startle response to a subsequent strong stimulus. This inhibition is deficient in individuals with schizophrenia.

  • Haloperidol: Can reverse deficits in PPI induced by dopamine agonists like apomorphine. However, its effect on PPI can be complex, and it may not reverse deficits induced by NMDA antagonists like PCP. In healthy humans, haloperidol has shown variable effects on PPI.

  • S1RA: The effect of S1RA on PPI has not been extensively reported in publicly available literature. However, given the role of σ1R in modulating glutamatergic and dopaminergic systems, it is a plausible area for investigation.

Quantitative Data Summary

ParameterThis compoundHaloperidol
Primary Target Sigma-1 Receptor (σ1R)Dopamine D2 Receptor
Binding Affinity (Ki) 17 nM (human σ1R)~1-2 nM (D2 receptor), High affinity for σ1R
Amphetamine-Induced Hyperlocomotion Data limited, but σ1R antagonists show inhibitory effects on psychostimulant-induced behaviors.Potent reversal of hyperlocomotion.
PCP-Induced Behaviors σ1R antagonists inhibit stereotyped behaviors.Attenuates some behaviors.
Prepulse Inhibition (PPI) Limited data available.Reverses dopamine agonist-induced deficits. Variable effects in other models and humans.
Negative/Cognitive Symptoms Preclinical data is emerging for σ1R ligands.Limited efficacy.
Extrapyramidal Side Effects Expected to be low due to lack of direct D2 antagonism.High incidence.

Experimental Protocols

Receptor Binding Assays

Objective: To determine the binding affinity of S1RA and haloperidol for their respective primary targets and for σ1R.

Methodology:

  • Membrane Preparation: Guinea pig brain membranes or cells expressing the target receptors (e.g., human σ1R, dopamine D2 receptor) are prepared.

  • Radioligand Binding: Membranes are incubated with a specific radioligand (e.g., --INVALID-LINK---pentazocine for σ1R, [³H]-spiperone for D2 receptors) and varying concentrations of the test compound (S1RA or haloperidol).

  • Non-specific Binding Determination: Non-specific binding is determined in the presence of a high concentration of an unlabeled ligand (e.g., 10 µM haloperidol for σ1R).

  • Detection and Analysis: The amount of bound radioactivity is measured using liquid scintillation counting. The inhibition constant (Ki) is calculated from the IC50 values using the Cheng-Prusoff equation.

Amphetamine-Induced Hyperlocomotion in Rodents

Objective: To assess the potential antipsychotic efficacy of S1RA and haloperidol by measuring their ability to reverse amphetamine-induced hyperlocomotion.

Methodology:

  • Animals: Male Sprague-Dawley rats or Swiss Webster mice are commonly used.

  • Apparatus: Locomotor activity is measured in open-field arenas equipped with infrared beams to automatically track movement.

  • Procedure:

    • Animals are habituated to the testing environment.

    • On the test day, animals receive a pretreatment with either vehicle, S1RA, or haloperidol at various doses.

    • After a specified pretreatment time (e.g., 30 minutes), animals are administered amphetamine (e.g., 0.5-2.0 mg/kg, i.p. or s.c.).

    • Locomotor activity (e.g., distance traveled, rearing frequency) is recorded for a set period (e.g., 60-90 minutes) post-amphetamine injection.

  • Data Analysis: The total distance traveled or the number of beam breaks is analyzed using ANOVA to compare the effects of the test compounds to the vehicle- and amphetamine-treated control groups.

Prepulse Inhibition (PPI) of Acoustic Startle

Objective: To evaluate the effects of S1RA and haloperidol on sensorimotor gating deficits in a model relevant to schizophrenia.

Methodology:

  • Animals: Male rats (e.g., Sprague-Dawley) or mice are used.

  • Apparatus: A startle response system consisting of a sound-attenuated chamber with a speaker to deliver acoustic stimuli and a sensor to measure the whole-body startle response.

  • Procedure:

    • Animals are placed in the startle chamber and allowed to acclimate with background white noise (e.g., 65-70 dB).

    • The test session consists of a series of trials presented in a pseudorandom order:

      • Pulse-alone trials: A strong startling stimulus (e.g., 110-120 dB) is presented.

      • Prepulse-pulse trials: A weaker, non-startling prepulse (e.g., 70-90 dB) precedes the startling pulse by a specific interval (e.g., 100 ms).

      • No-stimulus trials: Only background noise is present.

    • Animals are pretreated with the test compounds (S1RA or haloperidol) or vehicle before the PPI session.

  • Data Analysis: The percentage of PPI is calculated for each prepulse intensity using the formula: %PPI = [1 - (startle amplitude on prepulse-pulse trial / startle amplitude on pulse-alone trial)] x 100. The data is then analyzed using ANOVA.

Signaling Pathways and Experimental Workflows

Signaling_Pathway_Haloperidol Haloperidol Haloperidol D2R Dopamine D2 Receptor Haloperidol->D2R Antagonism AdenylylCyclase Adenylyl Cyclase D2R->AdenylylCyclase Inhibition EPS Extrapyramidal Side Effects D2R->EPS Blockade in Nigrostriatal Pathway cAMP cAMP AdenylylCyclase->cAMP Conversion of ATP PKA Protein Kinase A cAMP->PKA Activation DARPP32 DARPP-32 PKA->DARPP32 Phosphorylation Downstream Downstream Signaling & Gene Expression DARPP32->Downstream Antipsychotic Antipsychotic Effects Downstream->Antipsychotic

Signaling_Pathway_S1RA S1RA This compound Sigma1R Sigma-1 Receptor (σ1R) S1RA->Sigma1R Antagonism BiP BiP (Chaperone) Sigma1R->BiP Dissociation IonChannels Ion Channels (e.g., NMDA-R, K+) Sigma1R->IonChannels Modulation Calcium Intracellular Ca2+ Signaling Sigma1R->Calcium Regulation Neurotransmitter Neurotransmitter Modulation (Dopamine, Glutamate) IonChannels->Neurotransmitter Calcium->Neurotransmitter Therapeutic Potential Therapeutic Effects Neurotransmitter->Therapeutic

Experimental_Workflow_Hyperlocomotion cluster_prep Preparation cluster_treatment Treatment cluster_measurement Measurement & Analysis Habituation Animal Habituation to Open Field Pretreatment Pretreatment: Vehicle, S1RA, or Haloperidol Habituation->Pretreatment Amphetamine Amphetamine Administration Pretreatment->Amphetamine 30 min post Recording Record Locomotor Activity Amphetamine->Recording 60-90 min Analysis Data Analysis (ANOVA) Recording->Analysis

Conclusion

Haloperidol's efficacy in treating the positive symptoms of psychosis is well-established and directly linked to its potent D2 receptor antagonism. However, its significant motor side effects remain a major clinical challenge. This compound, with its selective antagonism of the σ1R, presents a novel and distinct mechanism of action. Preclinical findings, although not yet providing direct comparative evidence in psychosis models, suggest that by modulating key neurotransmitter systems implicated in schizophrenia, S1RA may hold promise as a therapeutic agent. A critical advantage of S1RA could be a more favorable side-effect profile, particularly concerning extrapyramidal symptoms, due to its lack of direct D2 receptor blockade.

Further head-to-head comparative studies in animal models of positive, negative, and cognitive symptoms of schizophrenia are imperative to fully elucidate the relative efficacy of S1RA and haloperidol. Such studies will be crucial in determining the potential of σ1R antagonism as a viable and improved therapeutic strategy for schizophrenia and other psychotic disorders.

References

A Comparative Guide to Selective Sigma-1 Receptor Antagonists: S1RA Hydrochloride vs. BD-1063

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The sigma-1 receptor (σ1R), a unique ligand-operated molecular chaperone primarily located at the endoplasmic reticulum-mitochondrion interface, has emerged as a significant therapeutic target for a range of neurological and psychiatric disorders, including neuropathic pain, neurodegenerative diseases, and addiction.[1] The development of selective antagonists for this receptor is a key area of research. This guide provides a detailed comparison of two prominent selective sigma-1 receptor antagonists: S1RA hydrochloride and BD-1063.

Introduction to the Compounds

This compound , also known as E-52862 or MR-309, is a potent and highly selective sigma-1 receptor antagonist.[2][3] It has undergone clinical development for the treatment of neuropathic pain.[2][4]

BD-1063 , or 1-[2-(3,4-dichlorophenyl)ethyl]-4-methylpiperazine, is another widely used selective sigma-1 receptor antagonist in preclinical research. It has been instrumental in elucidating the role of the sigma-1 receptor in various physiological and pathological processes.

Quantitative Comparison of Pharmacological Properties

The following table summarizes the key in vitro binding affinities and selectivity of this compound and BD-1063 for the sigma-1 receptor. Data has been compiled from various sources and experimental conditions may vary.

ParameterThis compoundBD-1063Reference(s)
Sigma-1 Receptor Binding Affinity (Ki) 17 nM (human), 23.5 nM (guinea pig)9 nM
Sigma-2 Receptor Binding Affinity (Ki) >1000 nM (guinea pig and rat)449 nM
Selectivity Ratio (Sigma-2 Ki / Sigma-1 Ki) >58 (based on human σ1 and rat/guinea pig σ2)~50
Other Notable Affinities Moderate affinity for 5-HT2B receptor (Ki = 328 nM, IC50 = 4700 nM)≥100-fold selective over opioid, PCP, muscarinic, dopamine, adrenergic, and serotonin receptors

Experimental Protocols

The determination of binding affinity (Ki) for sigma-1 receptor antagonists is typically performed using competitive radioligand binding assays. Below is a generalized protocol.

Radioligand Binding Assay for Sigma-1 Receptor

Objective: To determine the binding affinity (Ki) of a test compound (S1RA or BD-1063) for the sigma-1 receptor by measuring its ability to displace a radiolabeled ligand.

Materials:

  • Membrane Preparation: Guinea pig brain or liver membranes, which have a high density of sigma-1 receptors.

  • Radioligand: Typically [³H]-(+)-pentazocine, a selective sigma-1 receptor ligand.

  • Test Compounds: this compound and BD-1063.

  • Non-specific Binding Control: A high concentration of a non-labeled, high-affinity sigma-1 ligand like haloperidol (e.g., 10 µM).

  • Assay Buffer: 50 mM Tris-HCl, pH 8.0.

  • Instrumentation: Scintillation counter, 96-well plates, and glass fiber filters.

Procedure:

  • Membrane Preparation: Homogenize the tissue (e.g., guinea pig brain) in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the pellet in fresh buffer.

  • Assay Setup: In a 96-well plate, add a fixed concentration of the radioligand ([³H]-(+)-pentazocine) and a specific amount of the membrane protein to each well.

  • Competition: Add increasing concentrations of the unlabeled test compound (S1RA or BD-1063) to the wells.

  • Controls: Include wells for total binding (radioligand + membranes) and non-specific binding (radioligand + membranes + high concentration of haloperidol).

  • Incubation: Incubate the plates at a controlled temperature (e.g., 37°C for 90-120 minutes) to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from unbound radioligand. Wash the filters with ice-cold buffer.

  • Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the sigma-1 receptor signaling pathway and a typical experimental workflow for comparing antagonists.

sigma1_pathway cluster_er Endoplasmic Reticulum cluster_cytosol Cytosol cluster_downstream Downstream Effects BiP BiP Sigma1_inactive Sigma-1 Receptor (Inactive) Sigma1_inactive->BiP Bound Sigma1_active Sigma-1 Receptor (Active/Dissociated) Sigma1_inactive->Sigma1_active Dissociates Ligand Agonist Ligand or Cellular Stress Ligand->Sigma1_inactive Binds IonChannels Ion Channels (e.g., K+, Ca2+) Sigma1_active->IonChannels Modulates GPCRs GPCRs Sigma1_active->GPCRs Modulates CaSignaling Ca2+ Signaling Sigma1_active->CaSignaling Regulates CellSurvival Cell Survival Pathways Sigma1_active->CellSurvival Influences Antagonist S1RA or BD-1063 (Antagonist) Antagonist->Sigma1_inactive Blocks Binding experimental_workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Models start Start: Select Test Compounds (S1RA and BD-1063) binding_assay Radioligand Binding Assay (Determine Ki) start->binding_assay selectivity_panel Selectivity Screening (>100 targets) start->selectivity_panel data_analysis Data Analysis and Comparison binding_assay->data_analysis selectivity_panel->data_analysis pain_model Neuropathic Pain Model (e.g., nerve injury) conclusion Conclusion: Comparative Efficacy and Selectivity pain_model->conclusion behavioral_model Behavioral Assays (e.g., locomotor activity) behavioral_model->conclusion data_analysis->pain_model data_analysis->behavioral_model

References

S1RA Hydrochloride: A Comparative Analysis of Efficacy Against Ibuprofen and Celecoxib in Inflammatory Pain

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the efficacy of S1RA hydrochloride, a selective sigma-1 receptor antagonist, with the non-steroidal anti-inflammatory drugs (NSAIDs) ibuprofen and celecoxib. The following sections present quantitative data from preclinical studies, detailed experimental protocols, and visualizations of the relevant biological pathways and experimental workflows.

Mechanism of Action

This compound exerts its analgesic effects through a distinct mechanism compared to traditional NSAIDs.

  • This compound: A selective antagonist of the sigma-1 receptor (σ1R), a ligand-regulated molecular chaperone involved in pain modulation.[1] S1RA shows high affinity for the human σ1R (Ki = 17 nM) and selectivity over the sigma-2 receptor.[2][3] Its mechanism is thought to involve the modulation of central (spinal) hyperexcitability that arises from repetitive nociceptive stimulation.[1] In animal models, S1RA has been shown to inhibit formalin-evoked glutamate release in the spinal cord and enhance noradrenaline levels, suggesting an activation of the descending noradrenergic pain inhibitory system.[4]

  • Ibuprofen: A non-selective cyclooxygenase (COX) inhibitor, meaning it inhibits both COX-1 and COX-2 enzymes. By blocking these enzymes, ibuprofen prevents the conversion of arachidonic acid to prostaglandins, which are key mediators of pain, inflammation, and fever. The inhibition of COX-2 is primarily responsible for its analgesic and anti-inflammatory effects, while the inhibition of COX-1 is associated with some of its gastrointestinal side effects.

  • Celecoxib: A selective COX-2 inhibitor. This selectivity for COX-2 is intended to provide similar analgesic and anti-inflammatory effects to non-selective NSAIDs like ibuprofen, but with a reduced risk of gastrointestinal adverse events that are linked to COX-1 inhibition.

Quantitative Efficacy Comparison in Preclinical Models

A key preclinical study investigated the efficacy of S1RA, ibuprofen, and celecoxib in mouse models of acute and chronic inflammatory pain: the carrageenan (CARR) and complete Freund's adjuvant (CFA) models, respectively.

CompoundPain ModelEndpointEfficacy (ED50 mg/kg, i.p.)Maximum Efficacy
S1RA CARRMechanical Hypersensitivity35.9Full Reversal
CARRThermal Hypersensitivity27.9Full Reversal
CFAMechanical Hypersensitivity42.1Full Reversal
Ibuprofen CARRMechanical Hypersensitivity-Did not reach maximum efficacy
Celecoxib CARRThermal Hypersensitivity-Did not reach maximum efficacy
CFAMechanical Hypersensitivity-Did not reach maximum efficacy
Morphine CARR & CFAMechanical & Thermal Hypersensitivity-Maximum Efficacy in all tests

Table 1: Comparative efficacy of S1RA, ibuprofen, and celecoxib in inflammatory pain models in mice. Data extracted from a preclinical study. Note: ED50 is the dose of a drug that produces half of its maximal response. A lower ED50 indicates higher potency.

Notably, in this study, S1RA fully reversed both mechanical and thermal hypersensitivity in the tested models, whereas ibuprofen and celecoxib failed to achieve maximum efficacy under the experimental conditions.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the preclinical comparison.

Inflammatory Pain Models
  • Carrageenan (CARR) -Induced Acute Inflammatory Pain:

    • Induction: An intraplantar injection of carrageenan is administered to the hind paw of the mice to induce acute inflammation.

    • Drug Administration: S1RA, ibuprofen, celecoxib, or vehicle is administered intraperitoneally (i.p.).

    • Assessment of Mechanical Hypersensitivity: The paw withdrawal threshold in response to a mechanical stimulus (e.g., von Frey filaments) is measured.

    • Assessment of Thermal Hypersensitivity: The latency of paw withdrawal in response to a thermal stimulus (e.g., radiant heat) is measured.

  • Complete Freund's Adjuvant (CFA) -Induced Chronic Inflammatory Pain:

    • Induction: An intraplantar injection of CFA is administered to the hind paw of the mice to induce a more persistent inflammatory state.

    • Drug Administration: S1RA, celecoxib, or vehicle is administered i.p.

    • Assessment of Mechanical Hypersensitivity: The paw withdrawal threshold in response to a mechanical stimulus is measured over an extended period.

Assessment of Anti-Inflammatory Effects
  • Paw Edema Measurement:

    • Following the induction of inflammation with carrageenan, the volume of the paw is measured at specific time points.

    • The effect of S1RA, ibuprofen, celecoxib, and morphine on paw volume is compared to the vehicle control.

    • In the cited study, unlike ibuprofen and celecoxib which significantly reduced paw volume, S1RA and morphine did not, indicating S1RA's antinociceptive effect is not primarily mediated by an anti-edema action.

Signaling Pathways and Experimental Workflows

NSAID_Mechanism Arachidonic_Acid Arachidonic Acid COX1 COX-1 Arachidonic_Acid->COX1 COX2 COX-2 Arachidonic_Acid->COX2 Prostaglandins_Thromboxanes Prostaglandins & Thromboxanes (Stomach Protection, Platelet Aggregation) COX1->Prostaglandins_Thromboxanes Prostaglandins_Inflammation Prostaglandins (Pain & Inflammation) COX2->Prostaglandins_Inflammation Ibuprofen Ibuprofen (Non-selective) Ibuprofen->COX1 Inhibits Ibuprofen->COX2 Inhibits Celecoxib Celecoxib (Selective) Celecoxib->COX2 Inhibits

Caption: Mechanism of action for Ibuprofen and Celecoxib.

S1RA_Mechanism Nociceptive_Stimulation Repetitive Nociceptive Stimulation Spinal_Hyperexcitability Spinal Hyperexcitability (Central Sensitization) Nociceptive_Stimulation->Spinal_Hyperexcitability Pain_Perception Increased Pain Perception Spinal_Hyperexcitability->Pain_Perception Sigma1_Receptor Sigma-1 Receptor Sigma1_Receptor->Spinal_Hyperexcitability Modulates S1RA This compound S1RA->Sigma1_Receptor Antagonizes Experimental_Workflow Induction Induction of Inflammation (Carrageenan or CFA) Drug_Admin Drug Administration (S1RA, Ibuprofen, Celecoxib, Vehicle) Induction->Drug_Admin Behavioral_Testing Behavioral Testing Drug_Admin->Behavioral_Testing Paw_Edema Paw Edema Measurement Drug_Admin->Paw_Edema Mechanical Mechanical Hypersensitivity (von Frey) Behavioral_Testing->Mechanical Thermal Thermal Hypersensitivity (Radiant Heat) Behavioral_Testing->Thermal Data_Analysis Data Analysis (ED50 Calculation) Mechanical->Data_Analysis Thermal->Data_Analysis Paw_Edema->Data_Analysis

References

Reproducibility of S1RA hydrochloride effects across different laboratories

Author: BenchChem Technical Support Team. Date: November 2025

Reproducibility of S1RA Hydrochloride Effects: A Comparative Guide

An objective analysis of the consistent and variable effects of the selective sigma-1 receptor antagonist, S1RA (E-52862), across independent preclinical and clinical investigations.

The sigma-1 receptor (σ1R) has emerged as a promising therapeutic target for a variety of neurological disorders, including neuropathic pain and ischemic stroke. S1RA (also known as E-52862), a potent and selective antagonist of the σ1R, has been the subject of numerous investigations to delineate its therapeutic potential. This guide provides a comparative analysis of the reproducibility of this compound's effects across different laboratories and clinical settings, drawing upon published preclinical and clinical data. While direct, head-to-head multi-laboratory reproducibility studies are not available, this guide synthesizes findings from independent research groups to assess the consistency of S1RA's pharmacological profile.

Preclinical Efficacy in Pain Models

S1RA has been extensively evaluated in various animal models of pain, demonstrating a generally consistent analgesic effect across different laboratories and models.

Table 1: Comparison of S1RA Efficacy in Preclinical Pain Models

Pain ModelSpeciesKey FindingsLaboratory/Study LocationReference
Neuropathic Pain (Sciatic Nerve Injury) MouseDose-dependent inhibition of mechanical and thermal hypersensitivity. No development of pharmacodynamic tolerance with repeated administration.Esteve, Spain[1][2][3]
Formalin-Induced Pain Mouse, RatDose-dependent attenuation of both phases of formalin-induced flinching and licking/lifting behaviors.Esteve, Spain; Unknown[2][4]
Capsaicin-Induced Hypersensitivity MouseDose-dependent inhibition of mechanical hypersensitivity.Esteve, Spain
Streptozotocin (STZ)-Induced Diabetic Neuropathy RatSignificant reduction in mechanical allodynia after both acute and repeated administration.Eurofins Pharmacology Discovery Services, Taiwan; HD Biosciences Corporation, China
Zucker Diabetic Fatty (ZDF) Rat Model RatSignificant reductions in mechanical allodynia and thermal hypergesia after acute and sustained 14-day treatment.Unknown
Chemotherapy-Induced Peripheral Neuropathy Not SpecifiedExhibited significant analgesic effects.Unknown

The preclinical data, originating from laboratories in Spain, Taiwan, and China, consistently demonstrate the efficacy of S1RA in mitigating pain-related behaviors in models of neuropathic and inflammatory pain. The effective doses and routes of administration show some variation, which is expected due to differences in experimental protocols and animal strains.

Clinical Trial Data in Neuropathic Pain

The translation of preclinical findings to clinical settings has been explored in Phase 2 trials, providing multi-center data on the efficacy and safety of S1RA.

Table 2: Phase 2 Clinical Trial Results for S1RA in Neuropathic Pain

ConditionStudy Population (n)TreatmentKey Efficacy FindingsStudy CentersReference
Chronic Postsurgical Pain (CPSP) 116S1RA (n=55) vs. Placebo (n=61) for 4 weeksStatistically significant reduction in mean average pain score from baseline compared to placebo (LSMD: -0.9; p=0.029).15 centers in Spain
Painful Diabetic Neuropathy (PDN) 163S1RA (n=85) vs. Placebo (n=78) for 4 weeksReduction in pain intensity observed, but did not reach statistical significance compared to placebo due to high placebo response (LSMD: -0.1; p=0.766).26 centers across Spain and Romania

The clinical trial results show a reproducible, statistically significant effect of S1RA in chronic postsurgical pain across 15 centers in Spain. In painful diabetic neuropathy, while a trend towards pain reduction was observed, the effect was not statistically significant, a finding consistent across 26 centers in Spain and Romania, largely attributed to a high placebo response rate.

Neuroprotective Effects in Stroke Models

Beyond analgesia, the neuroprotective potential of S1RA has been investigated, with reproducible findings in a model of ischemic stroke.

Table 3: S1RA Effects in a Preclinical Stroke Model

ModelSpeciesKey FindingsLaboratory/Study LocationReference
Permanent Middle Cerebral Artery Occlusion (pMCAO) MouseSignificant reduction in cerebral infarct size and neurological deficits. Neuroprotective effects observed when administered up to 3 hours post-ischemia. Reduced expression of MMP-9 and nNOS.Instituto Cajal, CSIC, Spain

A study conducted at the Instituto Cajal in Spain demonstrated a robust and reproducible neuroprotective effect of S1RA in a mouse model of stroke, suggesting a consistent mechanism of action in mitigating ischemic brain injury.

Experimental Protocols

Detailed methodologies are crucial for assessing reproducibility. Below are summaries of key experimental protocols cited in the reviewed studies.

Neuropathic Pain Model (Sciatic Nerve Injury):

  • Animals: Male CD1 mice.

  • Procedure: Ligation of the sciatic nerve to induce neuropathic pain.

  • Assessment: Mechanical allodynia (von Frey filaments) and thermal hyperalgesia (plantar test).

  • Drug Administration: S1RA administered systemically (e.g., intraperitoneally).

Formalin Test:

  • Animals: Male CD1 mice or male Sprague-Dawley rats.

  • Procedure: Subcutaneous injection of formalin into the hind paw.

  • Assessment: Quantification of flinching and licking/lifting behaviors in two phases.

  • Drug Administration: S1RA administered systemically, intrathecally, intracerebroventricularly, or intraplantarly.

Phase 2 Clinical Trials:

  • Participants: Adult patients with moderate-to-severe chronic postsurgical pain or painful diabetic neuropathy.

  • Design: Randomized, double-blind, placebo-controlled, parallel-group studies.

  • Intervention: Oral administration of S1RA or placebo once daily for 4 weeks.

  • Primary Endpoint: Change from baseline in the weekly mean of the 0-10 numerical pain rating scale.

Signaling Pathways and Experimental Workflows

The mechanism of action of S1RA involves the modulation of various intracellular signaling pathways through its interaction with the σ1R, a ligand-operated molecular chaperone at the mitochondria-associated endoplasmic reticulum membrane.

S1RA_Mechanism_of_Action cluster_ER Endoplasmic Reticulum cluster_downstream Downstream Effects S1R Sigma-1 Receptor (σ1R) BiP BiP/GRP78 Chaperone S1R->BiP Binding (Inactive state) IonChannels Ion Channel Modulation (e.g., NMDA-R, VGCCs) S1R->IonChannels Modulates Neuroprotection Neuroprotection S1R->Neuroprotection Promotes S1RA This compound S1RA->S1R Antagonizes NeuronalExcitability Decreased Neuronal Excitability IonChannels->NeuronalExcitability CentralSensitization Inhibition of Central Sensitization NeuronalExcitability->CentralSensitization Analgesia Analgesia CentralSensitization->Analgesia Neuroprotection->Analgesia

Caption: Proposed mechanism of action for this compound.

Preclinical_Pain_Workflow cluster_setup Experimental Setup cluster_treatment Treatment and Assessment AnimalModel Induce Pain Model (e.g., Nerve Injury, Formalin) Baseline Baseline Behavioral Testing AnimalModel->Baseline Treatment Administer S1RA or Vehicle Baseline->Treatment PostTreatment Post-Treatment Behavioral Testing Treatment->PostTreatment DataAnalysis Data Analysis and Comparison PostTreatment->DataAnalysis

Caption: Generalized workflow for preclinical pain studies with S1RA.

Clinical_Trial_Logic PatientRecruitment Patient Recruitment (Inclusion/Exclusion Criteria) Randomization Randomization PatientRecruitment->Randomization TreatmentArm S1RA Treatment Group Randomization->TreatmentArm 1:1 PlaceboArm Placebo Control Group Randomization->PlaceboArm 1:1 FollowUp 4-Week Treatment and Follow-up TreatmentArm->FollowUp PlaceboArm->FollowUp PrimaryEndpoint Primary Endpoint Assessment (Pain Score Change) FollowUp->PrimaryEndpoint StatisticalAnalysis Statistical Analysis PrimaryEndpoint->StatisticalAnalysis

References

Safety Operating Guide

Essential Safety and Logistics for Handling S1RA Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring safe and efficient handling of potent compounds like S1RA hydrochloride is paramount. This guide provides a detailed operational and disposal plan to minimize risk and streamline laboratory workflows.

Data Presentation: Key Specifications

A clear understanding of a compound's properties is the first step in safe handling. The following table summarizes essential quantitative data for this compound.

ParameterValueSource
Storage Temperature -20°C (short-term) or -80°C (long-term)[1]
Storage Duration 1 month at -20°C; 6 months at -80°C[1]
Appearance Crystalline solidN/A

Operational Plan: From Receipt to Disposal

This section outlines a step-by-step protocol for the safe handling of this compound. Given the absence of a specific Safety Data Sheet (SDS), a precautionary approach is recommended, treating the compound as potentially hazardous.

1. Receiving and Storage:

  • Upon receipt, visually inspect the container for any damage or leaks.

  • Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses, and nitrile gloves.

  • Verify the compound's identity and quantity against the order information.

  • Store the compound in a designated, clearly labeled, and access-restricted area at the recommended temperature (-20°C or -80°C).

2. Preparation of Solutions:

  • All handling of the solid compound should be conducted in a certified chemical fume hood or a powder containment hood to prevent inhalation of airborne particles.

  • Personal Protective Equipment (PPE):

    • Body Protection: A disposable gown with a solid front, long sleeves, and tight-fitting cuffs should be worn over a standard lab coat.

    • Hand Protection: Double-gloving with nitrile gloves is required.[2] Change the outer glove immediately if contaminated.

    • Eye and Face Protection: Chemical splash goggles and a face shield are mandatory to protect against splashes.[2][3]

    • Respiratory Protection: For weighing and handling the powder, a NIOSH-approved respirator (e.g., N95) is recommended.

  • Use wet-handling techniques where possible to minimize dust generation. This can involve carefully dampening the powder with a small amount of the intended solvent.

  • Slowly add the compound to the solvent to avoid splashing.

3. Handling of Solutions:

  • All work with this compound solutions should be performed within a chemical fume hood.

  • Maintain the same level of PPE as for preparing solutions, with the potential exception of the respirator if the risk of aerosol generation is low.

  • Clearly label all solutions with the compound name, concentration, solvent, and date of preparation.

4. Spill and Emergency Procedures:

  • Ensure a chemical spill kit is readily accessible.

  • In case of a small spill, wear appropriate PPE and absorb the spill with an inert material.

  • For larger spills, evacuate the area and follow institutional emergency procedures.

  • If skin or eye contact occurs, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.

Disposal Plan

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Solid Waste:

    • All disposable items that have come into contact with this compound (e.g., gloves, gowns, weigh boats, pipette tips) should be considered contaminated waste.

    • Collect this waste in a dedicated, clearly labeled, and sealed hazardous waste container.

  • Liquid Waste:

    • Collect all solutions containing this compound in a designated, sealed, and clearly labeled hazardous waste container.

    • Do not dispose of this compound solutions down the drain.

  • Decontamination:

    • Decontaminate all non-disposable equipment and work surfaces with an appropriate solvent (e.g., 70% ethanol) after use.

  • Final Disposal:

    • All hazardous waste must be disposed of through the institution's environmental health and safety office, following all local, state, and federal regulations.

Experimental Workflow and Safety Protocol

The following diagram illustrates the key stages and safety precautions for handling this compound.

G This compound Handling Workflow cluster_prep Preparation & Handling cluster_disposal Waste Management Receipt 1. Compound Receipt - Inspect package - Wear basic PPE Storage 2. Secure Storage - -20°C or -80°C - Restricted access Receipt->Storage Verify & Store Weighing 3. Weighing (in Fume Hood) - Full PPE (double gloves, gown, goggles, face shield, respirator) - Use wet-handling techniques Storage->Weighing Retrieve for Use Solubilization 4. Solution Preparation (in Fume Hood) - Full PPE - Slow addition to solvent Weighing->Solubilization Transfer Powder Experiment 5. Experimental Use (in Fume Hood) - Appropriate PPE Solubilization->Experiment Use Solution Solid_Waste 6a. Solid Waste Collection - Contaminated gloves, tubes, etc. - Labeled hazardous waste bin Experiment->Solid_Waste Generate Waste Liquid_Waste 6b. Liquid Waste Collection - Unused solutions, etc. - Labeled hazardous waste container Experiment->Liquid_Waste Generate Waste Decontamination 7. Decontamination - Clean equipment and surfaces Experiment->Decontamination After Use Final_Disposal 8. Final Disposal - Via Institutional EHS Solid_Waste->Final_Disposal Dispose Liquid_Waste->Final_Disposal Dispose

Safe handling workflow for this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.